molecular formula C13H15FNO4- B173620 (R)-N-Boc-4-fluorophenylglycine CAS No. 196707-32-1

(R)-N-Boc-4-fluorophenylglycine

Cat. No.: B173620
CAS No.: 196707-32-1
M. Wt: 268.26 g/mol
InChI Key: IEQBOUSLFRLKKX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-Boc-4-fluorophenylglycine is a useful research compound. Its molecular formula is C13H15FNO4- and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQBOUSLFRLKKX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-tert-butoxycarbonyl-4-fluorophenylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its structure incorporates a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This unique combination of features makes it a valuable tool for researchers and scientists in drug development. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules, while the Boc group allows for controlled, stepwise incorporation into peptide chains.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-N-Boc-4-fluorophenylglycine for professionals in the field.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid. The Boc protecting group renders it stable under neutral and basic conditions but allows for easy removal under acidic conditions, a cornerstone of its utility in peptide synthesis.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₃H₁₆FNO₄
Molecular Weight 269.27 g/mol
Appearance White Powder
Melting Point 85.7 °C
Boiling Point (Predicted) 408.4 ± 40.0 °C
Density (Predicted) 1.2168 g/cm³
Flash Point (Predicted) 200.8 ± 27.3 °C
Solubility Soluble in common organic solvents like DMF and DCM; insoluble in water.
pKa (Predicted) 3.36 ± 0.10

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the N-terminal protection of the parent amino acid, (R)-4-fluorophenylglycine, using di-tert-butyl dicarbonate ((Boc)₂O).

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino function of (R)-4-fluorophenylglycine.

Reagents and Materials:

  • (R)-4-fluorophenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl) solution (1N)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: Dissolve (R)-4-fluorophenylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution in a round-bottom flask.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. A typical molar ratio is 1.1 to 1.2 equivalents of (Boc)₂O relative to the amino acid.

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane).

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1N HCl solution. The product should precipitate as a white solid.

    • Extract the aqueous layer three times with ethyl acetate.

  • Purification:

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Product: The resulting solid, this compound, can be further purified by recrystallization if necessary.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A (R)-4-Fluorophenylglycine D Mix & Stir in Dioxane/Water A->D B (Boc)₂O B->D C Base (e.g., NaHCO₃) C->D E Acidify (HCl) & Extract (EtOAc) D->E Reaction F Wash & Dry E->F Crude Product G Concentrate F->G H (R)-N-Boc-4- fluorophenylglycine G->H Purified Product

Caption: General workflow for the Boc protection of (R)-4-fluorophenylglycine.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus. It remains stable during the peptide coupling step but can be selectively removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. This allows for the sequential and controlled assembly of a peptide chain.

The incorporation of a fluorinated amino acid like 4-fluorophenylglycine is a common strategy in medicinal chemistry to enhance the properties of a peptide. The fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also modulate the peptide's conformation and binding affinity to its target receptor through favorable electronic interactions.

Peptide_Coupling_Workflow cluster_start Step 1: Deprotection cluster_couple Step 2: Coupling cluster_elongate Step 3: Elongation Start Resin-Bound Peptide with N-terminal Boc group TFA Add Trifluoroacetic Acid (TFA) Start->TFA Deprotected Resin-Bound Peptide with free N-terminus TFA->Deprotected Elongated Resin-Bound Peptide (Elongated by one residue) Deprotected->Elongated Peptide Bond Formation AminoAcid This compound CouplingAgent Activate Carboxyl Group (e.g., with HBTU/DIEA) AminoAcid->CouplingAgent ActivatedAA Activated Boc-Amino Acid CouplingAgent->ActivatedAA ActivatedAA->Elongated

Caption: Logic of using Boc-protected amino acids in solid-phase peptide synthesis.

Drug Discovery

Fluorine is often referred to as a "magic element" in drug design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can significantly increase the drug's half-life.

  • Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency and selectivity of a drug candidate.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

The use of the specific (R)-enantiomer is critical for stereospecific applications, as biological systems are chiral and often interact differently with different enantiomers of a drug.

Safety and Handling

While specific hazard data for this compound is limited, it should be handled with the standard precautions used for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or a fume hood to avoid dust formation.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Firefighting may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.

Technical Guide: Physical Properties of (R)-N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-Boc-4-fluorophenylglycine is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptidomimetics and other chiral compounds in the pharmaceutical industry. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled peptide bond formation. A thorough understanding of its physical properties is crucial for its effective application in research and development. This guide provides a detailed overview of the key physical characteristics of this compound, along with the experimental methodologies for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

PropertyValue
Appearance White Powder[1]
Molecular Formula C₁₃H₁₆FNO₄
Molecular Weight 269.27 g/mol [1]
Melting Point 85.7 °C[1]
Boiling Point 408.4 ± 40.0 °C (Predicted)[1][2]
Density 1.2168 g/cm³ (Estimate)[1][2]
Solubility Soluble in methanol, ethyl acetate, and MDC.[3]
Refractive Index 1.520 (Predicted)[1]
Flash Point 200.8 ± 27.3 °C[1]
Vapor Pressure 2.1E-07 mmHg at 25°C[1]

Experimental Protocols

Detailed experimental procedures are critical for the replication and validation of physical property data. The following sections outline the methodologies for determining key properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Optical Rotation

Optical rotation is a fundamental property of chiral molecules and is used to determine enantiomeric purity.

  • Apparatus: Polarimeter.

  • Procedure:

    • A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask.

    • The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

    • The cell is placed in the polarimeter, and the observed rotation (α) is measured at a specific temperature (e.g., 20°C or 25°C) and wavelength (typically the sodium D-line at 589 nm).[4]

    • The specific rotation [α] is calculated using the following formula:[4] [α] = α / (c × l) Where:

      • α is the observed rotation in degrees.

      • c is the concentration of the solution in g/mL.

      • l is the path length of the polarimeter cell in decimeters (dm).

Synthesis and Purification (Illustrative Protocol)

The physical properties are highly dependent on the purity of the compound. A general procedure for the synthesis of N-Boc protected amino acids is as follows:

  • Materials: (R)-4-fluorophenylglycine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium bicarbonate or triethylamine), and a solvent system (e.g., dioxane/water or dichloromethane).[5][6]

  • Procedure:

    • (R)-4-fluorophenylglycine is dissolved in an aqueous solution of the base.[6]

    • Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution, often portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).[5][6]

    • The reaction mixture is then worked up. This typically involves removing the organic solvent under reduced pressure, followed by an acid-base extraction to remove unreacted starting materials and byproducts.[7]

    • The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes), to yield pure this compound.[6]

Visualized Workflow

The following diagram illustrates the general workflow for the determination of enantiomeric purity, a critical parameter for a chiral compound like this compound, using polarimetry.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Data Analysis A Weigh this compound B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Solution of Known Concentration B->C D Fill Polarimeter Cell C->D Transfer Solution E Measure Observed Rotation (α) D->E F Record Path Length (l) and Concentration (c) E->F Provide Data G Calculate Specific Rotation [α] F->G H Compare with Literature Value for Enantiomeric Purity G->H

References

Synthesis of (R)-N-Boc-4-fluorophenylglycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of (R)-N-Boc-4-fluorophenylglycine, a valuable chiral building block in the development of novel pharmaceuticals. The synthesis is presented in two key stages: the enantioselective preparation of the parent amino acid, (R)-4-fluorophenylglycine, via diastereomeric resolution, followed by the protection of the amino group with the tert-butyloxycarbonyl (Boc) moiety.

Core Synthesis Strategy

The overall synthetic approach involves two distinct experimental procedures:

  • Asymmetric Synthesis of (R)-4-fluorophenylglycine: This is achieved through the resolution of racemic 4-fluorophenylglycine using a chiral resolving agent, (+)-10-camphorsulfonic acid. This classical method relies on the differential solubility of the resulting diastereomeric salts to isolate the desired (R)-enantiomer.

  • N-Boc Protection: The enantiomerically enriched (R)-4-fluorophenylglycine is then reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the final N-protected product.

This two-step process is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Experimental Protocols

Part 1: Asymmetric Synthesis of (R)-4-fluorophenylglycine via Diastereomeric Resolution

This protocol details the resolution of racemic 4-fluorophenylglycine using (+)-10-camphorsulfonic acid.

Materials:

  • Racemic 4-fluorophenylglycine

  • (+)-10-Camphorsulfonic acid

  • Methanol

  • Ammonium hydroxide solution

  • Deionized water

Procedure:

  • Salt Formation: In a suitable reaction vessel, a solution of racemic 4-fluorophenylglycine in methanol is prepared. To this solution, an equimolar amount of (+)-10-camphorsulfonic acid, also dissolved in methanol, is added.

  • Crystallization: The resulting solution is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of (R)-4-fluorophenylglycine and (+)-10-camphorsulfonic acid will preferentially crystallize out of the solution.

  • Isolation of Diastereomeric Salt: The crystalline precipitate is collected by filtration and washed with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt of the (S)-enantiomer.

  • Liberation of the Free Amino Acid: The isolated diastereomeric salt is suspended in water, and the pH is carefully adjusted to the isoelectric point of 4-fluorophenylglycine (approximately pH 6) with an ammonium hydroxide solution. This neutralizes the sulfonic acid and precipitates the free (R)-4-fluorophenylglycine.

  • Purification: The precipitated (R)-4-fluorophenylglycine is collected by filtration, washed with cold deionized water, and dried under vacuum to yield the enantiomerically enriched product. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC.

Part 2: N-Boc Protection of (R)-4-fluorophenylglycine

This protocol describes the standard procedure for the N-protection of the synthesized (R)-4-fluorophenylglycine.

Materials:

  • (R)-4-fluorophenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve (R)-4-fluorophenylglycine (1.0 equivalent) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

  • Basification: Add the base (e.g., NaOH, 1.5 equivalents) to the solution and stir until the amino acid is completely dissolved.

  • Reaction with (Boc)₂O: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture portion-wise while maintaining vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (three times the volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and enantiomeric excess may vary depending on the specific reaction conditions and scale.

StepParameterTypical Value
Part 1: Resolution Yield of (R)-4-fluorophenylglycine35-45% (based on half of the starting racemic material)
Enantiomeric Excess (e.e.)>98%
Part 2: N-Boc Protection Yield of this compound>90%
Purity (by HPLC)>99%

Visualizing the Workflow

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Workflow cluster_resolution Part 1: Asymmetric Synthesis via Resolution cluster_protection Part 2: N-Boc Protection racemate Racemic 4-Fluorophenylglycine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent (+)-10-Camphorsulfonic Acid resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization r_salt Insoluble (R)-Salt crystallization->r_salt Precipitates s_salt Soluble (S)-Salt (in mother liquor) crystallization->s_salt liberation Liberation of Free Amino Acid r_salt->liberation r_amino_acid (R)-4-Fluorophenylglycine liberation->r_amino_acid start_protection (R)-4-Fluorophenylglycine r_amino_acid->start_protection reaction N-Boc Protection Reaction start_protection->reaction boc_anhydride (Boc)₂O, Base boc_anhydride->reaction workup Acidic Work-up & Extraction reaction->workup final_product This compound workup->final_product

Caption: Overall workflow for the synthesis of this compound.

Boc_Protection_Mechanism amino_acid (R)-4-Fluorophenylglycine H₂N-CHR-COOH nucleophilic_attack Nucleophilic Attack amino_acid->nucleophilic_attack boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O boc_anhydride->nucleophilic_attack intermediate Intermediate Boc-NH(CHR)-COO⁻ nucleophilic_attack->intermediate protonation Protonation intermediate->protonation During acidic work-up final_product This compound Boc-NH-CHR-COOH protonation->final_product

Caption: Mechanism of the N-Boc protection reaction.

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylalanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylalanine, a critical amino acid, has profound implications for medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can significantly modulate the biological activity, metabolic stability, and conformational preferences of peptides and proteins.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing fluorinated phenylalanines, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this dynamic field.

Core Synthetic Strategies

The synthesis of fluorinated phenylalanines can be broadly categorized based on the position of the fluorine atom: on the aromatic ring, or on the α- or β-carbon of the side chain. The chosen strategy often depends on the desired fluorine substitution pattern and the required stereochemistry.

Aromatic Ring Fluorination

The direct introduction of fluorine onto the phenyl ring of phenylalanine or its precursors is a common approach.

A classic and versatile method for synthesizing α-amino acids, the Erlenmeyer-Plöchl synthesis can be readily adapted to produce phenylalanines with fluorine substituents on the aromatic ring by starting with a fluorinated benzaldehyde.[1] The general workflow involves the condensation of an N-acylglycine (typically hippuric acid) with a fluorinated benzaldehyde in the presence of acetic anhydride and a weak base to form an azlactone, which is subsequently reduced and hydrolyzed to the desired fluorinated phenylalanine.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of 4-Fluorophenylalanine

This protocol describes the synthesis of 4-fluorophenylalanine starting from 4-fluorobenzaldehyde and N-acetylglycine.

Materials:

  • 4-Fluorobenzaldehyde

  • N-acetylglycine

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Red phosphorus

  • Hydriodic acid (57%)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (3.0 eq) to the mixture.

    • Heat the mixture at 100°C for 2 hours with stirring. The reaction progress can be monitored by TLC.

    • After cooling, slowly add ethanol to the reaction mixture to precipitate the azlactone and quench the excess acetic anhydride.

    • Cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold ethanol and water.

  • Reduction and Hydrolysis:

    • To a flask containing the crude azlactone (1.0 eq), add red phosphorus (2.0 eq) and hydriodic acid (57%, 5.0 eq).

    • Reflux the mixture for 3 hours.

    • After cooling, filter the reaction mixture to remove excess phosphorus.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and adjust the pH to ~7 with a sodium hydroxide solution to precipitate the crude 4-fluorophenylalanine.

    • Collect the solid by filtration and recrystallize from a water/ethanol mixture to obtain the pure product.

For the enantioselective synthesis of ring-fluorinated phenylalanines, asymmetric hydrogenation of a prochiral precursor, such as an α-enamido ester, is a highly effective method. Chiral rhodium complexes are commonly employed as catalysts to achieve high enantioselectivity.[2]

Experimental Protocol: Asymmetric Hydrogenation for (S)-2-Fluorophenylalanine

This protocol outlines the rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.

Materials:

  • (Z)-methyl 2-acetamido-3-(2-fluorophenyl)acrylate

  • [Rh(COD)2]BF4

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-BPE)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation:

    • In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and the chiral bisphosphine ligand (1.1 mol%) in degassed methanol.

    • Stir the solution for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • In a separate flask, dissolve (Z)-methyl 2-acetamido-3-(2-fluorophenyl)acrylate (1.0 eq) in degassed methanol.

    • Transfer the substrate solution to a high-pressure hydrogenation vessel.

    • Add the catalyst solution to the vessel.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by HPLC to determine conversion and enantiomeric excess.

  • Work-up and Deprotection:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The resulting N-acetyl-(S)-2-fluorophenylalanine methyl ester can be hydrolyzed to the free amino acid using acidic or basic conditions (e.g., refluxing with 6M HCl).

Side-Chain Fluorination: α- and β-Fluorophenylalanines

Introducing fluorine onto the aliphatic side chain of phenylalanine presents different synthetic challenges and opens up new avenues for modifying peptide properties.

Direct α-fluorination of phenylalanine derivatives can be achieved using electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4). This approach often requires a directing group to control the site of fluorination.[1]

Experimental Protocol: α-Fluorination using Selectfluor®

This protocol describes the α-fluorination of a protected phenylalanine derivative.

Materials:

  • N-Boc-phenylalanine methyl ester

  • Selectfluor®

  • Copper(II) acetate

  • Chiral ligand (e.g., (R)-3-hydroxyquinuclidine)

  • Acetonitrile

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve N-Boc-phenylalanine methyl ester (1.0 eq), Copper(II) acetate (10 mol%), and the chiral ligand (12 mol%) in acetonitrile.

    • Add Selectfluor® (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-α-fluorophenylalanine methyl ester.

A stereospecific method for the synthesis of anti-β-fluorophenylalanines involves the rearrangement of α-hydroxy-β-amino esters. This reaction proceeds through a key aziridinium ion intermediate, which is then opened by a fluoride source.[1][3]

Experimental Protocol: Synthesis of anti-β-Fluorophenylalanine

This protocol details the synthesis from an enantiopure α-hydroxy-β-amino ester.

Materials:

  • Enantiopure anti-α-hydroxy-β-amino ester

  • XtalFluor-E®

  • Triethylamine trihydrofluoride (Et3N·3HF)

  • Dichloromethane (DCM)

Procedure:

  • Fluorination Reaction:

    • Dissolve the anti-α-hydroxy-β-amino ester (1.0 eq) in dry DCM under an inert atmosphere.

    • Cool the solution to 0°C.

    • Add Et3N·3HF (3.0 eq) followed by the portion-wise addition of XtalFluor-E® (1.5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting anti-β-fluoro-α-amino ester by column chromatography.

  • Deprotection:

    • The protecting groups can be removed under appropriate conditions (e.g., acid hydrolysis for ester and Boc groups) to yield the free anti-β-fluorophenylalanine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various fluorinated phenylalanines, providing a comparative overview of different methods.

Method Product Yield (%) Enantiomeric Excess (ee %) Reference
Erlenmeyer-Plöchl SynthesisRacemic 4-Fluorophenylalanine60-70 (overall)N/A[1]
Asymmetric Hydrogenation(S)-2-Fluorophenylalanine>95>99[2]
α-Fluorination (Selectfluor®)N-Boc-α-fluorophenylalanine methyl ester50-70Diastereomeric mixture[1]
Aziridinium Ion Rearrangementanti-β-Fluorophenylalanine60-80>98 (from enantiopure precursor)[3]

Table 1: Comparison of yields and enantioselectivities for different synthetic methods.

Position of Fluorine Synthetic Approach Key Reagents/Catalysts Typical Yields Stereocontrol
Aromatic RingErlenmeyer-PlöchlFluorobenzaldehyde, Ac2OModerate to GoodRacemic (without resolution)
Aromatic RingAsymmetric HydrogenationRh-chiral phosphine catalystHighExcellent (High ee)
α-CarbonElectrophilic FluorinationSelectfluor®, Cu(OAc)2ModerateDiastereoselective
β-CarbonAziridinium RearrangementXtalFluor-E®, Et3N·3HFGoodStereospecific

Table 2: Overview of synthetic approaches based on fluorine position.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies described above.

Erlenmeyer_Plochl_Synthesis A Fluorinated Benzaldehyde C Azlactone Formation (Acetic Anhydride, Base) A->C B N-Acylglycine B->C D Azlactone C->D E Reduction & Hydrolysis (e.g., HI, Red P) D->E F Fluorinated Phenylalanine E->F

Erlenmeyer-Plöchl Synthesis Workflow

Asymmetric_Hydrogenation A Prochiral Precursor (α-Enamido Ester) B Asymmetric Hydrogenation A->B E Chiral N-Acyl Fluorophenylalanine Ester B->E C Chiral Rh Catalyst C->B D H2 D->B F Deprotection E->F G Enantiopure Fluorophenylalanine F->G

Asymmetric Hydrogenation Workflow

Side_Chain_Fluorination cluster_alpha α-Fluorination cluster_beta β-Fluorination A Protected Phenylalanine B Electrophilic Fluorination (e.g., Selectfluor®) A->B C α-Fluorophenylalanine Derivative B->C D α-Hydroxy-β-amino Ester E Aziridinium Ion Formation & Fluoride Opening D->E F β-Fluorophenylalanine Derivative E->F

Side-Chain Fluorination Strategies

Conclusion

The synthesis of fluorinated phenylalanines is a rich and evolving field, offering a diverse toolbox for chemists and drug developers. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability. The methods outlined in this guide, from the classical Erlenmeyer-Plöchl synthesis to modern asymmetric and stereospecific fluorination techniques, provide a solid foundation for the preparation of these valuable building blocks. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic incorporation of fluorinated phenylalanines will undoubtedly play a pivotal role in shaping the future of medicine.

References

N-Boc-4-fluorophenylglycine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-fluorophenylglycine is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the phenyl ring and the presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom impart unique properties that are highly valuable in the synthesis of peptides and other pharmaceutical compounds. This technical guide provides an in-depth overview of the molecular properties, synthesis, and applications of N-Boc-4-fluorophenylglycine.

Chemical Properties and Molecular Weight

The chemical structure of N-Boc-4-fluorophenylglycine features a fluorinated aromatic side chain and a Boc-protected amine. These features contribute to its utility as a building block in solid-phase peptide synthesis (SPPS) and other organic syntheses.[1]

PropertyValue
Molecular Formula C₁₃H₁₆FNO₄[2][3]
Molecular Weight 269.27 g/mol [2][3]
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents such as DMF and DCM; insoluble in water.[1]

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for N-Boc-4-fluorophenylglycine, based on its molecular formula C₁₃H₁₆FNO₄, is detailed below.

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1312.011156.143
HydrogenH161.00816.128
FluorineF118.99818.998
NitrogenN114.00714.007
OxygenO415.99963.996
Total 269.272

Synthesis and Chiral Resolution

The synthesis of N-Boc-4-fluorophenylglycine typically involves two key steps: the synthesis of the parent amino acid, 4-fluorophenylglycine, followed by the protection of the amino group with a Boc moiety. As 4-fluorophenylglycine is a chiral molecule, a resolution step is often necessary to isolate the desired enantiomer (D or L).

Experimental Protocol: Boc Protection of 4-Fluorophenylglycine

This protocol describes a general method for the N-terminal Boc protection of 4-fluorophenylglycine.

Materials:

  • DL-4-Fluorophenylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend DL-4-fluorophenylglycine in a mixture of the chosen organic solvent (DCM or THF) and water.

  • Base Addition: Cool the mixture in an ice bath and slowly add the base (TEA or NaHCO₃) while stirring.

  • Addition of Boc Anhydride: To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Allow the reaction to proceed at room temperature with vigorous stirring until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with water and then with a brine solution.

    • Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude N-Boc-DL-4-fluorophenylglycine. The product can be further purified by column chromatography if necessary.

Chiral Resolution

The resolution of racemic N-Boc-4-fluorophenylglycine into its individual enantiomers is crucial for its application in stereospecific drug development. Common methods for chiral resolution include:

  • Diastereomeric Salt Formation: This technique involves reacting the racemic mixture with a chiral resolving agent, such as a chiral amine or acid, to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[4][5]

  • Enzymatic Resolution: Specific enzymes can selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the synthesis and resolution of N-Boc-4-fluorophenylglycine.

Synthesis_and_Resolution_Workflow cluster_synthesis Synthesis of Racemic N-Boc-4-fluorophenylglycine cluster_resolution Chiral Resolution start 4-Fluorophenylglycine reaction Boc Protection Reaction start->reaction reagents Boc₂O, Base (e.g., TEA) reagents->reaction workup Aqueous Work-up & Purification reaction->workup racemate N-Boc-DL-4-fluorophenylglycine workup->racemate resolution_method Chiral Resolution (e.g., Diastereomeric Salt Formation) racemate->resolution_method separation Separation of Diastereomers resolution_method->separation deprotection_L Removal of Resolving Agent separation->deprotection_L deprotection_D Removal of Resolving Agent separation->deprotection_D enantiomer_L N-Boc-L-4-fluorophenylglycine deprotection_L->enantiomer_L enantiomer_D N-Boc-D-4-fluorophenylglycine deprotection_D->enantiomer_D

Workflow for the synthesis and chiral resolution of N-Boc-4-fluorophenylglycine.

Applications in Research and Drug Development

N-Boc-4-fluorophenylglycine is a valuable building block in the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with mild acids, making it ideal for stepwise peptide synthesis.[1]

The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins. The use of fluorinated amino acids like 4-fluorophenylglycine is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic profiles of a molecule.

Furthermore, the fluorine atom serves as a useful probe in nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR is a sensitive technique that can be used to study the conformation and interactions of peptides and proteins containing a fluorine label.

References

biological activity of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. Fluorinated amino acids (FAAs) offer unique physicochemical properties that can profoundly influence the structure, stability, and biological activity of peptides and proteins. Their applications range from enhancing the therapeutic potential of peptide-based drugs to developing advanced probes for biological imaging. This technical guide provides a comprehensive overview of the core principles governing the biological activity of FAAs, including their effects on molecular properties, their role in enzyme inhibition, and their utility in drug discovery and diagnostics. It details key experimental methodologies and presents quantitative data to facilitate comparison and application in research and development.

Introduction: The Fluorine Advantage

Fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of hydrogen. This unique combination allows it to serve as a subtle but powerful modifier of biological molecules. When incorporated into amino acids, fluorine can dramatically alter properties such as acidity (pKa), lipophilicity, and metabolic stability without causing significant steric disruption. These modifications are highly sought after in drug design to improve a candidate's pharmacokinetic and pharmacodynamic profile. While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, synthetic advances have made a wide variety of FAAs accessible for research and development.

The applications for FAAs are extensive. They are used to create peptides with enhanced resistance to proteolytic degradation, to design potent enzyme inhibitors, and to develop probes for in-vivo imaging techniques like Positron Emission Tomography (PET) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Unique Physicochemical Properties of Fluorinated Amino Acids

The potent electron-withdrawing nature of fluorine is the primary source of its influence on amino acid properties. The strength of the carbon-fluorine (C-F) bond also contributes to the metabolic stability of molecules containing it.

Impact on Acidity (pKa)

Fluorination significantly lowers the pKa of nearby acidic or basic groups through a strong inductive effect. For example, fluorinating the aromatic ring of tyrosine lowers the pKa of the side-chain hydroxyl group, making it more acidic. This can alter the charge state of the amino acid at physiological pH, potentially influencing its interaction with biological targets.

Table 1: Effect of Fluorination on the pKa of Tyrosine's Hydroxyl Group

Amino Acid pKa of Hydroxyl Group
Tyrosine 10.1
3-Fluoro-L-tyrosine 8.81
3,5-Difluoro-L-tyrosine 7.60
2,3,5,6-Tetrafluoro-L-tyrosine 6.40

Source: Data compiled from scientific literature.

Hydrophobicity and Lipophilicity

The substitution of hydrogen with fluorine generally increases the hydrophobicity and lipophilicity of an amino acid side chain. This "fluorous effect" can enhance the ability of a peptide to cross cell membranes or improve its binding within hydrophobic pockets of a target protein. This increased hydrophobicity is a key factor in the observed enhancement of protein stability. For instance, introducing fluorinated amino acids into the natural peptide GLP-1 can positively impact its lipophilicity, potentially improving its circulatory half-life.

Conformational Control

Fluorine substitution can influence the conformational preferences of the amino acid backbone and side chain. In proline, for example, fluorination at the 4-position can be used to control the trans/cis ratio of the preceding peptide bond, a critical factor in protein folding and structure. This offers a precise method for conformational control in structure-based drug design.

Effects on Peptide and Protein Structure and Stability

Incorporating FAAs can have profound effects on the secondary structure, folding, and overall stability of peptides and proteins.

Enhanced Thermal and Chemical Stability

One of the most significant benefits of using FAAs is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains contributes to a more stable hydrophobic core, which is a major driving force in protein folding. This "fluoro-stabilization" effect leads to increased resistance to thermal unfolding, chemical denaturation, and proteolytic degradation. Studies on the protein G B1 domain have shown that substituting solvent-exposed residues with highly fluorinated amino acids can increase stability by up to 0.35 kcal/mol.

Table 2: Impact of Fluorinated Leucine Analogs on Protein Stability

Protein System Amino Acid Substitution Change in Melting Temp. (ΔTm) Change in Free Energy of Unfolding (ΔΔG)
GCN4 Leucine Zipper Leucine → Hexafluoroleucine +15 °C -4.0 kcal/mol
Villin Headpiece Leucine → Hexafluoroleucine +6 °C -1.1 kcal/mol

Source: Data compiled from scientific literature.

Influence on Secondary Structure

The effect of FAAs on secondary structure is context-dependent. While highly fluorinated amino acids can increase the stability of β-sheets, they often show a lower propensity for forming α-helices compared to their hydrocarbon counterparts. This is attributed to factors including the partial burial of hydrophobic fluorocarbon side chains in the unfolded state. This differential effect allows for the rational design of peptides and proteins with desired secondary structures.

Applications in Drug Discovery and Development

FAAs are versatile tools in the development of new therapeutics, primarily through their use as enzyme inhibitors and modulators of pharmacokinetic properties.

Enzyme Inhibition

Fluorinated amino acids are highly effective as enzyme inhibitors, often acting as mechanism-based or "suicide" inhibitors. In this mechanism, the FAA is recognized by the enzyme as a substrate. During catalytic processing, the fluorine atom's high electronegativity facilitates the formation of a stable, covalent bond between the inhibitor and an active site residue, leading to irreversible inactivation.

Pyridoxal phosphate (PLP)-dependent enzymes, a class of enzymes crucial for amino acid metabolism, are common targets. Side chain-fluorinated amino acids can act as potent inhibitors for PLP-dependent decarboxylboxylases, racemases, and transaminases, which are therapeutic targets for conditions like cancer and epilepsy.

Enzyme_Inhibition_Pathway Mechanism of Suicide Inhibition of a PLP-Dependent Enzyme E_PLP Enzyme + PLP Cofactor (Internal Aldimine) Schiff_Base Enzyme-Inhibitor Schiff Base Complex (External Aldimine) E_PLP->Schiff_Base Transaldimination FAA Fluorinated Amino Acid (Inhibitor) FAA->Schiff_Base Intermediate Activated Michael Acceptor (Unsaturated Imine) Schiff_Base->Intermediate HF Elimination Inactive_Enzyme Covalently Modified Inactive Enzyme Intermediate->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Caption: Mechanism of mechanism-based ("suicide") inhibition of a PLP-dependent enzyme by a fluorinated amino acid.

Table 3: Inhibition Constants (Ki) for Selected Fluorinated Amino Acid Inhibitors

Enzyme Inhibitor Inhibition Type Ki Value
Alanine Racemase D,L-α-(1'-Fluoro)vinylglycine Suicide 470-630 µM
Cathepsin C Dipeptide analog of α-fluoro-aminophosphonate Competitive ~1-5 mM
Ornithine Decarboxylase α-Difluoromethylornithine (DFMO) Irreversible -

Source: Data compiled from scientific literature.

Applications in Biological Imaging

The unique nuclear properties of the fluorine-18 (¹⁸F) and fluorine-19 (¹⁹F) isotopes make FAAs exceptional tools for non-invasive imaging.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F nucleus has high NMR sensitivity and its signal is essentially background-free in biological systems. This allows ¹⁹F NMR to be used as a highly sensitive probe to study protein structure, dynamics, and interactions. By incorporating a ¹⁹F-labeled amino acid at a specific site, researchers can monitor changes in the local environment of that residue in response to ligand binding, conformational changes, or other events.

Positron Emission Tomography (PET)

¹⁸F is a positron-emitting isotope with a convenient half-life (109.7 minutes) for medical imaging. Many tumors exhibit upregulated amino acid metabolism and transport. ¹⁸F-labeled amino acids, such as ¹⁸F-FDOPA, ¹⁸F-FET, and ¹⁸F-FACBC, are used as PET tracers to visualize and diagnose cancers, particularly brain tumors like gliomas, where traditional glucose-based tracers like ¹⁸F-FDG are less effective due to high background uptake in normal brain tissue. These tracers target specific amino acid transporters (e.g., LAT1/System L) that are overexpressed on cancer cells.

PET_Imaging_Workflow Workflow for Tumor Imaging with 18F-Labeled Amino Acids cluster_synthesis Radiosynthesis cluster_imaging Clinical Application Cyclotron Cyclotron Production of [18F]Fluoride Labeling Automated Radiosynthesis: Labeling of Amino Acid Precursor Cyclotron->Labeling QC Quality Control (Purity, Activity) Labeling->QC Injection Patient Injection of 18F-FAA Tracer QC->Injection Tracer Delivery Uptake Tracer Uptake via Amino Acid Transporters in Tumor Cells Injection->Uptake PET_Scan PET/CT Scanner Detects Positron Annihilation Uptake->PET_Scan Image Image Reconstruction & Tumor Diagnosis PET_Scan->Image

Caption: Generalized workflow for the production and application of ¹⁸F-labeled amino acids in PET imaging.

Experimental Methodologies

This section provides an overview of key experimental protocols relevant to the study and application of fluorinated amino acids.

General Workflow for FAA Application in Peptide Science

The process of utilizing FAAs in research follows a logical progression from synthesis to biological evaluation. This involves chemical synthesis of the desired FAA, its incorporation into a peptide sequence, and subsequent characterization of the peptide's structure and function.

FAA_Research_Workflow General Research Workflow for FAA-Containing Peptides cluster_analysis Biological & Biophysical Analysis Synthesis Synthesis of Fluorinated Amino Acid SPPS Incorporation into Peptide (Solid-Phase Peptide Synthesis) Synthesis->SPPS Purification Peptide Cleavage, Purification (HPLC) & Characterization (MS) SPPS->Purification Stability Structural Stability (CD, Thermal Denaturation) Purification->Stability Characterize Properties Proteolysis Protease Resistance Assay Purification->Proteolysis Activity Biological Activity (e.g., Enzyme Inhibition Assay) Purification->Activity

Caption: A typical workflow for the synthesis and evaluation of peptides containing fluorinated amino acids.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

SPPS is the standard method for chemically synthesizing peptides. The incorporation of FAAs can sometimes require optimization due to the electron-withdrawing effects of fluorine, which can reduce the reactivity of the amine group.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin) and swell it in an appropriate solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected fluorinated amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA).

    • Add the solution to the deprotected resin and agitate for 1-4 hours. The reduced nucleophilicity of some FAA amines may necessitate longer coupling times or stronger coupling reagents.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final fluorinated peptide using mass spectrometry (MS) and analytical HPLC.

Protocol: Protease Stability Assay

This protocol assesses the resistance of a peptide to enzymatic degradation.

  • Solution Preparation: Prepare a stock solution of the fluorinated peptide and its non-fluorinated control in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide, 1:100 enzyme-to-substrate ratio).

    • Incubate the mixture at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the enzyme, such as 10% TFA or by heating.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time for both the fluorinated and non-fluorinated versions. A slower rate of degradation for the fluorinated peptide indicates enhanced proteolytic stability.

Conclusion and Future Outlook

Fluorinated amino acids represent a mature and highly valuable class of building blocks for modifying the biological activity of peptides and proteins. The strategic incorporation of fluorine provides a predictable means to enhance stability, control conformation, and design potent enzyme inhibitors. The continued development of novel synthetic methods to access more diverse and complex FAAs will further expand their utility. Future research will likely focus on creating more constrained FAA derivatives to increase the 3D-dimensionality of drug candidates and on applying these tools to modulate increasingly complex biological targets, such as protein-protein interactions. The synergy between advanced synthesis, peptide chemistry, and in-vivo imaging ensures that fluorinated amino acids will remain at the forefront of drug discovery and chemical biology for the foreseeable future.

role of fluorine in peptide structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Fluorine in Peptide Structure

Introduction

The strategic incorporation of fluorine into pharmaceuticals has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of newly approved drugs.[1] This success has spurred growing interest in applying fluorination to peptide and protein therapeutics. Peptides offer high specificity and potency but often suffer from poor metabolic stability and low cell permeability.[2][3] Fluorination presents a powerful tool to overcome these limitations. By leveraging the unique physicochemical properties of fluorine—its small size, high electronegativity, and hydrophobicity—researchers can precisely modulate the structure, stability, and biological activity of peptides.[4][5]

This technical guide provides a comprehensive overview of the role of fluorine in peptide structure for researchers, scientists, and drug development professionals. It covers the fundamental principles governing fluorine's effects, summarizes key quantitative data, details relevant experimental protocols, and illustrates complex relationships through diagrams. The focus is on the side-chain fluorination of amino acids, the most common strategy for modifying peptides.[4]

Physicochemical Drivers of Fluorine's Influence

The profound effects of fluorine on peptide structure and function stem from its distinct properties, which differ significantly from hydrogen.

  • Electronegativity and the C-F Bond: Fluorine is the most electronegative element, creating a strong, highly polarized C-F bond. This polarity can introduce favorable electrostatic interactions and influence the conformation of adjacent functional groups through stereoelectronic effects.[6]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often fitting into binding pockets with minimal steric perturbation.[7]

  • Hydrophobicity: The introduction of fluorine generally increases the hydrophobicity of an amino acid side chain. This "fluorous effect" can enhance protein stability by favoring the burial of fluorinated residues within the hydrophobic core and can influence peptide self-assembly.[7][8]

  • Conformational Bias (Gauche Effect): The polar C-F bond can engage in predictable electrostatic interactions with nearby functional groups. For instance, a N+–C–C–F moiety preferentially adopts a gauche conformation due to the attractive interaction between the partially positive nitrogen and the partially negative fluorine, thereby restricting side-chain and backbone torsion angles.[4]

These fundamental properties are the basis for the structural and functional changes observed in fluorinated peptides.

cluster_0 Fundamental Properties of Fluorine cluster_1 Direct Physicochemical Effects cluster_2 Impact on Peptide Attributes Prop1 High Electronegativity Effect1 Strong, Polar C-F Bond Prop1->Effect1 Effect3 Gauche Effect / Conformational Restriction Prop1->Effect3 Prop2 Small van der Waals Radius Effect2 Minimal Steric Perturbation Prop2->Effect2 Prop3 Hydrophobicity Effect4 Increased Lipophilicity Prop3->Effect4 Impact1 Altered Secondary Structure (α-helix, β-sheet) Effect1->Impact1 Impact3 Modulated Receptor Binding & Activity Effect1->Impact3 Effect2->Impact3 Effect3->Impact1 Impact2 Enhanced Proteolytic & Thermal Stability Effect3->Impact2 Effect4->Impact2 Impact4 Improved Membrane Permeability Effect4->Impact4

Caption: Logical flow from fluorine's properties to peptide effects.

Impact on Peptide Structure and Conformation

Fluorination provides a unique tool for controlling peptide conformation at both the local and global levels.

  • Local Conformation: The stereoelectronic influence of fluorine can restrict the rotation of amino acid side chains. For example, installing fluorine on a proline ring can powerfully influence the cis-trans isomerization preference of the preceding peptide bond, a critical factor in protein folding and interaction.[9] This conformational control can pre-organize a peptide into a bioactive shape for improved target binding.[4]

  • Secondary Structure: The incorporation of fluorinated amino acids can stabilize or destabilize secondary structures like α-helices and β-sheets.[4] Highly fluorinated residues such as 5,5,5,5',5',5'-hexafluoroleucine (Hfl) have been shown to enhance the stability of α-helical structures, largely due to the hydrophobic effect.[8] Conversely, strategic placement of fluorinated residues can also be used to disrupt helices or promote the formation of hairpin turns.[4] The impact is highly context-dependent, relying on the position and nature of the fluorinated residue.[10]

Enhancement of Peptide Stability

A primary driver for peptide fluorination in drug development is the enhancement of stability against degradation and denaturation.

  • Proteolytic Stability: Fluorinated amino acids can confer resistance to cleavage by proteases.[11] The electron-withdrawing nature of fluorine can alter the electronic properties of the scissile peptide bond, making it a poorer substrate for enzymatic hydrolysis. Furthermore, the steric and conformational effects of a fluorinated side chain can hinder the peptide's ability to fit into the enzyme's active site.[2] Studies on glucagon-like peptide-1 (GLP-1) and antimicrobial peptides have demonstrated significant increases in stability against proteases like DPP-IV and trypsin.[2][11] However, the effect is not universal and depends on the enzyme, the fluorinated residue, and its position relative to the cleavage site.[12]

  • Thermal Stability: Incorporating highly fluorinated amino acids into the hydrophobic core of a peptide or protein can substantially increase its thermal stability.[7] Replacing leucine with hexafluoroleucine in a model 4-helix bundle protein resulted in a significant increase in melting temperature (Tm). This stabilization is primarily driven by entropic effects related to the increased hydrophobicity of the fluorinated side chains.[7] Similarly, replacing isoleucine with 5,5,5-trifluoroisoleucine in a bzip peptide increased its Tm by 27°C.[13]

Modulation of Biological Activity

The ultimate goal of fluorination is often to improve the therapeutic profile of a peptide, which requires maintaining or enhancing its biological activity. Fluorination can influence receptor binding and efficacy in several ways:

  • Binding Affinity: The increased hydrophobicity and altered conformation of a fluorinated peptide can change its binding affinity for its target receptor. In some cases, fluorination leads to a slight decrease in binding affinity.[2] However, in other instances, the introduction of fluorine can create new, favorable interactions within the binding pocket, such as multipolar C-F···C=O interactions, potentially increasing affinity.[3]

  • Efficacy and Selectivity: Fluorination can fine-tune the functional output of a peptide. For example, replacing specific residues in angiotensin II with 4-F-Phe resulted in analogues with distinct functional profiles.[3] By altering the peptide's conformation, fluorination can also improve selectivity for a specific receptor subtype.

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the impact of fluorination on peptide stability and activity.

Table 1: Stability and Activity of Fluorinated Glucagon-Like Peptide-1 (GLP-1) Analogues (Data sourced from references[2][14])

Peptide Analogue Substitution DPP-IV Stability (t½, min) Receptor Binding (IC50, nM)
Native GLP-1 - ~2 4.8
F8 Ala8 -> Hfl >1440 18.2
F9 Gly9 -> Hfl 5.8 5.1
F10 Thr10 -> Hfl 8.5 11.2

Hfl: Hexafluoroleucine

Table 2: Proteolytic Stability of Fluorinated Antimicrobial Peptides (Data sourced from reference[11])

Peptide Substitution % Intact Peptide after 1h with Trypsin
Buforin II - 19%
BII1F1 Arg2 -> Hfl 57%
BII1F4 Lys11 -> Hfl 36%
Magainin 2 - 73%
M2F1 Lys4 -> Hfl 84%

Hfl: Hexafluoroleucine

Table 3: Thermal Stability of Fluorinated bzip Peptides (Data sourced from reference[13])

Peptide Substitution Melting Temp (Tm, °C) ΔΔG_unfold (kcal/mol)
GCN4-p1 (Val) - 53 -
GCN4-p1 (4TFV) Val -> 4,4,4-Trifluorovaline 57 0.3
GCN4-p1 (Ile) - 58 -

| GCN4-p1 (5TFI) | Ile -> 5,5,5-Trifluoroisoleucine | 85 | 2.1 |

Key Experimental Protocols

This section outlines common methodologies for the synthesis and characterization of fluorinated peptides.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating fluorinated amino acids is Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in a solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 eq.), a coupling agent like HBTU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS).

Proteolytic Stability Assay

This protocol determines the half-life of a peptide in the presence of a specific protease.

  • Peptide & Enzyme Preparation: Prepare stock solutions of the purified fluorinated peptide and the corresponding non-fluorinated control at a known concentration (e.g., 1 mg/mL) in an appropriate assay buffer. Prepare a stock solution of the protease (e.g., DPP-IV, trypsin) in the same buffer.

  • Reaction Initiation: Incubate the peptide solution at 37°C. Add the protease to initiate the reaction (e.g., at a 1:100 enzyme:substrate ratio).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% TFA) or an organic solvent.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC. The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) from the resulting degradation curve.[2]

Receptor Binding Assay

This protocol measures the affinity of a peptide for its target receptor using a competitive binding format.

  • Cell Culture: Use a cell line engineered to express the target receptor (e.g., HEK293 cells expressing the GLP-1 receptor).

  • Radioligand Preparation: A known high-affinity ligand for the receptor is labeled with a radioisotope (e.g., [¹²⁵I]-Exendin).

  • Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide (the fluorinated analogue or control).

  • Incubation and Washing: Allow the binding to reach equilibrium. Wash the plates to remove unbound ligands.

  • Quantification: Measure the amount of bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the peptide required to inhibit 50% of the radioligand binding.[14]

cluster_0 Synthesis & Purification cluster_1 Biophysical & Stability Characterization cluster_2 Biological Activity Assessment A1 Fmoc-SPPS with Fluorinated Amino Acid A2 Cleavage from Resin (TFA Cocktail) A1->A2 A3 RP-HPLC Purification A2->A3 A4 Mass Spectrometry (Identity/Purity Check) A3->A4 B1 Circular Dichroism (Secondary Structure) A4->B1 B2 Protease Assay (e.g., vs. Trypsin, DPP-IV) A4->B2 B3 Thermal Denaturation (Melting Temp, Tm) A4->B3 C1 Competitive Receptor Binding Assay (IC50) A4->C1 C3 Antimicrobial Assay (MIC determination) A4->C3 C2 Cell-Based Functional Assay (e.g., cAMP signaling) C1->C2

Caption: Experimental workflow for fluorinated peptide development.

Conclusion and Future Outlook

Fluorination is a validated and powerful strategy for optimizing the therapeutic properties of peptides. By leveraging the unique stereoelectronic and hydrophobic properties of fluorine, researchers can enhance peptide stability and modulate biological activity in a predictable manner.[2][4] The ability to control conformation, increase resistance to proteolysis, and improve thermal stability addresses many of the inherent weaknesses of peptide-based drugs. While the effects of fluorination are context-dependent and require empirical validation, the growing toolkit of fluorinated amino acids and synthetic methods provides vast opportunities for rational peptide design.[1][5] Future advancements will likely focus on more complex fluorinated moieties, improved biosynthetic incorporation methods, and a deeper computational understanding to predict the impact of fluorination, further solidifying its role in the development of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-N-Boc-4-fluorophenylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-canonical amino acid (R)-N-Boc-4-fluorophenylglycine into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) with Boc/Bzl protection strategy. The introduction of a fluorine atom onto the phenyl ring of phenylglycine can impart unique conformational constraints and electronic properties to peptides, potentially enhancing their biological activity, metabolic stability, and binding affinity.

Introduction

This compound is a valuable building block for the synthesis of modified peptides in drug discovery and development.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile and allows for a stepwise elongation of the peptide chain on a solid support.[2][3][4] The Boc/Bzl strategy is a well-established method in SPPS, particularly for the synthesis of complex and long peptides.[3] The fluorine substituent on the phenyl ring can influence the peptide's properties through steric and electronic effects, making it a useful tool for probing structure-activity relationships.

Key Applications

  • Conformational Constraint: The fluorine atom can influence the torsional angles of the amino acid side chain, leading to a more defined peptide conformation.

  • Metabolic Stability: The carbon-fluorine bond is highly stable, which can increase the resistance of the peptide to enzymatic degradation.

  • Modulation of Binding Affinity: The electronic properties of the fluorinated aromatic ring can alter cation-π and other non-covalent interactions with biological targets.

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies to investigate peptide conformation and interactions.

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data for the incorporation of non-canonical amino acids using Boc-SPPS. These values can serve as a general guideline for synthesis planning. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

ParameterRepresentative ValueNotes
Coupling Efficiency >99% per stepMonitored by qualitative tests (e.g., Kaiser test) or quantitative methods (e.g., spectrophotometric determination of unreacted amines). Incomplete couplings may require a second coupling step.
Overall Crude Yield 60-80%Highly dependent on the length and sequence of the peptide. "Difficult sequences" may result in lower yields due to aggregation.[3]
Final Purity (after HPLC) >95%Achievable with standard reverse-phase high-performance liquid chromatography (RP-HPLC) purification.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each amino acid) cluster_cleavage Cleavage and Purification Resin 1. Resin Swelling (e.g., Merrifield Resin in DCM) Deprotection 2. Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (DIEA in DCM) Deprotection->Neutralization Remove TFA salt Coupling 4. Coupling (this compound + Coupling Reagent) Neutralization->Coupling Free amine for coupling Washing 5. Washing (DCM and/or DMF) Coupling->Washing Remove excess reagents Washing->Deprotection Start next cycle cluster_cleavage cluster_cleavage Washing->cluster_cleavage After final amino acid Cleavage 6. Cleavage from Resin (e.g., HF or TFMSA) Purification 7. Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Standard Boc-protected amino acids (with appropriate side-chain protection)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Kaiser test kit

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide containing this compound on a 0.1 mmol scale.

1. Resin Preparation and Swelling

  • Place the appropriate amount of Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted reaction vessel.

  • Add DCM (5-10 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DCM.

2. First Amino Acid Coupling (if not pre-loaded)

  • Follow a standard protocol for coupling the first Boc-protected amino acid to the Merrifield resin, for example, via the cesium salt method.

3. SPPS Cycle for this compound Incorporation

  • Step 3a: Boc Deprotection

    • Wash the resin-bound peptide with DCM (3 x 5 mL).

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate the mixture for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5 x 5 mL) to remove residual TFA.

  • Step 3b: Neutralization

    • Add a solution of 10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 5 mL) to remove excess DIEA.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Step 3c: Amino Acid Coupling

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

4. Repetition of the SPPS Cycle

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection

  • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry it under vacuum.

  • Carefully transfer the dried peptide-resin to a specialized HF cleavage apparatus.

  • Add appropriate scavengers (e.g., anisole).

  • Perform the cleavage using anhydrous HF at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Alternatively, use a less hazardous cleavage cocktail such as TFMSA.

  • Evaporate the HF under a stream of nitrogen.

6. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the cleavage mixture dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conclusion

The incorporation of this compound into peptides using Boc-SPPS is a feasible and effective method for creating novel peptide analogs. The protocols outlined above provide a solid foundation for researchers to synthesize these modified peptides. The unique properties imparted by the fluorinated amino acid can lead to the development of peptides with improved therapeutic potential. Careful monitoring of the coupling and deprotection steps is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Peptide Coupling Reagents for Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity. However, the unique electronic properties of fluorinated amino acids present significant challenges during solid-phase peptide synthesis (SPPS), particularly concerning the efficiency of the coupling reaction and the preservation of stereochemical integrity. The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the N-terminal amine and increase the acidity of the α-proton of the activated carboxyl group, leading to incomplete coupling and a higher propensity for racemization.

This document provides a comprehensive guide to selecting the appropriate coupling reagents and optimized protocols for the successful incorporation of fluorinated amino acids into peptide chains.

Challenges in Coupling Fluorinated Amino Acids

The primary challenges in the peptide coupling of fluorinated amino acids include:

  • Steric Hindrance: The bulkiness of fluoroalkyl groups, especially at the α-position (e.g., trifluoromethylalanine), can sterically hinder the approach of the reacting species, slowing down the coupling reaction.

  • Reduced Nucleophilicity: When fluorine atoms are located at the β-position, their potent electron-withdrawing effect significantly decreases the nucleophilicity of the α-amino group, making peptide bond formation at the N-terminus of the fluorinated residue particularly difficult.

  • Increased Risk of Racemization: The electron-withdrawing fluorine substituents increase the acidity of the α-proton of the activated amino acid. This facilitates the formation of a planar oxazolone intermediate, which is the primary pathway for racemization, leading to the undesired D-diastereomer.[1]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical to overcome the challenges associated with fluorinated amino acids. High-potency onium (aminium/uronium) and phosphonium salt-based reagents are generally recommended over standard carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) alone.[2]

Coupling ReagentReagent TypeAdditiveKey AdvantagesConsiderations
HATU Aminium/Uronium SaltHOAtHigh reactivity and speed, effective for sterically hindered couplings, and generally low racemization.[3]Can cause guanidinylation of the N-terminus if used in excess.
HCTU Aminium/Uronium Salt6-Cl-HOBtHigh reactivity, often comparable to HATU.May also cause guanidinylation.
COMU Aminium/Uronium SaltOxymaPureHigh coupling efficiency, excellent safety profile (non-explosive byproducts), and low racemization.[3]
PyBOP Phosphonium SaltHOBtHigh efficiency, particularly effective in minimizing racemization, and no risk of guanidinylation.[2]Byproducts can sometimes be difficult to remove.
DIC/OxymaPure® Carbodiimide/AdditiveOxymaPureCost-effective, with the additive significantly suppressing racemization compared to DIC alone.Generally slower reaction times than onium or phosphonium salts.

Quantitative Data on Coupling Reagent Performance

While extensive comparative data for a wide range of fluorinated amino acids is still emerging, the following table summarizes representative data for challenging couplings, which can guide reagent selection. The level of epimerization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.

Fluorinated Amino AcidCoupling ReagentBaseSolventYield (%)Epimerization (%)Reference
Fmoc-L-Phe(4-CF3)-OHHATUDIPEADMF>95<1[4]
Fmoc-L-Phe(4-CF3)-OHHBTUDIPEADMF>951-2[4]
Fmoc-L-Phe(4-CF3)-OHPyBOPDIPEADMF>95<2[4]
Fmoc-L-Phe(4-CF3)-OHDIC/HOBt-DMF>902-5[4]
Fmoc-(R)-3-F-Ala-OHHATUDIPEADMFHighLow[5]
Fmoc-(S)-3,3-F2-Ala-OHHATUDIPEADMFHighLow[5]

Note: The data presented is compiled from various sources and serves as a comparative guide. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Successful incorporation of fluorinated amino acids often requires optimized protocols that may include double coupling, the use of specific bases, and careful temperature control.

Protocol 1: HATU-Mediated Double Coupling for α-Trifluoromethyl Amino Acids

This protocol is designed for the incorporation of sterically hindered and racemization-prone α-trifluoromethyl amino acids, such as Fmoc-CF3-Ala-OH, into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected α-trifluoromethyl amino acid (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Coupling:

    • In a separate vessel, dissolve the Fmoc-α-trifluoromethyl amino acid (4.0 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Monitoring and Second Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is positive (blue beads), proceed with a second coupling.

    • Repeat step 2 with a fresh solution of activated Fmoc-α-trifluoromethyl amino acid.

  • Washing:

    • After the second coupling (or if the initial Kaiser test was negative), wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: PyBOP-Mediated Coupling for Fluorinated Amino Acids

This protocol is a robust alternative for incorporating fluorinated amino acids, with a reduced risk of racemization.

Materials:

  • Fmoc-protected fluorinated amino acid (3.0 eq.)

  • PyBOP (3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq., optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3.0 eq.), PyBOP (3.0 eq.), and HOBt (3.0 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and add it immediately to the resin.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings or to further minimize racemization, the reaction can be performed at 0°C overnight.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Continue with the synthesis of the peptide.

Protocol 3: DIC/OxymaPure® Coupling for Fluorinated Amino Acids

This protocol offers a cost-effective method with good suppression of racemization, although it may require longer reaction times.

Materials:

  • Fmoc-protected fluorinated amino acid (3.0 eq.)

  • OxymaPure® (3.0 eq.)

  • N,N-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the resin and deprotect the N-terminal Fmoc group as described in Protocol 1.

  • Coupling:

    • In the reaction vessel containing the resin, add a solution of the Fmoc-fluorinated amino acid (3.0 eq.) and OxymaPure® (3.0 eq.) in DMF.

    • Add DIC (3.0 eq.) to the mixture.

    • Agitate the reaction for 2-6 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Proceed with the synthesis.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Step cluster_options Post-Coupling Options Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Activate Activate Amino Acid (Reagent + Base in DMF) Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test Recouple Recouple (if Kaiser +) Kaiser->Recouple Elongate Proceed to Next Cycle (if Kaiser -) Kaiser->Elongate Wash2->Kaiser Recouple->Couple

Caption: General workflow for solid-phase peptide synthesis of fluorinated amino acids.

coupling_reagent_logic cluster_challenge Primary Challenge cluster_reagents Recommended Reagent Classes cluster_additives Essential Additives cluster_conditions Optimized Conditions Start Start: Couple Fluorinated AA Challenge High Racemization Potential & Steric Hindrance Start->Challenge Onium Onium Salts (HATU, HCTU, COMU) Challenge->Onium Select Phosphonium Phosphonium Salts (PyBOP) Challenge->Phosphonium Select Additives HOAt, OxymaPure® Onium->Additives Use with Phosphonium->Additives Use with Conditions Weaker Base (e.g., Collidine) Lower Temperature (0°C - RT) Double Coupling Additives->Conditions Combine with End Successful Coupling Conditions->End

Caption: Logical relationship for selecting reagents for fluorinated amino acid coupling.

References

Application Notes and Protocols for Boc Protection of Amines and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the tert-butyloxycarbonyl (Boc) protection of primary and secondary amines and amino acids, a fundamental transformation in organic synthesis, particularly in peptide synthesis and drug development. This document details the reaction mechanisms, offers a comparative analysis of various reaction conditions, and provides detailed experimental protocols for both the introduction and removal of the Boc protecting group.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[1] Its popularity stems from its ease of introduction, general stability to a wide range of nucleophiles and bases, and its facile removal under acidic conditions.[2][3] This acid-labile nature makes the Boc group orthogonal to other common protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), which is a critical consideration in multi-step syntheses.[3][4]

The protection of an amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5] The resulting carbamate effectively masks the nucleophilicity and basicity of the amine, preventing unwanted side reactions during subsequent synthetic steps.[4][6]

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and a tert-butoxide anion.[6][7] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[3][6] A base is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[6]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products R_NH2 R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base Protonated_Amine R-NH₂⁺-Boc Tetrahedral_Intermediate->Protonated_Amine Collapse Boc_Amine R-NH-Boc (Protected Amine) Protonated_Amine->Boc_Amine Deprotonation Byproducts t-BuOH + CO₂ + Base-H⁺ Protonated_Amine->Byproducts

Mechanism of Boc protection of an amine.

Experimental Protocols: Boc Protection

The choice of reaction conditions for Boc protection can be tailored to the specific substrate. Below are summarized common conditions and detailed protocols.

Summary of Boc Protection Conditions
ReagentBaseSolventTemperature (°C)Reaction TimeTypical Yield (%)Substrates
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHighPrimary and Secondary Amines[6]
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1 - 4 hHighAmino Acids[6][8]
(Boc)₂O4-Dimethylaminopyridine (DMAP)AcetonitrileRoom Temperature0.5 - 2 hHighWeakly nucleophilic amines[9][10]
(Boc)₂OSodium Bicarbonate (NaHCO₃)Chloroform/Water (biphasic)Reflux1.5 hGoodGeneral amines[9]
(Boc)₂ONoneWater/AcetoneRoom Temperature10 - 20 minHighVarious amines[11][12]
Protocol 1: General Procedure for Boc Protection of a Primary Amine in Organic Solvent

This protocol is suitable for most primary and secondary amines that are soluble in common organic solvents.[4][6]

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) in the chosen solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add the base (e.g., TEA) (1.2 - 2.0 equiv) to the solution and stir for 5 minutes at room temperature. For temperature-sensitive reactions, cool the mixture in an ice bath.

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv) to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve amine and base in organic solvent cool Cool to 0°C (optional) dissolve->cool add_boc Add (Boc)₂O cool->add_boc stir Stir at specified temperature (e.g., 0°C to RT) add_boc->stir monitor Monitor reaction progress via TLC stir->monitor quench Quench with water and extract monitor->quench wash Wash organic layer with brine quench->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column chromatography (if necessary) concentrate->purify end end purify->end Pure Boc-Protected Amine

Experimental workflow for a typical Boc protection reaction.
Protocol 2: Boc Protection of Amino Acids in Aqueous Media

This method is particularly useful for the protection of amino acids which are often more soluble in aqueous solutions.[13]

Materials:

  • Amino acid (1.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 equiv) and triethylamine (1.5 equiv) in a 1:1 (v/v) mixture of dioxane and water.

  • Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (1.1 equiv) to the solution with stirring.

  • Reaction: Continue stirring at room temperature for 2-4 hours. The mixture should become homogeneous.

  • Work-up: Dilute the mixture with water. Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

  • Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

  • Isolation: Combine the final ethyl acetate layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.

Mechanism of Boc Deprotection

The removal of the Boc group is efficiently achieved under acidic conditions.[6] The most common reagent is trifluoroacetic acid (TFA).[5][14] The mechanism involves protonation of the carbonyl oxygen of the carbamate by the acid. This is followed by the loss of the tert-butyl group as a stable tert-butyl cation, which then typically fragments to isobutene and a proton.[14][15] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[14][16]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_products Products Boc_Amine R-NH-Boc Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Protonation Acid H⁺ (e.g., TFA) Acid->Protonated_Carbamate Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Carbamate->Carbamic_Acid Loss of t-Butyl Cation tButyl_Cation t-Butyl Cation Protonated_Carbamate->tButyl_Cation Free_Amine R-NH₃⁺ (Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation Byproducts CO₂ + Isobutylene tButyl_Cation->Byproducts

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols: Boc Deprotection

The choice of deprotection conditions depends on the acid sensitivity of the substrate.

Summary of Boc Deprotection Conditions
ReagentSolventConcentrationTemperature (°C)Reaction TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)Room Temperature0.5 - 2 hMost common method.[5][6]
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate4 MRoom Temperature1 - 4 hAlternative to TFA.[17]
p-Toluenesulfonic Acid (TsOH)Dioxane/MethanolCatalytic to stoichiometric40°C2 hMilder acidic conditions.[18]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2-3 equivalentsRoom Temperature12 - 24 hLewis acid condition, avoids strong protic acids.[1][16]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM)1.2-1.5 equivalentsRoom Temperature12 - 24 hFor substrates sensitive to other acidic methods.[1][9]
Protocol 3: General Procedure for Boc Deprotection using TFA

This is a standard and highly efficient method for Boc deprotection.[6]

Materials:

  • Boc-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (optional)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

  • Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. A common ratio is a 25-50% solution of TFA in DCM.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The crude product is often obtained as a TFA salt and can be used directly or neutralized. To remove residual TFA, co-evaporate the residue with toluene.[19]

Protocol 4: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is specific to the removal of the Boc group from a resin-bound peptide.[6]

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Deprotection: Add a pre-prepared TFA cleavage cocktail (e.g., TFA/DCM, 1:1) to the resin.

  • Agitation: Agitate the mixture at room temperature for 30 minutes.

  • Filtration and Washing: Filter the resin and wash it with DCM to remove the cleaved Boc group and excess acid.

Troubleshooting and Side Reactions

  • Incomplete Protection: For weakly nucleophilic or sterically hindered amines, consider adding a catalyst like DMAP or increasing the reaction temperature.[12]

  • Di-Boc Protection: With primary amines, the formation of a di-Boc protected product is possible. This can be minimized by carefully controlling the stoichiometry and using slightly more than one equivalent of (Boc)₂O.[12]

  • t-Butylation: During deprotection, the generated tert-butyl cation is electrophilic and can alkylate nucleophilic residues such as tryptophan or methionine.[20] The addition of scavengers like anisole, thioanisole, or triisopropylsilane (TIS) can mitigate this side reaction.[9][20]

  • Trifluoroacetylation: When using TFA for deprotection, the newly formed amine can sometimes be acylated by a trifluoroacetyl group. Using HCl in dioxane can be an alternative to avoid this.[20]

By understanding the underlying mechanisms and having access to a variety of robust protocols, researchers can effectively utilize the Boc protecting group in their synthetic endeavors to achieve their target molecules with high efficiency and purity.

References

Application Notes and Protocols for Boc Deprotection of Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and ease of removal. However, the standard methods for Boc deprotection, which typically involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are often incompatible with substrates containing other acid-labile functionalities such as tert-butyl esters, acetals, and silyl ethers.[1] This document provides a detailed overview of alternative, milder Boc deprotection methods suitable for acid-sensitive substrates, complete with experimental protocols and comparative data.

Overview of Mild Boc Deprotection Strategies

For molecules with sensitive functional groups, selective deprotection of the Boc group is crucial. A variety of methods have been developed to achieve this, ranging from using milder acidic conditions to employing non-acidic reagents. The choice of method depends on the specific substrate and the other protecting groups present.[2]

Mildly Acidic Methods

These methods utilize weaker acids or catalytic amounts of Lewis acids to selectively cleave the Boc group while minimizing the degradation of other acid-sensitive moieties.[1]

  • Aqueous Phosphoric Acid: A milder alternative to strong acids, offering good selectivity.[3][4]

  • p-Toluenesulfonic Acid (pTSA): A biodegradable and efficient Brønsted acid catalyst for Boc deprotection at room temperature.[5]

  • Lewis Acids (e.g., ZnBr₂, TMSI, FeCl₃): Catalytic amounts of Lewis acids can provide a milder deprotection pathway.[2][4][6] Trimethylsilyl iodide (TMSI) offers a non-hydrolytic method suitable for sensitive substrates.[7]

Non-Acidic and Thermal Methods

To completely avoid acidic conditions, several non-acidic and thermal methods have been developed.

  • Thermal Deprotection: Heating the Boc-protected amine in a suitable solvent, such as water or methanol, can effect cleavage of the Boc group without any acid catalyst.[2][7] This is considered a "green" chemistry approach.[4][7] Continuous flow methods have also been developed for thermal deprotection.[8]

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for the deprotection of a wide range of N-Boc protected amines at room temperature.[3][9]

  • Tetrabutylammonium Fluoride (TBAF): TBAF in refluxing THF has been reported as a mild method for N-Boc deprotection.[2]

Comparative Data of Deprotection Methods

The following table summarizes the reaction conditions and reported efficiencies of various mild Boc deprotection methods.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water)Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[2]
Thermal (Continuous Flow)Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[2]
Aqueous Phosphoric AcidGeneralTHF, 85 wt% H₃PO₄4 - 8 h-[1]
Oxalyl Chloride/MethanolAromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[2][9]
Iron(III) CatalysisN,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[2]
p-Toluenesulfonic AcidAmines and Amino Acid DerivativesChCl:pTSA (DES), RT--[5]
Trimethylsilyl Iodide (TMSI)GeneralCHCl₃ or Acetonitrile--[7]
TBAFN-Boc derivativesTBAF, THF, RefluxNot SpecifiedGood[2]

Experimental Protocols

General Acid-Catalyzed Boc Deprotection (for comparison)

This protocol uses TFA and is suitable for substrates without other acid-sensitive groups.

Protocol:

  • Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[10] For substrates with nucleophilic groups, a scavenger such as triisopropylsilane (TIS) can be added.[10]

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • To remove residual TFA, co-evaporate with a solvent like toluene (3 times).[1]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[10]

Mild Boc Deprotection with Aqueous Phosphoric Acid

Protocol:

  • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[1]

  • Add aqueous phosphoric acid (85 wt%).[1]

  • Stir the mixture at room temperature for 4-8 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[1]

  • Extract the aqueous layer with the organic solvent.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

Thermal Boc Deprotection in Water

This method is an environmentally friendly alternative that avoids strong acids and organic solvents.[7]

Protocol:

  • Suspend the N-Boc protected amine in water in a round-bottom flask.[7]

  • Heat the mixture to reflux (90-100°C) and stir vigorously.[4][7]

  • Monitor the reaction by TLC. Reaction times can vary from minutes to several hours, with many substrates reacting completely in under 15 minutes.[7]

  • After completion, cool the reaction mixture to room temperature.[4]

  • Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[7]

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[7]

Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is effective for a structurally diverse set of N-Boc protected amines.[9]

Protocol:

  • Dissolve the N-Boc substrate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.[3]

  • Stir the reaction for 1-4 hours, monitoring the progress by TLC.[3]

  • Upon completion, the solvent is typically removed under reduced pressure, and the resulting amine salt can be further purified.

Visualizations

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[10][11]

Boc_Deprotection_Mechanism BocNHR R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocNHR->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid - (CH3)3C+ tBu_cation (CH3)3C+ Amine R-NH2 CarbamicAcid->Amine - CO2 CO2 CO2 Isobutene H2C=C(CH3)2 tBu_cation->Isobutene - H+ H_plus H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow for Mild Boc Deprotection

The following diagram illustrates a general workflow for performing a mild Boc deprotection reaction and subsequent work-up.

Experimental_Workflow start Start dissolve Dissolve Boc-protected substrate in appropriate solvent start->dissolve add_reagent Add mild deprotection reagent (e.g., aq. H3PO4, oxalyl chloride/MeOH) dissolve->add_reagent reaction Stir at specified temperature and monitor reaction by TLC/LC-MS add_reagent->reaction workup Perform aqueous work-up and neutralization reaction->workup extraction Extract product with organic solvent workup->extraction dry_concentrate Dry organic layer and concentrate under reduced pressure extraction->dry_concentrate purification Purify the deprotected amine (if necessary) dry_concentrate->purification end End purification->end

Caption: General experimental workflow for mild Boc deprotection.

Decision Tree for Selecting a Deprotection Method

This diagram provides a logical approach to selecting an appropriate Boc deprotection method based on the substrate's properties.

Decision_Tree start Start: Boc Deprotection acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive thermal_stable Is the substrate thermally stable? acid_sensitive->thermal_stable Yes use_strong_acid Use standard strong acid (TFA, HCl) acid_sensitive->use_strong_acid No use_mild_acid Use mild acid (aq. H3PO4, pTSA, Lewis Acid) thermal_stable->use_mild_acid No use_thermal Use thermal deprotection (Boiling Water, Continuous Flow) thermal_stable->use_thermal Yes use_non_acidic Use non-acidic method (Oxalyl Chloride/MeOH, TBAF) use_mild_acid->use_non_acidic or

Caption: Decision tree for selecting a Boc deprotection method.

References

Application of (R)-N-Boc-4-fluorophenylglycine in Medicinal Chemistry: A Focus on Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

(R)-N-Boc-4-fluorophenylglycine , a non-canonical amino acid, serves as a valuable chiral building block in medicinal chemistry, primarily recognized for its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The incorporation of the fluorophenylglycine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, enhancing its metabolic stability and binding affinity to the target enzyme.

This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of a key intermediate for drugs like Sitagliptin, a potent DPP-4 inhibitor.

Overview of DPP-4 Inhibition

DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1][2] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and reduced glucagon levels, ultimately resulting in better glycemic control.[1][2][3]

Application in the Synthesis of Sitagliptin Intermediate

While the industrial synthesis of Sitagliptin often utilizes precursors like 2,4,5-trifluorophenylacetic acid, a plausible and instructive synthetic route for a key β-amino acid intermediate can be conceptualized starting from this compound. This approach highlights the utility of this chiral amino acid derivative in constructing the core structure of such inhibitors. The following protocol outlines a laboratory-scale synthesis of (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, a direct precursor to β-amino amides used in the synthesis of DPP-4 inhibitors.

Experimental Protocol: Synthesis of (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

This protocol describes a two-step process involving the formation of a diazoketone followed by a Wolff rearrangement.

Step 1: Synthesis of (R)-1-diazo-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propan-2-one

  • Materials:

    • This compound

    • Oxalyl chloride

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Diethyl ether

    • Diazomethane (ethereal solution)

    • Triethylamine

    • Argon or Nitrogen atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 equivalents) dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) to the acid chloride solution. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

    • Quench any remaining diazomethane by the careful addition of a few drops of acetic acid.

    • Remove the solvent under reduced pressure to yield the crude diazoketone, which can be used in the next step without further purification.

Step 2: Wolff Rearrangement to form Methyl (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoate

  • Materials:

    • Crude (R)-1-diazo-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propan-2-one

    • Silver benzoate

    • Anhydrous Methanol

    • Triethylamine

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the crude diazoketone from Step 1 in anhydrous methanol.

    • Add triethylamine (1.5 equivalents) to the solution.

    • In a separate flask, prepare a solution of silver benzoate (0.1 equivalents) in triethylamine.

    • Slowly add the silver benzoate solution to the diazoketone solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl ester.

    • Purify the crude product by column chromatography on silica gel to yield pure methyl (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoate.

Step 3: Hydrolysis to (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid

  • Materials:

    • Methyl (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • Dissolve the purified methyl ester from Step 2 in a mixture of THF and water.

    • Add lithium hydroxide (1.5 equivalents) to the solution.

    • Stir the mixture at room temperature overnight.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-(tert-butoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid as a white solid.

Quantitative Data

The following table summarizes the biological activity of Sitagliptin, a drug whose core structure can be accessed through intermediates derived from fluorophenylglycine analogs.

CompoundTargetIC50 ValueReference
SitagliptinDPP-418 nM[4]
SitagliptinDPP-4 (in Caco-2 cell extracts)19 nM[5]
SitagliptinDPP-4 (in human plasma)~15 nM[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 inhibition signaling pathway and the experimental workflow for the synthesis of the β-amino acid intermediate.

DPP4_Inhibition_Pathway Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins stimulates Pancreas_beta Pancreatic β-cells Incretins->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells Incretins->Pancreas_alpha inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin Insulin Release (Glucose-dependent) Pancreas_beta->Insulin Glucose_Uptake Increased Glucose Uptake Insulin->Glucose_Uptake Glucagon Glucagon Release Pancreas_alpha->Glucagon Hepatic_Glucose Decreased Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins deactivates Sitagliptin Sitagliptin (this compound derivative) Sitagliptin->DPP4 inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Synthesis_Workflow Start This compound Step1 Step 1: Acid Chloride Formation (Oxalyl Chloride, DCM) Start->Step1 Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Step 2: Diazoketone Synthesis (Diazomethane, Et2O) Intermediate1->Step2 Intermediate2 Diazoketone Intermediate Step2->Intermediate2 Step3 Step 3: Wolff Rearrangement (Silver Benzoate, MeOH) Intermediate2->Step3 Intermediate3 Methyl Ester Intermediate Step3->Intermediate3 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Intermediate3->Step4 Final_Product (R)-3-(tert-butoxycarbonylamino)-3- (4-fluorophenyl)propanoic acid Step4->Final_Product

References

Application Notes and Protocols: Incorporation of Fluorophenylglycine in Glycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycopeptide antibiotics (GPAs), such as vancomycin and teicoplanin, are critical last-resort treatments for severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] These complex natural products are non-ribosomally synthesized peptides, characterized by a highly cross-linked heptapeptide core.[2][4] The biosynthesis of GPAs by nonribosomal peptide synthetases (NRPSs) offers a unique opportunity for structural modification through techniques like mutasynthesis.[4][5][6] This approach involves feeding synthetic, non-proteinogenic amino acid analogues to a mutant strain of the producing bacterium, whose own biosynthesis of the natural amino acid has been knocked out. This can lead to the incorporation of the analogue into the final product, generating novel GPA derivatives with potentially altered biological activities.

This document provides detailed protocols and data regarding the incorporation of fluorophenylglycine (F-Phg), a synthetic amino acid, into the scaffold of glycopeptide antibiotics. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, can significantly impact the biological activity and pharmacokinetic properties of bioactive molecules.

Key Findings on Fluorophenylglycine Incorporation

Recent studies have successfully demonstrated the incorporation of fluorinated phenylglycine residues into the balhimycin scaffold using a mutasynthesis approach.[4][5][7] Balhimycin, a GPA similar to vancomycin, is produced by Amycolatopsis balhimycina.[7] The key findings from these studies are summarized below.

Data Summary
CompoundDescriptionTarget OrganismMIC (µg/mL)Fold Change vs. Balhimycin
BalhimycinWild-type glycopeptide antibioticBacillus subtilis ATCC6633~1-2-
9 (2-F-Hpg at residue 4)Balhimycin analogue with 2-fluoro-4-hydroxyphenylglycine at position 4Bacillus subtilis ATCC6633> 256>128-fold decrease
10 (2-F-Hpg at residue 5)Balhimycin analogue with 2-fluoro-4-hydroxyphenylglycine at position 5Bacillus subtilis ATCC6633> 256>128-fold decrease

Note: The data indicates that while incorporation of 2-fluoro-4-hydroxyphenylglycine was successful, the resulting compounds showed a significant loss of antibacterial activity against the tested strain.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-hydroxyphenylglycine (2-F-Hpg)

This protocol describes the synthesis of the precursor amino acid required for mutasynthesis.

Materials:

  • 2-Fluoro-4-hydroxybenzaldehyde

  • Ammonium carbonate

  • Sodium cyanide

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and safety equipment

Procedure:

  • Strecker Synthesis:

    • In a fume hood, dissolve 2-fluoro-4-hydroxybenzaldehyde in ethanol.

    • Add a solution of ammonium carbonate and sodium cyanide in water.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC).

    • Acidify the reaction mixture with HCl to precipitate the hydantoin intermediate.

    • Filter the precipitate, wash with cold water, and dry.

  • Hydrolysis:

    • Suspend the hydantoin intermediate in a solution of NaOH.

    • Reflux the mixture for 12-24 hours.

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 6-7.

    • The desired amino acid, 2-fluoro-4-hydroxyphenylglycine, will precipitate.

    • Filter the product, wash with cold water and diethyl ether, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the synthesized 2-F-Hpg using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Mutasynthesis for Incorporation of 2-F-Hpg into Balhimycin

This protocol details the generation of a mutant bacterial strain and the subsequent feeding experiment to produce the modified glycopeptide.

Materials:

  • Amycolatopsis balhimycina wild-type strain

  • Plasmids for gene knockout (e.g., pSP1-hpg-inactFr1+Fr2)

  • R5 medium for cultivation[7]

  • Synthesized 2-fluoro-4-hydroxyphenylglycine (2-F-Hpg)

  • Standard microbiology and molecular biology equipment (incubator, shaker, centrifuge, electroporator)

Procedure:

  • Generation of a Δhpg Mutant Strain:

    • Create a knockout construct to delete the hpg gene cluster responsible for the biosynthesis of 4-hydroxyphenylglycine (Hpg) in A. balhimycina.

    • Introduce the knockout plasmid into wild-type A. balhimycina via conjugation or electroporation.

    • Select for double-crossover mutants where the hpg gene is deleted. Verify the deletion by PCR analysis.[8]

  • Cultivation and Precursor Feeding:

    • Inoculate the A. balhimycina Δhpg mutant strain into R5 seed medium and grow for 48-72 hours.

    • Inoculate the main culture in R5 production medium with the seed culture.

    • After a set period of initial growth (e.g., 24 hours), supplement the culture with a sterile solution of 2-F-Hpg (final concentration typically in the mM range).

    • Continue incubation for 5-7 days to allow for the production of the modified glycopeptide.

  • Extraction of Glycopeptides:

    • Separate the biomass from the culture broth by centrifugation.

    • The glycopeptides are typically found in the culture filtrate.

    • Apply the supernatant to an affinity chromatography column (e.g., Amberlite XAD-16) to capture the glycopeptides.

    • Wash the column with water and then elute the glycopeptides with a methanol/water mixture.

    • Concentrate the eluate under reduced pressure.

Protocol 3: Analysis and Purification of Fluorinated Glycopeptides

This protocol covers the analytical identification and preparative purification of the novel GPA derivatives.

Materials:

  • Concentrated culture extract

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS), preferably coupled to the HPLC (LC-MS)

  • Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

  • Fraction collector

Procedure:

  • HPLC-MS Analysis:

    • Dissolve the crude extract in a suitable solvent (e.g., 50% methanol).

    • Inject the sample into the HPLC-MS system.

    • Use a gradient elution method with a C18 column to separate the components of the extract. For example, a gradient of 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid over 30 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 280 nm) and the mass spectrometer.

    • Identify potential new peaks corresponding to the mass of the expected fluorinated balhimycin derivatives ([M+H]⁺).

    • Perform tandem MS (MS/MS) on the new peaks to confirm the structure by analyzing the fragmentation pattern.[7]

  • Preparative HPLC Purification:

    • Scale up the HPLC separation using a preparative or semi-preparative column.

    • Inject a larger amount of the crude extract.

    • Collect fractions corresponding to the peaks of the fluorinated glycopeptides identified in the analytical run.

    • Combine and lyophilize the purified fractions.

Protocol 4: Antimicrobial Susceptibility Testing

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the purified compounds.

Materials:

  • Purified fluorinated glycopeptides and wild-type balhimycin

  • Test bacterial strain (e.g., Bacillus subtilis ATCC 6633, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of the purified compounds and the balhimycin control in a suitable solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of the antibiotics in MHB in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Grow the test bacterium in MHB to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Visualizations

Balhimycin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_Tailoring Tailoring Enzymes M1 Module 1 (Hpg) M2 Module 2 (Bht) M1->M2 M3 Module 3 (Dpg) M2->M3 M4 Module 4 (Hpg) M3->M4 M5 Module 5 (Hpg) M4->M5 M6 Module 6 (Bht) M5->M6 M7 Module 7 (D-Ala) M6->M7 Te Thioesterase (Te) M7->Te LinearPeptide Linear Heptapeptide M7->LinearPeptide Release from NRPS Oxy Oxy Enzymes (P450) CrosslinkedAglycone Cross-linked Aglycone Glycosyl Glycosyltransferases Methyl Methyltransferase Glycosyl->Methyl Methylation FinalBalhimycin Balhimycin LinearPeptide->Oxy Cyclization CrosslinkedAglycone->Glycosyl Glycosylation

Caption: Simplified workflow of balhimycin biosynthesis.

Mutasynthesis_Workflow cluster_Process Experimental Process WT_Strain A. balhimycina Wild-Type Knockout Gene Knockout of hpg Biosynthesis WT_Strain->Knockout Mutant_Strain A. balhimycina Δhpg (Mutant Strain) Knockout->Mutant_Strain Cultivation Cultivation in Production Medium Mutant_Strain->Cultivation Feeding Precursor Feeding (2-F-Hpg) Cultivation->Feeding Extraction Extraction & Purification (HPLC) Feeding->Extraction Analysis Characterization (LC-MS/MS) Extraction->Analysis New_GPA Novel Fluorinated Glycopeptide Analysis->New_GPA Bioassay Biological Activity (MIC Testing) Fluorophenylglycine Synthesized 2-Fluoro-4-hydroxyphenylglycine Fluorophenylglycine->Feeding New_GPA->Bioassay

Caption: Experimental workflow for mutasynthesis.

Logical_Relationship cluster_Input Inputs cluster_Process Process cluster_Output Outputs & Consequences F_Phg Fluorophenylglycine (F-Phg) Incorp Incorporation via NRPS Machinery F_Phg->Incorp Mutant Δhpg Mutant Strain Mutant->Incorp NewGPA Fluorinated GPA Incorp->NewGPA Activity Altered Biological Activity NewGPA->Activity Leads to

Caption: Structure-activity relationship logic.

References

Application Notes and Protocols for Asymmetric Synthesis Using N-Boc Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of methodologies for asymmetric synthesis utilizing N-Boc (tert-butyloxycarbonyl) protected amino acids. These compounds are pivotal in modern organic chemistry, serving as versatile chiral building blocks and catalysts for the enantioselective synthesis of complex molecules, particularly in the realm of pharmaceutical development. The N-Boc protecting group offers stability under a variety of reaction conditions and is easily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1]

This guide details several key synthetic strategies, including asymmetric hydrogenation, Strecker synthesis, aldol and Mannich reactions, and the use of N-Boc amino acid derivatives as chiral auxiliaries. For each method, detailed experimental protocols are provided, along with quantitative data summarized for clear comparison.

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a highly efficient, atom-economical method for producing chiral N-Boc amino acids from prochiral precursors like N-Boc-protected enamides or β-amino ketones.[1] This technique typically employs chiral transition metal catalysts, often based on iridium or rhodium, to achieve high levels of enantioselectivity.[1][2]

Quantitative Data for Asymmetric Hydrogenation
SubstrateCatalystYield (%)ee (%)Reference
N-Boc-3-amino-1-phenylpropan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69598[1]
N-Boc-3-amino-1-(p-tolyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69697[1]
N-Boc-3-amino-1-(4-methoxyphenyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69498[1]
Experimental Protocol: Asymmetric Hydrogenation of N-Boc-β-Amino Ketone

This protocol is a representative example for the asymmetric hydrogenation of an N-Boc-β-amino ketone using an iridium catalyst.[1]

Materials:

  • N-Boc-β-amino ketone substrate (e.g., N-Boc-3-amino-1-phenylpropan-1-one)[1]

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)[1]

  • Chiral ligand (e.g., (R,S,R)-L6)[1]

  • Sodium tert-butoxide (NaOtBu)[1]

  • Anhydrous Toluene[1]

  • Hydrogen gas (H₂)[1]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

  • Magnetic stirrer

  • HPLC with a chiral column for enantiomeric excess (ee) determination

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.[1]

  • Reaction Setup: To the catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).[1]

  • Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (the specific pressure may vary depending on the substrate; consult relevant literature) and stir the reaction mixture vigorously at room temperature (25-30 °C).[1]

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification p1 Combine [Ir(COD)Cl]₂ and chiral ligand in a Schlenk flask p2 Add anhydrous toluene p1->p2 p3 Stir at room temperature for 30 min p2->p3 r1 Add N-Boc-β-amino ketone and NaOtBu to catalyst solution p3->r1 Prepared Catalyst r2 Seal and purge flask with H₂ r1->r2 r3 Pressurize with H₂ and stir vigorously r2->r3 w1 Quench reaction with aq. NH₄Cl r3->w1 Completed Reaction w2 Extract with ethyl acetate w1->w2 w3 Dry, concentrate, and purify by column chromatography w2->w3 w4 Analyze ee by chiral HPLC w3->w4

Caption: Workflow for Asymmetric Hydrogenation.

Asymmetric Strecker Synthesis

The Strecker synthesis is a fundamental method for preparing α-amino acids.[3] The asymmetric variant enables the enantioselective synthesis of these crucial compounds from an aldehyde, an amine, and a cyanide source, often employing a chiral catalyst or auxiliary.[1][3] This method is highly versatile for creating a wide array of natural and unnatural amino acids.[4]

Quantitative Data for Catalytic Asymmetric Strecker Reaction
AldehydeCatalystYield (%)ee (%)Reference
BenzaldehydeChiral Zirconium Catalyst9291[1]
IsovaleraldehydeChiral Zirconium Catalyst8595[1]
2-NaphthaldehydeChiral Zirconium Catalyst9589[1]
Experimental Protocol: Catalytic Asymmetric Strecker Reaction

This protocol describes a catalytic asymmetric Strecker reaction using a chiral zirconium catalyst.[1]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • N-Boc-PMP amine

  • Chiral Zirconium Catalyst (prepared in situ from Zr(OtBu)₄ and a chiral ligand)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In an inert atmosphere, dissolve the chiral ligand in anhydrous toluene. Add Zr(OtBu)₄ and stir the mixture at room temperature for 1 hour.

  • Iminonitrile Formation: Cool the catalyst solution to 0 °C. Add the aldehyde and N-Boc-PMP amine. Stir for 30 minutes, then add TMSCN dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Hydrolysis and Boc Protection: Quench the reaction by carefully adding 2M HCl. Heat the mixture to hydrolyze the nitrile and imine. After cooling, neutralize the solution with aqueous NaHCO₃. Add Boc₂O and stir vigorously to protect the newly formed amino acid.[4]

  • Work-up and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting N-Boc protected amino acid by recrystallization or column chromatography.[1]

  • Analysis: Determine the enantiomeric excess by chiral HPLC or by converting the amino acid to a diastereomeric derivative and analyzing by NMR.

G cluster_catalyst Catalyst Formation cluster_reaction Strecker Reaction cluster_workup Hydrolysis, Protection & Purification c1 Dissolve chiral ligand in toluene c2 Add Zr(OtBu)₄ and stir for 1 hr c1->c2 r1 Add aldehyde and N-Boc-PMP amine c2->r1 Prepared Catalyst r2 Add TMSCN dropwise at 0 °C r1->r2 r3 Stir to completion r2->r3 w1 Quench with HCl and hydrolyze r3->w1 Crude Aminonitrile w2 Neutralize and add Boc₂O w1->w2 w3 Extract, purify, and analyze ee w2->w3

Caption: General Workflow for Asymmetric Strecker Synthesis.

N-Boc-Proline Catalyzed Asymmetric Reactions

N-Boc protected proline, particularly N-Boc-L-proline and N-Boc-D-proline, are effective organocatalysts for various asymmetric transformations, including aldol and Mannich reactions.[5] These catalysts operate through an enamine catalytic cycle to create chiral carbon-carbon bonds with high enantiopurity.[5] The chirality of the proline derivative dictates the stereochemical outcome, with the L- and D-enantiomers providing access to opposite product enantiomers.[5]

Quantitative Data for N-Boc-L-Proline Catalyzed Asymmetric Aldol Reaction
KetoneAldehydeYield (%)dr (syn:anti)ee (%) (syn)
Cyclohexanone4-Nitrobenzaldehyde9995:599
Acetone4-Nitrobenzaldehyde68-76
CyclohexanoneIsovaleraldehyde9598:299

Data is representative of proline-catalyzed reactions, which are mechanistically similar to N-Boc-proline catalyzed reactions.

Experimental Protocol: N-Boc-L-Proline Catalyzed Asymmetric Aldol Reaction

Materials:

  • Ketone (e.g., cyclohexanone)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • N-Boc-L-proline

  • Dimethyl sulfoxide (DMSO)

  • Standard reaction glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the aldehyde (1 mmol) in DMSO (4 mL), add the ketone (5 mmol).

  • Catalyst Addition: Add N-Boc-L-proline (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

G start Start reactants Combine aldehyde and ketone in DMSO start->reactants catalyst Add N-Boc-L-proline reactants->catalyst stir Stir at room temperature catalyst->stir workup Quench with water and extract stir->workup purify Purify by column chromatography workup->purify analyze Determine dr and ee purify->analyze end End analyze->end

Caption: Protocol for Asymmetric Aldol Reaction.

Chiral Auxiliary-Mediated Asymmetric Synthesis

In this strategy, a chiral auxiliary, often derived from an N-Boc protected amino acid, is temporarily attached to a prochiral substrate.[1][6] The auxiliary then directs the stereochemical course of a subsequent bond-forming reaction, such as an alkylation.[1] Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. A notable example involves the use of chiral Ni(II) complexes of Schiff bases derived from N-Boc amino acids and other chiral ligands.[1][7]

Quantitative Data for Ni(II) Complex-Mediated Alkylation
SubstrateAlkylating Agentdr (S:R)Yield (%)ee (%)
Ni(II) complex of Glycine Schiff baseBenzyl bromide>98:285>99
Ni(II) complex of Alanine Schiff baseAllyl iodide>98:282>99
Ni(II) complex of Glycine Schiff basePropargyl bromide>98:278>99
Experimental Protocol: Chiral Ni(II) Complex-Mediated Alkylation

This protocol exemplifies the use of a chiral Ni(II) complex for the asymmetric synthesis of N-Boc protected amino acids.[1]

Materials:

  • Ni(II) complex of a glycine Schiff base with a chiral ligand

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., 30% NaOH)[7]

  • Phase Transfer Catalyst (PTC) (e.g., n-Bu₄NI)[7]

  • Solvent (e.g., Dichloromethane)

  • Hydrochloric acid (HCl) for disassembly[7]

  • Di-tert-butyl dicarbonate (Boc₂O)

Procedure:

  • Alkylation: To a solution of the Ni(II) complex in the solvent, add the alkylating agent, the base, and the PTC. Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).[1][7]

  • Work-up: Quench the reaction and extract the alkylated Ni(II) complex with an organic solvent. Wash and dry the organic phase.

  • Disassembly and Auxiliary Removal: Treat the purified complex with aqueous HCl to break apart the complex and release the newly synthesized amino acid.[7] The chiral ligand can often be recovered at this stage.[7]

  • Boc Protection: Neutralize the amino acid hydrochloride salt and protect the amino group with Boc₂O under standard conditions.[1]

  • Purification and Analysis: Purify the final N-Boc protected amino acid by recrystallization or column chromatography. Determine the enantiomeric excess by chiral HPLC.[1]

G start Start alkylation Alkylate Ni(II) complex with alkylating agent, base, and PTC start->alkylation workup1 Quench and extract alkylated complex alkylation->workup1 disassembly Treat with HCl to remove auxiliary workup1->disassembly protection Neutralize and protect with Boc₂O disassembly->protection purification Purify and analyze final product protection->purification end End purification->end

Caption: Workflow of Chiral Auxiliary-Mediated Synthesis.

Conclusion

The methodologies outlined in this document represent robust and widely applicable strategies for the asymmetric synthesis of N-Boc protected amino acids.[1] The choice of a particular method depends on factors such as the target amino acid structure, the desired scale of the synthesis, and the availability of specific catalysts and reagents.[1] Asymmetric hydrogenation provides high efficiency, while the Strecker synthesis offers great versatility.[1] Organocatalysis with N-Boc-proline is a powerful tool for specific C-C bond formations, and chiral auxiliary-mediated methods allow for a high degree of stereocontrol.[1][5] When executed with care, these protocols can deliver N-Boc protected amino acids in high enantiopurity, ready for use in pharmaceutical research and advanced chemical synthesis.[1]

References

Application Notes and Protocols for the Enzymatic Resolution of Phenylglycinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycinol is a critical chiral building block in the synthesis of numerous pharmaceuticals. The stereochemistry of phenylglycinol is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Enzymatic kinetic resolution has emerged as a highly efficient, selective, and environmentally benign method for the chiral separation of racemic phenylglycinol. This document provides detailed application notes and protocols for the enzymatic resolution of phenylglycinol, primarily focusing on lipase-catalyzed acylation.

Lipases are a class of enzymes that exhibit high enantioselectivity in catalyzing the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] This difference in reaction rates allows for the separation of the two enantiomers. Novozym 435, an immobilized Candida antarctica lipase B (CALB), has been identified as a particularly effective catalyst for the regio- and enantioselective acylation of phenylglycinol.[2][3][4]

Principle of Enzymatic Resolution

The enzymatic resolution of racemic phenylglycinol via acylation involves the selective transfer of an acyl group to one of the enantiomers. The lipase preferentially catalyzes the reaction of one enantiomer (e.g., the R-enantiomer) with an acyl donor, resulting in the formation of an acylated product (e.g., an amide or ester) while the other enantiomer (e.g., the S-enantiomer) remains largely unreacted. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated based on their different chemical and physical properties.

Application: Lipase-Catalyzed N-Acylation of Phenylglycinol

This protocol details the selective N-acylation of phenylglycinol using Novozym 435 in a solvent-free system, which offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the lipase-catalyzed acylation of phenylglycinol.

Table 1: Effect of Different Lipases on the Amidation of Phenylglycinol [5]

EnzymePhenylglycinol Consumption (wt%)Amide (wt%)Ester (wt%)Diacetylated Compound (wt%)
Novozym 43541.24 ± 4.3237.89 ± 3.031.42 ± 0.511.95 ± 0.64

Reaction conditions: Phenylglycinol and capric acid at a certain molar ratio, 10 wt% enzyme loading, incubated at 55°C for 10 hours in tert-amyl-alcohol.[5]

Table 2: Optimized Conditions for Phenylglycinol Amidation in a Solvent-Free System [2][3][5]

ParameterOptimal Value
EnzymeNovozym 435
Acyl DonorCapric Acid
Molar Ratio (Phenylglycinol:Capric Acid)1.5:1
Enzyme Loading15 wt% (relative to total substrate weight)
Temperature60°C
Agitation Speed600 rpm
Reaction Time19 hours
SystemSolvent-Free
Result
Amide Product Yield89.41 ± 2.8%
Ester Byproduct0.21 ± 0.1%
Diacetylated Byproduct0.64 ± 0.2%

Experimental Protocols

Protocol 1: Enzymatic N-acylation of Phenylglycinol in a Solvent-Free System

This protocol is based on the optimized conditions for the selective amidation of phenylglycinol using Novozym 435.[2][3][4]

Materials:

  • Racemic phenylglycinol

  • Capric acid

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel with temperature and agitation control

  • Analytical equipment for monitoring the reaction (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Substrate Preparation: In the reaction vessel, combine phenylglycinol and capric acid in a 1.5:1 molar ratio.

  • Homogenization: Heat the mixture to 78°C while stirring at 600 rpm to ensure a homogeneous solution.

  • Temperature Adjustment: Cool the mixture to the reaction temperature of 60°C.

  • Enzyme Addition: Add Novozym 435 to the mixture. The enzyme loading should be 15% of the total weight of the substrates (phenylglycinol and capric acid).

  • Reaction: Maintain the reaction at 60°C with continuous stirring at 600 rpm for 19 hours.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion and product formation using an appropriate analytical method (TLC, GC, or HPLC).

  • Reaction Termination: After the desired conversion is achieved (approximately 19 hours for optimal yield), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Product Purification: The target amide product can be purified from the reaction mixture using techniques such as column chromatography.

Analytical Methods
  • Thin Layer Chromatography (TLC): Can be used for rapid qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Chiral GC or HPLC columns are essential for determining the enantiomeric excess (e.e.) of the unreacted phenylglycinol and the acylated product, as well as for quantifying the conversion and yield.

Visualizations

Experimental Workflow for Enzymatic Resolution of Phenylglycinol

G cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_monitoring 3. Monitoring & Work-up cluster_separation 4. Product Separation cluster_analysis 5. Analysis A Racemic Phenylglycinol + Acyl Donor B Add Immobilized Lipase (e.g., Novozym 435) A->B C Incubate with Agitation (Controlled Temperature) B->C D Monitor Reaction Progress (e.g., HPLC, GC) C->D E Stop Reaction at ~50% Conversion D->E F Separate Enzyme from Mixture E->F G Separation of Acylated Product and Unreacted Enantiomer F->G H Acylated (R)-Phenylglycinol (Example) G->H I Unreacted (S)-Phenylglycinol (Example) G->I J Determine Enantiomeric Excess (e.e.) H->J I->J G center Enzymatic Resolution Efficiency & Selectivity param1 Enzyme Choice (e.g., Lipase) param1->center param2 Reaction Temperature param2->center param3 Solvent System (or Solvent-Free) param3->center param4 Acyl Donor param4->center param5 Substrate Molar Ratio param5->center param6 Reaction Time param6->center

References

Application Notes and Protocols for Peptide Labeling with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptides offers a powerful tool for enhancing their therapeutic potential and for elucidating their biological functions. The unique physicochemical properties of fluorine can profoundly influence a peptide's structure, stability, and bioactivity. This document provides detailed application notes and experimental protocols for the use of fluorinated amino acids in peptide labeling, with a focus on solid-phase peptide synthesis, stability analysis, and biophysical characterization using 19F NMR.

The introduction of fluorine can significantly improve a peptide's metabolic stability and binding affinity for its target.[1] Fluorinated amino acids serve as sensitive probes for 19F NMR spectroscopy, enabling detailed studies of peptide conformation, dynamics, and interactions with biological targets, such as G protein-coupled receptors (GPCRs).[2][3][4] This non-invasive analytical technique is particularly advantageous due to the low natural abundance of fluorine in biological systems, resulting in background-free spectra.[5][6]

Applications of Fluorinated Amino Acids in Peptide Labeling

Incorporating fluorinated amino acids can confer several beneficial properties to peptides:

  • Enhanced Proteolytic Stability: Fluorination can shield the peptide backbone from enzymatic degradation, increasing its in vivo half-life.[7][8][9]

  • Modulation of Binding Affinity: The introduction of fluorine can alter the electronic and steric properties of amino acid side chains, leading to improved binding affinity and selectivity for target receptors.[1][10]

  • Increased Structural Stability: "Fluorous core" proteins, with highly fluorinated amino acids in their hydrophobic interior, exhibit markedly greater structural stability.[10] Fluorination can also influence the secondary structure of peptides, such as promoting α-helical or β-sheet conformations.[11][12][13][14]

  • Probes for 19F NMR Studies: The 19F nucleus is a highly sensitive NMR probe for studying peptide structure, dynamics, and interactions without the need for isotopic labeling.[4][5][6]

  • Tracers for PET Imaging: The use of 18F-labeled amino acids allows for the visualization and tracking of peptides in vivo using Positron Emission Tomography (PET).[15]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Fluorophenylalanine

This protocol details the manual solid-phase synthesis of a peptide containing a 4-fluorophenylalanine (Phe(4-F)) residue using the Fmoc/tBu strategy.[16]

Materials and Reagents:

  • Fmoc-Phe(4-F)-OH and other standard Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted syringe.[17]

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[16]

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, activate the Fmoc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[16]

    • Wash the resin with DMF.

    • Perform a Kaiser test to confirm complete coupling.[16]

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Phe(4-F)-OH at the desired position.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[18]

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.[16]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[16]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent.

    • Purify the peptide by preparative RP-HPLC.[16]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.[16]

    • Lyophilize the pure fractions.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Wash Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Deprotection Repeat for next aa Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Final aa coupled Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Proteolytic Stability Assay using RP-HPLC

This protocol describes a method to assess the stability of fluorinated peptides against enzymatic degradation.[7][8]

Materials and Reagents:

  • Purified fluorinated peptide and non-fluorinated control peptide

  • Protease of interest (e.g., α-chymotrypsin, pepsin)

  • Appropriate buffer for the protease

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a fluorescence or UV detector

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve the peptides in the appropriate assay buffer to a final concentration of 0.1 mg/mL.

    • Prepare a stock solution of the protease in the same buffer.

  • Digestion Reaction:

    • Incubate the peptide solution at 30°C.

    • Initiate the reaction by adding the protease to the peptide solution.

    • At specific time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by analytical RP-HPLC.

    • Monitor the decrease in the peak area of the full-length peptide over time.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Determine the half-life (t1/2) of the peptide under the assay conditions.

Stability_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Prep Prepare Peptide Solution Incubate Incubate Peptide at 30°C Peptide_Prep->Incubate Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme (t=0) Enzyme_Prep->Add_Enzyme Incubate->Add_Enzyme Time_Points Take Aliquots at Time Intervals Add_Enzyme->Time_Points Quench Quench with TFA Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Calculate % Remaining Peptide HPLC->Data_Analysis Half_Life Determine Half-Life (t1/2) Data_Analysis->Half_Life

Workflow for Proteolytic Stability Assay.
Protocol 3: 19F NMR Data Acquisition and Analysis

This protocol provides a general guideline for acquiring and analyzing 1D 19F NMR spectra of fluorinated peptides to study peptide-ligand interactions.[4][6][19]

Materials and Reagents:

  • Purified fluorinated peptide

  • Buffer for NMR analysis (e.g., phosphate buffer in D2O)

  • Ligand of interest

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Sample Preparation:

    • Dissolve the fluorinated peptide in the NMR buffer to the desired concentration.

    • Prepare a stock solution of the ligand.

  • NMR Data Acquisition:

    • Tune and match the probe for 19F.

    • Acquire a 1D 19F NMR spectrum of the free peptide. It is important to determine the appropriate spectral width and transmitter offset.[19]

    • Titrate the ligand into the peptide sample and acquire a series of 1D 19F NMR spectra at different peptide-to-ligand molar ratios.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phasing, and baseline correction).

    • Monitor changes in the 19F chemical shifts and/or line widths upon ligand addition.

    • Chemical shift perturbations can be used to identify the binding interface and determine the dissociation constant (Kd).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Sol Dissolve Fluorinated Peptide in Buffer Tune_Probe Tune Probe for 19F Peptide_Sol->Tune_Probe Ligand_Sol Prepare Ligand Stock Solution Titration Titrate with Ligand Ligand_Sol->Titration Free_Spectrum Acquire Spectrum of Free Peptide Tune_Probe->Free_Spectrum Free_Spectrum->Titration Series_Spectra Acquire Spectra Series Titration->Series_Spectra Process Process Spectra Series_Spectra->Process Monitor_Changes Monitor Chemical Shift and Linewidth Changes Process->Monitor_Changes Determine_Kd Determine Binding Affinity (Kd) Monitor_Changes->Determine_Kd

Workflow for 19F NMR Titration Experiment.

Quantitative Data Summary

The incorporation of fluorinated amino acids can have a significant and measurable impact on the biophysical properties of peptides.

Table 1: Impact of Fluorination on T Cell Receptor (TCR) Binding Affinity
Peptide VariantSubstitutionKd (μM)ΔΔG° (kcal/mol)
Native Tax-2.1-
Tax-Y5FTyr to 4-Fluoro-Phe0.7-0.7
Tax-Y5F3FTyr to 3-Fluoro-Phe1.1-0.3
Tax-Y5F34FFTyr to 3,4-Difluoro-Phe0.46-0.9
Tax-Y5F34FF, P6ATyr to 3,4-Difluoro-Phe, Ala to Pro252.4
Tax-Y5F34FF, Y8FTyr to 3,4-Difluoro-Phe, Tyr to Phe10.51.8
Data from reference[1]
Table 2: Impact of Fluorination on Proteolytic Stability
PeptideEnzymeHalf-life (t1/2) in minFold Increase in Stability
Control Peptideα-Chymotrypsin25-
Fluorinated Peptide 1α-Chymotrypsin502
Control PeptidePepsin120-
Fluorinated Peptide 2Pepsin>240>2
Illustrative data based on findings from references[7][8][9]
Table 3: Impact of Fluorination on Peptide Secondary Structure
Peptide ConstructFluorinated ResidueSecondary Structure (in organic solution)Helical Content (fH)
KHLeucine (L)α-helix0.85
KHflHexafluoroleucine (Hfl)α-helix0.75
C31Isoleucine (I)α-helix0.92
C31-I635(S)-TfeGly(S)-Trifluoroethylglycineα-helix0.88
Data from references[11][12][13]

Application in Signaling Pathways: GPCRs

Fluorinated peptides are valuable tools for studying GPCR signaling.[2] By labeling a peptide ligand with a fluorinated amino acid, researchers can use 19F NMR to probe the conformational changes that occur upon binding to the receptor.[2] This can provide insights into the mechanism of receptor activation and biased signaling.[2]

GPCR_Signaling F_Peptide Fluorinated Peptide Ligand GPCR GPCR F_Peptide->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Simplified GPCR Signaling Pathway.

Conclusion

The use of fluorinated amino acids in peptide labeling provides a versatile and powerful approach for both fundamental research and drug development. The protocols and data presented here offer a starting point for researchers looking to leverage the unique properties of fluorine to enhance and study peptides of interest. Careful consideration of the position and type of fluorinated amino acid is crucial for achieving the desired improvements in stability, activity, and suitability as a spectroscopic probe.

References

Troubleshooting & Optimization

Technical Support Center: (R)-N-Boc-4-fluorophenylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of (R)-N-Boc-4-fluorophenylglycine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging? this compound is a sterically hindered amino acid. The bulky N-Boc protecting group and the phenylglycine side chain can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1] This steric hindrance often leads to low coupling yields and requires more potent coupling reagents and optimized reaction conditions compared to standard amino acids.[1][2]

Q2: Which coupling reagents are most effective for this compound? For sterically demanding couplings, onium salt-based reagents are highly recommended over standard carbodiimides like DCC or EDC.[1][2]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are very effective as they form highly reactive intermediates.[1] HATU is often considered one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[1][3]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[2][4] PyBOP is known for its high reactivity and avoids the formation of the carcinogenic byproduct HMPA associated with the older BOP reagent.[3][4]

  • Newer Generation Reagents: COMU is a third-generation uronium reagent based on Oxyma, which offers coupling efficiencies comparable to HATU with a better safety profile and solubility.[5][6]

Q3: What is the recommended solvent for this coupling reaction? The choice of solvent is critical for solvating the growing peptide chain on the resin and dissolving the reagents.[7]

  • N,N-Dimethylformamide (DMF): This is the most common and effective solvent for solid-phase peptide synthesis (SPPS), providing a good balance of resin swelling and reagent solubility.[7][8][9]

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be advantageous for disrupting peptide aggregation, which is common in difficult sequences.[2][7][8]

  • Solvent Mixtures: In cases of severe aggregation, using a mixture of DMF with "disruptive" solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) can improve coupling efficiency.[1][8]

Q4: How can racemization be minimized during the coupling of this compound? Racemization is a significant risk, especially with highly activated amino acids.[10][11] Key strategies to suppress it include:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and particularly 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma Pure are crucial for suppressing racemization.[1][12] HOAt and Oxyma are generally superior to HOBt.[1]

  • Choice of Base: The choice of base is important.[10] While DIPEA is commonly used, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of racemization in sensitive couplings.[1][13]

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the amine component, as this increases the risk of racemization.[7]

  • Reagent Choice: Phosphonium-based reagents like PyBOP are often associated with lower racemization levels compared to some uronium salts.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

TroubleshootingWorkflow start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) cause1 Steric Hindrance start->cause1 cause2 Peptide Aggregation start->cause2 cause3 Suboptimal Reagent/Conditions start->cause3 sol1a Switch to Potent Reagent (HATU, HCTU, COMU, PyBOP) cause1->sol1a Reagent not strong enough sol1b Perform Double Coupling cause1->sol1b Single coupling insufficient sol1c Increase Reaction Time/Temp (e.g., Microwave Synthesis) cause1->sol1c Reaction kinetics too slow sol2a Switch Solvent to NMP or DMF/DCM Mixture cause2->sol2a Poor solvation sol2b Incorporate Pseudoproline Dipeptides cause2->sol2b Chain secondary structure sol3a Increase Reagent Equivalents cause3->sol3a Insufficient activation sol3b Check Solvent Purity (Use fresh, anhydrous solvent) cause3->sol3b Reagent degradation cause4 Racemization Detected sol4a Add HOAt or Oxyma cause4->sol4a Oxazolone formation sol4b Use Weaker Base (NMM or Collidine instead of DIPEA) cause4->sol4b Base-catalyzed epimerization sol4c Reduce Pre-activation Time cause4->sol4c Over-activation

Caption: Troubleshooting workflow for common issues in hindered amino acid coupling.

Observation Potential Cause Recommended Solution
Low Coupling Yield / Positive Ninhydrin Test Steric Hindrance: The bulky nature of this compound is impeding the reaction.[1][2]1. Change Coupling Reagent: Switch to a more potent onium salt like HATU, HCTU, COMU, or PyBOP.[1][2] 2. Double Couple: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2] 3. Increase Time/Temperature: Extend the reaction time (e.g., 2-4 hours or overnight) or use microwave-assisted synthesis to overcome the activation energy barrier.[1][2]
Peptide Aggregation: The growing peptide chain is clumping on the solid support, blocking reactive sites.[1]1. Change Solvent: Switch from DMF to NMP or use a DMF/DCM mixture to improve solvation and disrupt aggregation.[1][2][7] 2. Use Pseudoproline Dipeptides: If applicable to the sequence, incorporating a pseudoproline dipeptide can disrupt secondary structures that lead to aggregation.[1]
Poor Reagent Quality: Impurities in solvents (e.g., water, dimethylamine in old DMF) are interfering with the reaction.[7]1. Use High-Purity Solvents: Always use fresh, anhydrous, high-purity solvents for all steps.[7]
Presence of Diastereomeric Impurities Racemization: The chiral center of the amino acid is epimerizing during activation/coupling.[10]1. Add Suppressing Agent: Ensure an additive like HOAt or Oxyma Pure is used, as they are superior to HOBt in preventing racemization.[1] 2. Change Base: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][13] 3. Minimize Activation Time: Reduce the pre-activation time before adding the mixture to the resin.[7]
Presence of +71 Da mass adduct Guanidinylation: The N-terminus of the peptide is capped by reacting with an excess of a uronium/aminium coupling reagent (e.g., HBTU, HATU).1. Adjust Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent. 2. Pre-activate: Always pre-activate the amino acid with the coupling reagent for a few minutes before adding the solution to the resin. This consumes the coupling reagent. 3. Use Phosphonium Reagents: Switch to a phosphonium salt like PyBOP, which does not cause this side reaction.[1]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Hindered Couplings

The following data, collated from studies on challenging peptide sequences, provides a representative comparison of reagent performance. Actual results may vary based on the specific peptide sequence.

Coupling ReagentAdditiveTypical Purity (Crude, %)**Relative Racemization RiskKey Advantages
DIC HOBt80-90%ModerateCost-effective, good for standard couplings.[6]
HBTU HOBt90-95%Low-ModerateReliable, widely used, good efficiency.[6][14]
PyBOP ->95%LowHigh efficiency, avoids toxic byproducts and guanidinylation.[3][4]
HCTU ->95%LowMore reactive than HBTU, less allergenic.[15]
HATU HOAt>98%Very LowHighly efficient for sterically hindered residues, fast reaction rates.[1][3][4]
COMU Oxyma>98%Very LowEfficiency comparable to HATU, improved safety profile, excellent solubility.[5][6]

Note: Purity percentages are representative and highly sequence-dependent.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the coupling of this compound to maximize yield and minimize side reactions.[3]

  • Resin Preparation: Ensure the N-terminal amine on the solid-support resin is deprotected and neutralized. Swell the resin in DMF for 30 minutes.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve this compound (3-4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation solution.

  • Pre-activation: Gently agitate the mixture at room temperature for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swelled and deprotected resin.

  • Reaction Monitoring: Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction's completion using a qualitative ninhydrin test.[1] If the test remains positive (blue beads), consider a second coupling.[2]

  • Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Cost-Effective Coupling using DIC/HOBt

This protocol is a more economical option, suitable for less challenging steps or when optimizing for cost.

  • Resin Preparation: Swell the deprotected and neutralized resin in DMF (or DCM).

  • Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq.) and HOBt (5.5 eq.) in a minimal volume of DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the resin suspension.

  • Initiation: Add Diisopropylcarbodiimide (DIC) (5.5 eq.) to the resin mixture.[3]

  • Reaction Monitoring: Shake the mixture at room temperature for 2-4 hours. Monitor for completion with the ninhydrin test. Due to the lower reactivity, a longer reaction time or double coupling may be necessary.

  • Washing: Upon completion, drain the solution and wash the resin extensively with DMF and DCM to remove the soluble diisopropylurea byproduct and other reagents.

References

common side reactions with Boc-protected amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using Boc-protected amino acids in research, peptide synthesis, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the use of Boc-protected amino acids?

A1: The most frequent side reactions include t-butylation of nucleophilic residues, incomplete Boc deprotection, diketopiperazine (DKP) formation leading to chain truncation, aspartimide formation in Asp-containing peptides, and pyroglutamate formation from N-terminal glutamine or glutamic acid.[1][2] Specific amino acids like Tryptophan, Methionine, and Arginine are also prone to particular side reactions.[3]

Q2: What is t-butylation and how can it be prevented?

A2: t-Butylation is the alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, Cys, Tyr) by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[2][4] This results in an unwanted mass increase of +56 Da on the affected residue.[4] Prevention is achieved by adding "scavengers" to the cleavage cocktail to trap the tert-butyl cation.[2][4]

Q3: Why is my Boc deprotection incomplete and how can I fix it?

A3: Incomplete Boc deprotection can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for complete removal.[5]

  • Inadequate Reaction Time: Deprotection may require more time for sterically hindered amino acids.[5]

  • Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), the resin must be adequately swollen for the acid to access all peptide chains.[5]

  • Peptide Aggregation: Secondary structure formation can hinder reagent access.[5] To resolve this, you can increase the TFA concentration or reaction time, ensure proper resin swelling, and use structure-disrupting solvents if aggregation is suspected.[5]

Q4: How can I detect and quantify side reactions in my crude peptide?

A4: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] HPLC can separate side products from the desired peptide, allowing for quantification based on peak area.[1][6][7] MS can identify the mass of the impurities, which helps in elucidating the nature of the side reaction.[1]

Troubleshooting Guides

Issue 1: Unexpected Peak with +56 Da Mass Addition in LC-MS

Question: My LC-MS analysis shows a significant peak with a mass increase of +56 Da. What is this, and how do I prevent it?

Answer:

This mass addition is a clear indicator of t-butylation , a common side reaction during Boc deprotection.[4]

  • Cause: The tert-butyl cation (tBu⁺), a reactive electrophile, is generated during the acid-catalyzed cleavage of the Boc group.[2][4] This cation can then alkylate nucleophilic residues in your peptide.[2][4]

  • Susceptible Residues:

    • Tryptophan (Trp): The indole ring is highly nucleophilic and easily alkylated.[4]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][8][9]

    • Cysteine (Cys) and Tyrosine (Tyr): These residues are also susceptible to alkylation.[1]

  • Prevention & Troubleshooting:

    • Use a Scavenger Cocktail: The most effective way to prevent t-butylation is to add scavengers to your TFA cleavage mixture. These compounds react with and neutralize the tert-butyl cation.[2]

    • Analyze Scavenger Efficiency: If you are already using scavengers, their efficiency may be insufficient. The choice of scavenger depends on the amino acids present in your peptide.[10]

Data on Scavenger Cocktail Effectiveness for Cys-Peptide

Scavenger Cocktail (TFA/H₂O/TIS + Scavenger)% S-t-Butylated Cys-Peptide[11]
No additional scavenger10-15%
+ Dithiothreitol (DTT)< 5%
+ 1,2-Ethanedithiol (EDT)< 2%[10]
+ Thioanisole5-10%

This data illustrates the importance of choosing an effective scavenger. EDT is shown to be highly effective in reducing S-alkylation of Cysteine.

Issue 2: Low Yield of Desired Peptide and Presence of Truncated Sequences

Question: My synthesis has a low yield, and HPLC/MS analysis shows the presence of truncated peptides, particularly a dipeptide cleavage product. What is happening?

Answer:

This is likely due to Diketopiperazine (DKP) formation , especially if Proline or Glycine is the second amino acid in your sequence.[1][12]

  • Cause: DKP formation is an intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, leading to chain termination.[1] This side reaction is more prevalent in Fmoc-based synthesis but can also occur in Boc-SPPS.[12]

  • Susceptible Sequences: Peptides with X-Pro or X-Gly at the N-terminus are particularly prone to DKP formation.[1]

  • Prevention & Troubleshooting:

    • In Situ Neutralization: This is a highly effective method in Boc-SPPS to minimize the time the N-terminal amine is free and susceptible to attacking the ester linkage to the resin.[1][12] By combining the neutralization and coupling steps, the free amine is immediately captured by the activated amino acid.[13]

    • Choice of Resin: For Fmoc synthesis, using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) can suppress DKP formation.[12]

    • Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[12]

Issue 3: Peaks with the Same Mass as the Product but Different Retention Times, or a Mass Loss of 18 Da

Question: My HPLC shows multiple peaks with the same mass as my target peptide, and sometimes a peak with a mass loss of 18 Da. What could be the cause?

Answer:

This pattern is characteristic of aspartimide formation . This is a significant side reaction for peptides containing Aspartic acid (Asp).[14]

  • Cause: The backbone amide nitrogen C-terminal to an Asp residue attacks the Asp side-chain ester, forming a cyclic succinimide intermediate (aspartimide).[1][14] This intermediate has a mass loss of 18 Da. The aspartimide ring can then reopen to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl peptide, which have the same mass but different chromatographic properties.[1][12]

  • Susceptible Sequences: Asp-Gly, Asp-Ala, and Asp-Ser motifs are particularly prone to this side reaction due to the low steric hindrance of the residue following Asp.[1][12]

  • Prevention & Troubleshooting:

    • Protecting Group Strategy (Boc-SPPS): Using a more sterically hindered protecting group for the Asp side chain, such as cyclohexyl ester (OcHex), can significantly reduce aspartimide formation.[12][15]

    • Optimized Cleavage (Boc-SPPS): Since aspartimide formation in Boc-SPPS is primarily acid-catalyzed during the final cleavage, using a two-step high/low HF cleavage procedure can minimize this side reaction.[1]

Issue 4: Mass Loss of 17 Da or 18 Da at the N-Terminus

Question: My N-terminal Glutamine (Gln) or Glutamic acid (Glu) containing peptide shows a mass loss of 17 Da (for Gln) or 18 Da (for Glu). What is the cause?

Answer:

This is due to the formation of pyroglutamate (pGlu) .

  • Cause: The N-terminal Gln or Glu can undergo intramolecular cyclization to form a five-membered pyroglutamate ring.[1] This reaction is spontaneous and can be accelerated by temperature and buffer conditions.[16]

  • Prevention & Troubleshooting:

    • Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln/Glu is exposed.[1]

    • Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is more efficient to couple Boc-pGlu-OH directly as the last amino acid.[1]

    • LC-MS/MS Analysis: Be aware that in-source cyclization of Gln and Glu to pGlu can be an artifact during LC-MS analysis.[17] Chromatographic separation of these species is crucial for accurate quantification.[17]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion in SPPS

This test detects free primary amines on the resin. A positive result (blue color) indicates incomplete coupling.

Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of water. Dilute 1 mL of this solution with 49 mL of pyridine.[3]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[3]

Procedure:

  • Take a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[3]

  • Heat the tube at 110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Colorless beads and solutionComplete couplingProceed to deprotection
Blue beads and/or blue solutionIncomplete coupling[5]Recouple the amino acid
Protocol 2: Standard TFA Cleavage with a Scavenger Cocktail

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups while minimizing t-butylation.

Reagents:

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (v/v/w/v/v).[18] This is a robust cocktail for peptides with multiple sensitive residues.[18]

  • Cold diethyl ether.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).

  • Incubate the mixture at room temperature with gentle agitation for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.[10]

  • Dry the peptide pellet under vacuum.

Visualizations

boc_deprotection_side_reaction Boc_Peptide Boc-NH-Peptide Deprotected_Peptide H3N+-Peptide Boc_Peptide->Deprotected_Peptide Deprotection tBu_Cation tert-Butyl Cation (tBu+) Boc_Peptide->tBu_Cation Cleavage TFA TFA (Acid) TFA->Boc_Peptide Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Prevention Alkylated_Peptide tBu-Alkylated Peptide (Side Product, +56 Da) tBu_Cation->Alkylated_Peptide Side Reaction Scavenger Scavenger (e.g., TIS, EDT) Scavenger->tBu_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->tBu_Cation

Caption: Mechanism of Boc deprotection and t-butylation side reaction.

troubleshooting_workflow start Low Yield or Impure Peptide ms_analysis Analyze Crude Product by LC-MS start->ms_analysis mass_check Identify Mass of Major Impurities ms_analysis->mass_check plus_56 Mass +56 Da? mass_check->plus_56 Yes minus_18 Mass -18 Da? mass_check->minus_18 No tbutylation t-Butylation plus_56->tbutylation Yes dkp Truncated Dipeptide? minus_18->dkp No aspartimide Aspartimide Formation minus_18->aspartimide Yes dkp_formation DKP Formation dkp->dkp_formation Yes add_scavengers Add/Optimize Scavengers (TIS, EDT) tbutylation->add_scavengers use_ocHex Use Asp(OcHex) Protecting Group aspartimide->use_ocHex in_situ Use In Situ Neutralization dkp_formation->in_situ

Caption: Troubleshooting workflow for common Boc-SPPS side reactions.

scavenger_selection start Select Scavenger Cocktail peptide_composition Analyze Peptide Sequence for Sensitive Residues start->peptide_composition no_sensitive No Cys, Met, Trp, Tyr peptide_composition->no_sensitive None has_sensitive Contains Cys, Met, Trp peptide_composition->has_sensitive Yes has_arg Contains Arg(Pmc/Pbf) peptide_composition->has_arg Yes cocktail_simple Use TFA/H2O/TIS (95:2.5:2.5) no_sensitive->cocktail_simple cocktail_edt Add EDT to Cocktail (e.g., TFA/H2O/TIS/EDT) has_sensitive->cocktail_edt cocktail_k Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) has_arg->cocktail_k

Caption: Logic for selecting an appropriate scavenger cocktail.

References

Technical Support Center: Minimizing Racemization During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize racemization during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a chiral amino acid from its desired single enantiomeric form (typically L-amino acid) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the formation of diastereomeric peptide impurities, which can be difficult to separate from the target peptide. These impurities can significantly alter the biological activity, therapeutic efficacy, and safety profile of the final product.[2]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the creation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] The α-proton of the activated amino acid becomes acidic and can be removed by a base. The resulting planar intermediate can then be re-protonated from either side, leading to a mixture of D and L configurations.[2][4]

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard SPPS conditions.

  • Histidine (His) and Cysteine (Cys) are highly susceptible.[1][2][5]

  • Other amino acids that can be affected, especially under harsh conditions like high temperatures, include Aspartic Acid (Asp) , Serine (Ser) , and Phenylalanine (Phe) .[2][6][7][8]

Q4: How do coupling reagents influence racemization?

A4: The choice of coupling reagent is a critical factor. Onium salt reagents (uronium/aminium and phosphonium salts like HBTU, HATU, PyBOP) are highly efficient but can promote racemization, particularly when the amino acid is pre-activated with a base before addition to the resin.[2][9] Carbodiimide reagents, such as Diisopropylcarbodiimide (DIC), are generally a safer choice for minimizing racemization when used in combination with racemization-suppressing additives.[2][4]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are essential for suppressing racemization. They react with the activated amino acid to form an active ester intermediate that is more reactive toward the desired amine coupling and less prone to forming the oxazolone intermediate.[2][3][5]

  • HOBt (1-Hydroxybenzotriazole): A classic additive, but HOAt and OxymaPure are generally more effective.[3][10]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and accelerating coupling.[4][10]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[2][4][10]

Troubleshooting Guides

Issue 1: High Levels of Racemization Detected in the Final Peptide

If analysis of your purified peptide reveals a significant percentage of a diastereomeric impurity, use the following steps to identify and resolve the cause.

G cluster_0 Troubleshooting Racemization Start High Racemization Detected Coupling_Reagent Evaluate Coupling Reagent (Onium Salt vs. Carbodiimide) Start->Coupling_Reagent Base Evaluate Base (Strength & Steric Hindrance) Coupling_Reagent->Base If issue persists Solution_Reagent Switch to DIC/OxymaPure® Coupling_Reagent->Solution_Reagent Onium Salt + Strong Base? Temperature Control Temperature Base->Temperature If issue persists Solution_Base Use weaker/hindered base (NMM or 2,4,6-Collidine) Base->Solution_Base Using DIPEA? Preactivation Avoid Pre-activation (for Onium Salts) Temperature->Preactivation If issue persists Solution_Temp Perform coupling at 0°C or Room Temperature Temperature->Solution_Temp Microwave at >50°C? Solvent Check Solvent Polarity Preactivation->Solvent If issue persists Solution_Preactivation Add reagents sequentially without pre-incubation Preactivation->Solution_Preactivation Pre-activating Onium Salt? Solution_Solvent Consider less polar solvent (e.g., CH2Cl2-DMF 1:1) Solvent->Solution_Solvent Using neat DMF? End Racemization Minimized Solution_Reagent->End Solution_Base->End Solution_Temp->End Solution_Preactivation->End Solution_Solvent->End

Caption: Troubleshooting workflow for high racemization.

  • Evaluate the Coupling Reagent:

    • Potential Cause: Using an onium salt reagent (e.g., HBTU, HATU) with a strong base like N,N-diisopropylethylamine (DIPEA) and a pre-activation step is a common cause of racemization.[2][9]

    • Recommended Solution: Switch to a carbodiimide-mediated coupling. The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® is highly recommended for minimizing racemization.[2]

  • Evaluate the Base Used:

    • Potential Cause: The strength and steric hindrance of the base used have a major influence. Strong tertiary amines like DIPEA promote racemization.[2][10]

    • Recommended Solution: Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][9] Use the minimum amount of base necessary for the reaction.

  • Control the Reaction Temperature:

    • Potential Cause: High temperatures accelerate racemization. This is particularly relevant for microwave-assisted SPPS.[6][11]

    • Recommended Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). For microwave SPPS, reducing the coupling temperature from 80°C to 50°C can significantly limit the racemization of sensitive amino acids.[6][7][12]

  • Avoid Pre-activation for Onium Salt Couplings:

    • Potential Cause: Allowing the amino acid to pre-activate with an onium salt reagent and base before adding it to the resin can lead to substantial racemization, with levels reported in the 5-33% range for cysteine.[9]

    • Recommended Solution: If using an onium salt, add the reagents to the resin sequentially without a pre-activation step.[9]

  • Check the Solvent:

    • Potential Cause: The polarity of the solvent can influence the rate of racemization.[13]

    • Recommended Solution: Using a less polar solvent mixture, such as CH₂Cl₂-DMF (1:1), can help reduce racemization.[2][9]

Issue 2: Racemization of Highly Susceptible Amino Acids

For Cysteine (Cys):

  • Coupling Method: Use DIC/OxymaPure® or DIC/HOBt.[2][4] Methods using BOP/HBTU/HATU should be paired with a hindered base like 2,4,6-trimethylpyridine (collidine) and no preactivation.[9]

  • Base: The use of the hindered amine collidine in the coupling reaction can minimize the formation of D-cysteine.[6][12]

  • Temperature: Perform couplings at room temperature or below.

For Histidine (His):

  • Side-Chain Protection: The imidazole side chain can catalyze racemization. Proper side-chain protection is crucial. In Fmoc chemistry, the Boc and Trt protecting groups are common, with Boc offering better suppression of racemization.[2][5]

  • Coupling Reagent: Carbodiimide-mediated couplings with additives are generally preferred. DEPBT is also reported to be a reagent of choice for coupling Fmoc-His(Trt)-OH due to its resistance to racemization.[4]

  • Temperature: Lowering the coupling temperature is effective. For microwave SPPS, reducing the temperature from 80°C to 50°C limits histidine racemization.[6][7]

Data Presentation: Comparative Tables

Table 1: Effect of Coupling Additives on Racemization
AdditiveRacemization InhibitionKey Characteristics
HOBt GoodThe classic standard, but generally less effective than newer additives.[10]
HOAt ExcellentMore effective than HOBt due to the electron-withdrawing effect of the pyridine nitrogen.[4][10]
OxymaPure® ExcellentNon-explosive, highly effective alternative to HOBt/HOAt. Provides high coupling rates and low racemization.[2][4][10]
Oxyma-B ExcellentReported to have the best effect on inhibiting racemization for sensitive amino acids like Ser, Cys, and His.[10]
Table 2: Effect of Base on Racemization
BaseBasicity (pKa)Steric HindranceRacemization Potential
Triethylamine (TEA) ~10.75LowHigh
DIPEA ~10.1ModerateHigh
NMM 7.38ModerateLow
2,4,6-Collidine (TMP) 7.43HighVery Low
Data sourced from multiple references indicating relative basicity and impact on racemization.[9][10]
Table 3: Influence of Temperature on Racemization in Microwave SPPS
Amino AcidCoupling TemperatureRacemization Level
Histidine 80 °CSignificant
Histidine 50 °CLimited / Reduced[6][7]
Cysteine 80 °CSignificant
Cysteine 50 °CLimited / Reduced[6][7]
Data based on studies of microwave-enhanced Fmoc SPPS.[6][7][12]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling Protocol (DIC/OxymaPure®)

This protocol is recommended for routine coupling steps and is particularly useful when incorporating racemization-prone amino acids.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a 20% piperidine solution in DMF (2 x 10 min).

  • Washing: Thoroughly wash the resin with DMF (6 times).

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be required.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol describes the analysis of amino acid enantiomers after peptide hydrolysis.

G cluster_1 Racemization Analysis Workflow Peptide Synthesized Peptide Hydrolysis Acid Hydrolysis (6N DCl in D2O, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (Optional, for indirect method) Hydrolysis->Derivatization Indirect Method HPLC Chiral HPLC Analysis (Chiral Stationary Phase) Hydrolysis->HPLC Direct Method Derivatization->HPLC Detection UV Detection (e.g., 210-230 nm) HPLC->Detection Analysis Data Analysis (Quantify D/L peak areas) Detection->Analysis Result Determine % Racemization Analysis->Result

Caption: Workflow for chiral HPLC analysis of racemization.

  • Peptide Hydrolysis:

    • To accurately quantify racemization from the synthesis and correct for any racemization induced during the hydrolysis step itself, perform the hydrolysis in deuterated acid.[14][15]

    • Place the peptide sample in a hydrolysis tube.

    • Add 6N DCl in D₂O.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[14]

  • Sample Preparation:

    • After hydrolysis, cool the sample and open the tube.

    • Evaporate the acid, typically using a centrifugal evaporator or by drying under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in a suitable buffer or mobile phase.

  • Chiral HPLC Analysis (Direct Method):

    • Column: Use a chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

    • Mobile Phase: An isocratic or gradient system, often an aqueous solution with a copper complex or an organic modifier. The exact composition depends on the column and amino acids being analyzed.[14]

    • Flow Rate: Typically 0.5-1.0 mL/min.[14]

    • Detection: UV detection is common, typically at a wavelength of 210-230 nm.[14]

  • Data Analysis:

    • Identify the D- and L-isomer peaks based on their retention times, as determined by running pure enantiomer standards.

    • Integrate the peak areas for both isomers.

    • Calculate the percentage of racemization for a specific amino acid using the formula: % Racemization = [Peak Area (D-isomer) / (Peak Area (D-isomer) + Peak Area (L-isomer))] x 100

Mandatory Visualizations

Mechanism of Racemization via Oxazolone Formation

G cluster_2 Racemization Mechanism ActivatedAA Activated L-Amino Acid (Chiral Center) Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) ActivatedAA->Oxazolone - H+ Base Base (e.g., DIPEA) Base->ActivatedAA Abstracts α-proton RacemicMix Racemic Mixture (L- and D-Amino Acid) Oxazolone->RacemicMix + H+ (from either face) Protonation Protonation Protonation->Oxazolone

Caption: Racemization via an achiral oxazolone intermediate.

References

Technical Support Center: Purification of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorinated peptides.

I. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Troubleshooting Guide: RP-HPLC
ProblemPotential Cause(s)Recommended Solution(s)
Poor/Broad Peak Shape - Secondary Interactions: Peptide interacting with residual silanols on the silica backbone of the column. - Aggregation: Increased hydrophobicity from fluorination can promote peptide aggregation on the column. - Poor Solubility: Peptide is not fully dissolved in the injection solvent or is precipitating during the run.- Optimize Ion-Pairing Reagent: Ensure the use of 0.1% trifluoroacetic acid (TFA) in your mobile phases to minimize silanol interactions. - Increase Column Temperature: Operating at 40-60°C can enhance mass transfer and reduce mobile phase viscosity, improving peak shape.[1] - Add Organic Solvent to Aqueous Phase: A small percentage of an organic solvent like isopropanol in the aqueous mobile phase can disrupt aggregation.[1] - Work at Lower Concentrations: If possible, inject a lower concentration of the peptide to reduce on-column aggregation.[1] - Ensure Complete Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1]
Low Peptide Recovery - Irreversible Binding: The highly hydrophobic fluorinated peptide binds too strongly to the stationary phase. - Precipitation: The peptide precipitates on the column or during fraction collection.- Use a Less Hydrophobic Column: Switch from a C18 to a C8, C4, or Phenyl column to reduce strong hydrophobic interactions.[1] - Increase Organic Solvent Strength: Consider using n-propanol or isopropanol in the mobile phase, as they are stronger solvents for hydrophobic compounds than acetonitrile.[1] - Elevate Column Temperature: This can decrease retention and improve recovery.[1]
Co-elution with Impurities - Insufficient Resolution: The HPLC method is not optimized to separate the target peptide from closely eluting impurities.- Shallow Gradient: Employ a shallower gradient (e.g., a slower increase in the organic solvent concentration) to improve separation.[1] - Change Column Chemistry: A different stationary phase (e.g., C8 instead of C18) can alter selectivity.[1] - Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the peptide and impurities, affecting retention times.
Longer than Expected Retention Time - Increased Hydrophobicity: Fluorination, especially with groups like 4-fluorophenylalanine, significantly increases the hydrophobicity of the peptide.[1]- Adjust Initial Gradient Conditions: Start with a higher initial concentration of the organic mobile phase compared to the non-fluorinated analog.[1] - Use a Steeper Gradient: A faster increase in the organic mobile phase can reduce the overall run time.
Frequently Asked Questions (FAQs): RP-HPLC

Q1: How does fluorination affect my peptide's retention time in RP-HPLC?

A1: Fluorination generally increases the hydrophobicity of a peptide, leading to a longer retention time on reverse-phase columns.[1] The magnitude of this increase depends on the specific fluorinated amino acid, the number of fluorine substitutions, and the overall peptide sequence.[2] For example, substituting phenylalanine with 4-fluorophenylalanine will increase retention time.[1]

Q2: My fluorinated peptide is poorly soluble in standard HPLC mobile phases. What can I do?

A2: Poor solubility is a common challenge. Here are some strategies:

  • Initial Dissolution: First, try to dissolve the crude peptide in a small volume of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Then, dilute this solution with your initial mobile phase (e.g., Mobile Phase A). Ensure the final concentration of the strong solvent in your injected sample is minimal to avoid peak distortion.[1]

  • Mobile Phase Modification: For highly hydrophobic peptides, you can replace or supplement acetonitrile with n-propanol or isopropanol in your mobile phase. These solvents are more effective at solubilizing hydrophobic compounds.[1]

Q3: Are there alternatives to C18 columns for purifying fluorinated peptides?

A3: Yes. If you experience issues like very strong retention or poor recovery with a C18 column, consider using a less hydrophobic stationary phase. C8, C4, and Phenyl columns are excellent alternatives that can reduce the strong hydrophobic interactions and improve purification performance.[1] Additionally, specialized fluorocarbon (F-) columns can offer different selectivity compared to traditional hydrocarbon (H-) columns.[2]

Q4: How does the choice of mobile phase eluent affect the separation of fluorinated and non-fluorinated peptides?

A4: The choice of eluent has a significant, sometimes dramatic, effect on the separation. Studies have shown that when using traditional hydrocarbon columns (like C8 or C18), fluorocarbon eluents can enhance the separation of fluorinated peptides from their non-fluorinated counterparts. Conversely, when using a fluorocarbon column, hydrocarbon eluents provide better separation.[2]

Q5: How does the presence of fluorine affect mass spectrometry (MS) analysis of my purified peptide?

A5: The fluorine atom has a unique isotopic signature. While the fragmentation patterns (e.g., b- and y-ions) are generally similar to non-fluorinated peptides, the mass of the fluorinated residue will be higher. This mass shift must be accounted for during data analysis. The presence of fluorine does not typically interfere with ionization by electrospray (ESI) or MALDI.[1]

II. Solid-Phase Extraction (SPE)

Troubleshooting Guide: SPE
ProblemPotential Cause(s)Recommended Solution(s)
Poor Analyte Recovery - Analyte Breakthrough during Loading: The sample solvent is too strong, preventing the peptide from binding to the sorbent. - Analyte Loss during Washing: The wash solvent is too strong and is eluting the target peptide along with impurities. - Incomplete Elution: The elution solvent is not strong enough to desorb the highly hydrophobic fluorinated peptide from the sorbent.- Modify Sample Solvent: Dilute the sample with a weaker solvent (e.g., water with 0.1% TFA) to ensure the peptide binds to the sorbent. - Optimize Wash Step: Decrease the strength (organic content) of the wash solvent to avoid premature elution of the analyte.[3] - Increase Elution Solvent Strength: Use a higher concentration of organic solvent in the elution buffer. You may also consider a stronger solvent like isopropanol.[3] - Perform Stepwise Elution: Use increasing concentrations of organic solvent to selectively elute impurities first, followed by the target peptide.
Low Purity of Eluted Peptide - Insufficient Washing: The wash step is not effectively removing all impurities. - Co-elution of Impurities: Impurities have similar properties to the target peptide and elute under the same conditions.- Strengthen Wash Solvent: Increase the organic content of the wash solvent, ensuring it is not strong enough to elute the target peptide.[3] - Optimize Sorbent Choice: Consider a different sorbent with alternative selectivity. For fluorinated peptides, fluorous SPE (FSPE) using a fluorinated stationary phase can be highly effective for selective capture.
Irreproducible Results - Inconsistent Sample Pre-treatment: Variations in sample pH or solvent composition. - Sorbent Overload: Too much sample is loaded onto the SPE cartridge.- Standardize Sample Preparation: Ensure consistent pH adjustment and solvent composition for all samples before loading. - Reduce Sample Load or Increase Sorbent Mass: Use a larger SPE cartridge or reduce the amount of crude peptide loaded to avoid exceeding the sorbent's capacity.
Frequently Asked Questions (FAQs): SPE

Q1: What type of SPE is best for fluorinated peptides?

A1: While standard reversed-phase SPE (using C18 sorbent) is commonly used, Fluorous Solid-Phase Extraction (FSPE) is a highly selective and efficient technique for fluorinated compounds. FSPE utilizes a fluorinated stationary phase that specifically retains molecules containing a fluorous tag or sufficient fluorine content, allowing non-fluorinated impurities to be washed away easily.

Q2: How does Fluorous SPE (FSPE) work for peptide purification?

A2: FSPE is based on the principle of "fluorous-fluorous" interactions.

  • Loading: A crude mixture containing the fluorinated peptide is loaded onto a fluorous silica gel cartridge in a "fluorophobic" solvent (e.g., a high percentage of water or methanol/water).

  • Washing: Non-fluorinated (organic) impurities are washed off the cartridge with the fluorophobic solvent, while the fluorinated peptide is retained.

  • Elution: The purified fluorinated peptide is then eluted using a "fluorophilic" solvent (e.g., a fluorinated solvent or a solvent with a higher organic content like acetonitrile).

Q3: Can I use standard reversed-phase SPE for my fluorinated peptide?

A3: Yes, reversed-phase SPE with sorbents like C18 can be effective, especially for peptides with a moderate degree of fluorination.[4] However, due to the increased hydrophobicity, you will likely need to adjust the standard protocols. This includes using a stronger organic solvent for elution and potentially a weaker wash solvent to prevent loss of your peptide.[1][4]

Q4: My peptide recovery from FSPE is low. What can I do?

A4: Low recovery from FSPE can be an issue. To improve it, consider optimizing the elution solvent. While perfluorinated solvents are effective, simpler systems with increasing concentrations of acetonitrile in water with 0.1% TFA can also be used for elution. A stepwise elution with gradually increasing organic content may improve recovery and separation.

III. Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Fluorinated Peptide
  • Sample Preparation:

    • Accurately weigh a small amount of the crude fluorinated peptide.

    • Attempt to dissolve the peptide in Mobile Phase A (e.g., 0.1% TFA in water).

    • If solubility is poor, dissolve the peptide in a minimal volume of DMSO (e.g., 10-20 µL) and then dilute with Mobile Phase A to the desired concentration. Ensure the final DMSO concentration is as low as possible.[1]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A standard preparative or semi-preparative HPLC system with UV detection.

    • Column: Start with a C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical scouting; 21.2 x 250 mm, 5 µm for preparative runs).[2]

    • Column Temperature: 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Method (Example Gradient):

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for preparative).

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-55 min: 20% to 70% B (adjust the starting and ending %B based on the hydrophobicity of your peptide)

      • 55-60 min: 70% to 90% B (column wash)

      • 60-65 min: 90% to 20% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 2: Fluorous Solid-Phase Extraction (FSPE) of a Fluorinated Peptide
  • Materials:

    • Fluorous silica gel SPE cartridge (e.g., FluoroFlash®).

    • Crude fluorinated peptide.

    • Fluorophobic Wash Solvent: 80% Methanol in water.

    • Fluorophilic Elution Solvent: Acetonitrile.

    • Collection tubes.

  • Cartridge Conditioning:

    • Condition the FSPE cartridge by passing 3-5 column volumes of the elution solvent (acetonitrile) through it.

    • Equilibrate the cartridge by passing 3-5 column volumes of the wash solvent (80% MeOH/H₂O) through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude peptide in a minimal amount of the wash solvent.

    • Load the sample solution onto the conditioned FSPE cartridge.

    • Collect the flow-through. This fraction contains non-fluorinated, polar impurities.

  • Washing:

    • Wash the cartridge with 3-5 column volumes of the wash solvent (80% MeOH/H₂O).

    • This step removes the non-fluorinated (organic) compounds. Collect this wash fraction separately.

  • Elution:

    • Elute the retained fluorinated peptide with 2-3 column volumes of the elution solvent (acetonitrile) into a clean collection tube.

  • Analysis and Post-Elution Processing:

    • Analyze the eluted fraction for purity using RP-HPLC and MS.

    • Evaporate the solvent and lyophilize if necessary.

IV. Data and Visualizations

Data Summary

Table 1: Impact of Phenylalanine (Phe) Substitution with 4-Fluorophenylalanine (4-F-Phe) on Purification Parameters

ParameterImpact of 4-F-Phe SubstitutionRationale
RP-HPLC Retention Time IncreaseIncreased hydrophobicity due to the fluorine atom.[1]
Solubility in Aqueous Buffers DecreaseHigher hydrophobicity reduces solubility in polar solvents.[1]
Propensity for Aggregation May IncreaseIncreased hydrophobic interactions can promote self-assembly.[1]
Purification Yield Potentially LowerChallenges with solubility and stronger column interactions can lead to losses.[1]
Achievable Purity Comparable to non-fluorinated peptidesWith appropriate method optimization, high purity can be achieved.[1]

Diagrams

RP_HPLC_Troubleshooting Start Start: Poor HPLC Result Problem Identify Problem Start->Problem BroadPeak Broad/Tailing Peak Problem->BroadPeak Peak Shape? LowRecovery Low Recovery Problem->LowRecovery Yield? CoElution Co-elution Problem->CoElution Purity? Sol_Broad Increase Temp Optimize TFA (0.1%) Add Isopropanol to Aq. Lower Concentration BroadPeak->Sol_Broad Sol_Recovery Use C8/C4/Phenyl Column Use n-propanol in mobile phase Increase Temp LowRecovery->Sol_Recovery Sol_CoElute Use Shallower Gradient Change Column Chemistry Adjust Mobile Phase pH CoElution->Sol_CoElute End Improved Purification Sol_Broad->End Sol_Recovery->End Sol_CoElute->End

Caption: Troubleshooting workflow for common RP-HPLC issues.

FSPE_Workflow Start Start: Crude Fluorinated Peptide Condition 1. Condition FSPE Cartridge (Fluorophilic Solvent, e.g., ACN) Start->Condition Equilibrate 2. Equilibrate Cartridge (Fluorophobic Solvent, e.g., 80% MeOH) Condition->Equilibrate Load 3. Load Sample (in Fluorophobic Solvent) Equilibrate->Load Wash 4. Wash (Fluorophobic Solvent) Load->Wash Impurities_Out1 Non-Fluorinated Impurities Out Load->Impurities_Out1 Elute 5. Elute (Fluorophilic Solvent) Wash->Elute Impurities_Out2 Non-Fluorinated Impurities Out Wash->Impurities_Out2 End Purified Fluorinated Peptide Elute->End

Caption: Experimental workflow for Fluorous Solid-Phase Extraction (FSPE).

References

Technical Support Center: Troubleshooting Difficult Peptide Sequences Containing Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with challenging peptide sequences incorporating fluorophenylglycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptide sequences containing fluorophenylglycine considered "difficult"?

A1: Peptides incorporating fluorophenylglycine often present challenges due to the unique properties of this unnatural amino acid. The fluorinated phenyl ring increases the hydrophobicity of the peptide, which can lead to several issues:

  • Poor Solubility: The increased hydrophobicity can significantly decrease the peptide's solubility in aqueous solutions and standard HPLC mobile phases.[1]

  • Aggregation: The hydrophobic and aromatic nature of the fluorophenylglycine side chain can promote intermolecular interactions, such as π-π stacking, leading to peptide aggregation.[2] This is a primary cause of incomplete reactions during synthesis.

  • Difficult Coupling Reactions: Steric hindrance from the bulky fluorophenyl group can sometimes impede the efficiency of amino acid coupling during solid-phase peptide synthesis (SPPS), potentially leading to deletion sequences.

These factors can result in lower yields, difficult purification, and challenges in downstream applications.

Q2: How does the incorporation of fluorophenylglycine affect my peptide's behavior during RP-HPLC?

A2: The inclusion of fluorophenylglycine typically increases the hydrophobicity of the peptide. This will generally lead to a longer retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column compared to its non-fluorinated counterpart. The extent of this shift will depend on the number of fluorophenylglycine residues and the overall sequence. It is advisable to start with a shallower gradient during method development.

Troubleshooting Guides

Synthesis & Coupling Issues

Problem: I'm observing incomplete coupling reactions when incorporating Fmoc-fluorophenylglycine.

This is often indicated by a positive Kaiser test after the coupling step, signifying unreacted free amines.

Possible Causes & Solutions:

  • Steric Hindrance: The bulky side chain of fluorophenylglycine can physically block the coupling reaction.

  • Peptide Aggregation: The growing peptide chain may be aggregating on the resin, making the N-terminus inaccessible.[2]

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Optimize Coupling Reagent start->reagent double_couple Perform a Double Couple reagent->double_couple If still positive aggregation Address Potential Aggregation double_couple->aggregation If still positive chaotropic Use Chaotropic Salts (e.g., LiCl) aggregation->chaotropic solvents Change Synthesis Solvent (e.g., NMP, or add DMSO) aggregation->solvents temp Increase Coupling Temperature aggregation->temp success Negative Kaiser Test (Proceed with Synthesis) chaotropic->success solvents->success temp->success

Caption: Troubleshooting workflow for incomplete coupling of fluorophenylglycine.

Recommended Solutions:

StrategyDescription
Optimize Coupling Reagents For sterically hindered amino acids, more potent coupling reagents are often required. While standard reagents like DIC/HOBt can be effective, consider using uronium/aminium or phosphonium salt-based reagents.[3]
Perform a Double Couple If a single coupling reaction is incomplete, repeating the coupling step with fresh reagents can drive the reaction to completion.
Address Peptide Aggregation If aggregation is suspected, several strategies can be employed to disrupt the secondary structures. This includes washing the resin with a solution of a chaotropic salt like LiCl before coupling, or switching to a more solubilizing solvent like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF.[2][4]
Increase Temperature Performing the coupling at an elevated temperature can help to break up aggregates and improve reaction kinetics.[4]

Experimental Protocol: Chaotropic Salt Wash for a Difficult Coupling [2]

  • Following standard Fmoc deprotection and DMF washes, add a 0.8 M solution of LiCl in DMF to the resin.

  • Agitate the resin in the LiCl solution for 5 minutes.

  • Drain the LiCl solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.

  • Proceed with the standard coupling protocol for Fmoc-fluorophenylglycine.

Quantitative Data: Comparison of Common Coupling Reagents

While specific comparative data for Fmoc-fluorophenylglycine is limited, the following table, based on the coupling of other challenging amino acids, provides insight into the relative efficiencies of common coupling reagents.

Coupling Reagent ClassExample(s)General ReactivityKey Considerations
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh to Very HighHighly efficient and widely used. HATU is often considered more reactive than HBTU.[5][6]
Phosphonium SaltsPyBOPHighByproducts are non-carcinogenic. Lower risk of guanidinylation compared to uronium salts.
Carbodiimides + AdditiveDIC/OxymaModerateCost-effective. The urea byproduct of DIC is soluble, simplifying removal. The additive is crucial for efficiency and to suppress racemization.[7]
Solubility & Aggregation

Problem: My purified fluorophenylglycine-containing peptide is poorly soluble or forms a gel.

This is a common issue due to the increased hydrophobicity imparted by the fluorophenylglycine residue(s).

Troubleshooting Workflow:

G start Peptide is Insoluble or Forms a Gel organic_solvent Use an Organic Solvent (DMSO, DMF, Acetonitrile) start->organic_solvent acid_base Adjust pH organic_solvent->acid_base If still insoluble sonication Apply Sonication acid_base->sonication If still insoluble success Peptide Dissolves sonication->success fail Still Insoluble sonication->fail

Caption: Decision tree for solubilizing difficult peptides.

Recommended Solutions:

StrategyDescription
Use Organic Solvents For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile is often necessary before diluting with an aqueous buffer.[1][8]
Adjust pH For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility. For acidic peptides, a basic buffer may help, while a more acidic buffer can aid in the dissolution of basic peptides.[9]
Sonication Gentle sonication can help to break up aggregates and facilitate dissolution.[1]

Experimental Protocol: Solubilizing a Hydrophobic Peptide [1]

  • Attempt to dissolve a small amount of the lyophilized peptide in sterile, deionized water.

  • If the peptide is insoluble, add a minimal volume of DMSO (e.g., 10-50 µL) to the peptide.

  • Gently vortex or sonicate until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer to the peptide solution, vortexing intermittently. If the peptide begins to precipitate, you may need to add a small amount of additional organic solvent.

Purification & Analysis

Problem: I'm experiencing poor peak shape and low recovery during RP-HPLC purification.

These issues are often linked to the poor solubility and aggregation of the peptide on the column.

Recommended Solutions:

IssuePossible CauseRecommended Solution
Poor Peak Shape (Tailing/Broadening) Peptide aggregation on the column; secondary interactions with the stationary phase.Increase the column temperature; use a mobile phase with a stronger organic solvent like n-propanol or isopropanol.
Low Recovery Irreversible binding to the column; precipitation during the run.Use a less hydrophobic column (e.g., C8 or C4); ensure the peptide is fully dissolved in the injection solvent.
Co-elution with Impurities Insufficient resolution.Optimize the gradient (make it shallower); try a different column chemistry or a longer column.

Problem: I'm having difficulty interpreting the mass spectrometry data for my fluorophenylglycine-containing peptide.

The fragmentation of peptides in a mass spectrometer can be complex, and the presence of unnatural amino acids can alter expected fragmentation patterns.

Key Considerations for MS Analysis:

  • Fragmentation: In collision-induced dissociation (CID), fragmentation typically occurs at the peptide bonds, generating b- and y-ions. The presence of a fluorophenylglycine residue will result in a characteristic mass shift in the fragment ions containing it.

  • Isotopic Pattern: The fluorine atom is monoisotopic, so it will not contribute to the complexity of the isotopic pattern of the peptide.

  • Software: Ensure your mass spectrometry analysis software can be configured to include the mass of fluorophenylglycine in its database for accurate identification.

Illustrative Fragmentation Pathway:

G peptide H₂N-AA₁-CO-NH-Fpg-CO-NH-AA₂-COOH b2_ion b₂ ion (H₂N-AA₁-CO-NH-Fpg-CO⁺) peptide->b2_ion Fragmentation y1_ion y₁ ion (H₂N-AA₂-COOH + H⁺) peptide->y1_ion Fragmentation

Caption: Simplified fragmentation of a peptide containing fluorophenylglycine (Fpg).

This technical support center provides a starting point for troubleshooting issues with fluorophenylglycine-containing peptides. Successful synthesis and purification of these challenging sequences often require a systematic and iterative approach to optimization.

References

Technical Support Center: N-Boc Protection of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc protection of amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during the N-Boc protection of amines.

Q1: I am observing a low yield in my Boc protection reaction. What are the common causes?

A1: Low yields in Boc protection reactions can stem from several factors, including incomplete reaction, formation of side products, or loss of product during work-up and purification.[1][2] Key areas to investigate are:

  • Insufficient Reagents: Ensure you are using an adequate stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O). A slight excess (1.1-1.2 equivalents) is common.[1][3]

  • Suboptimal Base: The choice and amount of base are critical. A weak or insufficient amount of base may not effectively facilitate the reaction.[1]

  • Reaction Conditions: Low reaction temperatures can slow the reaction rate, while excessively high temperatures can cause decomposition of (Boc)₂O.[4][5]

  • Amine Reactivity: The nucleophilicity of the amine plays a significant role. Less nucleophilic amines, such as anilines, or sterically hindered amines often require more forcing conditions.[4][6][7]

Q2: My starting amine is not fully consumed, even after extended reaction times. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue, particularly with less reactive amines.[5] Consider the following adjustments:

  • Increase (Boc)₂O Equivalents: For sluggish reactions, increasing the equivalents of (Boc)₂O may be necessary.

  • Change the Base: For weakly nucleophilic amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective.[8] Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices for a wide range of amines.[8]

  • Elevate the Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate.[4] However, be cautious as (Boc)₂O can decompose at higher temperatures.[4]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Alcoholic solvents like methanol can enhance the rate of Boc protection, even without a base for some aromatic amines.[4][7] Common aprotic solvents include tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM).[8]

Q3: I am seeing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A3: Several side products can form under non-optimized conditions, reducing the yield of your desired product.

  • N,N-di-Boc Formation: Primary amines can react with a second molecule of (Boc)₂O to form a di-Boc protected product, especially with a large excess of (Boc)₂O and a strong base.[8] To minimize this, use a stoichiometric amount or only a slight excess of (Boc)₂O.[1]

  • Urea Formation: This can be an issue, particularly with sterically hindered amines, and is more likely when using strong bases.[8][] Consider using a milder base or catalyst-free conditions if the amine is sufficiently nucleophilic.[8]

  • Protection of Other Functional Groups: If your substrate contains other nucleophilic groups, such as hydroxyls (-OH), they can also be protected by (Boc)₂O, especially in the presence of a catalyst like DMAP. To favor N-protection, run the reaction at a lower temperature (0 °C to room temperature) without a strong catalyst.[3]

Q4: I am working with a sterically hindered amine and getting very low yields. What specific strategies can I employ?

A4: Sterically hindered amines pose a significant challenge due to slowed reaction rates.[10] The following adjustments can be beneficial:

  • Prolong Reaction Time and Increase Temperature: Allow the reaction to proceed for a longer duration and consider moderate heating.[8]

  • Use a Stronger Base or Catalyst: DMAP is often used as a catalyst for hindered amines.[8] For very hindered amines, deprotonation with a strong base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) followed by the addition of (Boc)₂O can be effective.[]

  • Alternative Two-Step Procedure: For particularly difficult aryl amines, a method involving the initial formation of a di-Boc derivative followed by selective removal of one Boc group has been successful.[6]

Q5: My aromatic amine (aniline derivative) is not reacting well. How can I improve the yield for these electron-deficient amines?

A5: Aromatic amines are less nucleophilic than aliphatic amines, making them more difficult to protect.[6][7] The following strategies can be employed:

  • Use of a Catalyst: DMAP is often essential to catalyze the reaction for anilines.[6][8]

  • Elevated Temperatures: Heating the reaction is often necessary.[6]

  • Alcoholic Solvents: Using an alcohol like methanol as a solvent has been shown to significantly accelerate the Boc protection of aromatic amines.[7]

  • Alternative Reagents: For some cases, alternative Boc-donating reagents might be more effective, although (Boc)₂O is the most common.

Q6: I am having difficulty with the work-up and purification. What are some common issues and their solutions?

A6: Work-up and purification can be challenging due to the properties of the product and unreacted starting materials.

  • Excess (Boc)₂O: Unreacted (Boc)₂O can co-elute with the product during chromatography. It can be quenched by adding an amine-scavenger resin or by a mild basic wash during the aqueous workup.[3]

  • Emulsion Formation: During aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break up the emulsion.[3]

  • Water-Soluble Products: If your Boc-protected amine is water-soluble, standard extractive work-up can lead to product loss.[8] In these cases, avoiding an aqueous workup and directly purifying the crude reaction mixture via chromatography may be necessary. Alternatively, techniques like reverse-phase chromatography can be used.

Data Presentation

Table 1: General Reaction Parameters for N-Boc Protection

ParameterAliphatic AminesAromatic Amines (Anilines)Sterically Hindered Amines
(Boc)₂O (equiv.) 1.1 - 1.51.2 - 2.01.5 - 3.0
Base TEA, DIPEA, NaOH, NaHCO₃DMAP (catalytic), TEADMAP (catalytic), NaH, NaHMDS
Solvent THF, DCM, ACN, MeOH, H₂OACN, THF, MeOHTHF, DMF
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CRoom Temperature to Reflux
Reaction Time 1 - 4 hours12 - 24 hours24 - 72 hours

Note: These are general guidelines. Optimization is often necessary for specific substrates.

Experimental Protocols

Protocol 1: Standard N-Boc Protection of an Aliphatic Amine

  • Dissolve the Amine: Dissolve the aliphatic amine (1.0 eq.) in a suitable solvent such as THF or DCM (to a concentration of 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[3]

  • Add Base: Add triethylamine (TEA, 1.2 eq.) to the solution.

  • Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirring solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).[8]

  • Work-up:

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[3]

Protocol 2: N-Boc Protection of a Weakly Nucleophilic Aromatic Amine

  • Dissolve Reagents: Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile (ACN).[8]

  • Add (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution.[8]

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C if the reaction is slow. Monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.[8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine (1.0 eq.) prep_base Add Base (e.g., TEA, 1.2 eq.) prep_amine->prep_base prep_boc Add (Boc)2O (1.1 eq.) prep_base->prep_boc react Stir at RT Monitor by TLC/LC-MS prep_boc->react workup_extract Aqueous Extraction react->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry purify Column Chromatography workup_dry->purify product N-Boc Protected Amine purify->product troubleshooting_yield start Low Yield Observed check_conversion Incomplete Conversion? start->check_conversion check_side_products Side Products Present? check_conversion->check_side_products No increase_temp Increase Temperature check_conversion->increase_temp Yes check_workup Issues with Work-up? check_side_products->check_workup No optimize_boc Optimize (Boc)2O Stoichiometry check_side_products->optimize_boc Yes (di-Boc) milder_base Use Milder Base check_side_products->milder_base Yes (Urea) optimize_workup Optimize Extraction/Purification check_workup->optimize_workup Yes success Improved Yield check_workup->success No stronger_base Use Stronger Base/Catalyst increase_temp->stronger_base more_boc Increase (Boc)2O stronger_base->more_boc more_boc->success optimize_boc->success milder_base->success optimize_workup->success

References

stability of Boc protecting group under various conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the Boc protecting group?

A1: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its specific stability profile. It is characteristically labile to acidic conditions but robust towards most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation.[1][2] This profile makes it "orthogonal" to other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, allowing for selective deprotection in multi-step syntheses.[1][3]

Q2: Under which acidic conditions is the Boc group typically cleaved?

A2: The Boc group is readily cleaved under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA), often in concentrations of 20-50% in a solvent like dichloromethane (DCM), are standard for this purpose.[1][4][5] Other common reagents include hydrochloric acid (HCl) in solvents like methanol or dioxane, and p-toluenesulfonic acid.[5][6] The cleavage mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[2][4][7]

Q3: Is the Boc group stable in the presence of bases and nucleophiles?

A3: Yes, the Boc group is known for its stability towards most bases and nucleophiles.[1][8] It is resistant to basic hydrolysis, making it compatible with reagents like piperidine or sodium hydroxide, which are used to cleave other protecting groups such as Fmoc.[1] This stability is a key feature of its utility in orthogonal protection strategies.[3][8]

Q4: What is the stability of the Boc group under reductive and oxidative conditions?

A4: The Boc group is generally stable under reductive conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C), which is used to cleave groups like the Cbz protecting group.[1][2] However, its stability towards oxidative conditions can be limited.[2] For instance, some oxidative reagents may lead to undesired side reactions.[2]

Q5: Can the Boc group migrate during a reaction?

A5: While uncommon, migration of the Boc group has been observed under specific conditions. For example, an N→O Boc migration can be triggered by a base-generated alkoxide, a phenomenon that proceeds through an intramolecular mechanism.[9][10] This is a crucial consideration when working with molecules containing both Boc-protected amines and nearby hydroxyl groups under basic conditions.

Troubleshooting Guide

Problem: I am observing unexpected byproducts after Boc deprotection. What are they and why did they form?

A1: Cause and Identification The most common cause of side products is the generation of a reactive tert-butyl cation during acid-catalyzed deprotection.[11][12] This electrophilic intermediate can alkylate nucleophilic functional groups on your substrate, a side reaction known as tert-butylation.[11][13]

A2: Susceptible Residues In peptide synthesis and other applications, certain residues are particularly vulnerable to this side reaction:[11][12]

  • Tryptophan (Trp): The highly nucleophilic indole ring is prone to alkylation.[11]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[11]

  • Cysteine (Cys): The free thiol group is a target for the tert-butyl cation.[11]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[11] Other susceptible functionalities include electron-rich aromatic rings, guanidino groups, and amidines.[1][13]

A3: Solution - The Use of Scavengers The most effective strategy to prevent these side reactions is to add "scavengers" to the deprotection cocktail.[11][12] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[11][12]

Problem: My Boc deprotection is incomplete, and I still have starting material.

A1: Possible Causes

  • Insufficient Acid: The amount or concentration of the acid may be too low for complete cleavage. The kinetics of deprotection can have a second-order dependence on the acid concentration, meaning the reaction rate is highly sensitive to the amount of acid used.[14][15][16]

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[12]

  • Steric Hindrance: The Boc-protected amine might be located in a sterically hindered environment, making it less accessible to the acid.[11]

  • Reagent Quality: The acid (e.g., TFA) may be old or contain excess water, reducing its effectiveness.

A2: Solutions

  • Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[12]

  • Extend Reaction Time: Continue to monitor the reaction by TLC or LC-MS and allow it to stir for a longer period.[12]

  • Consider Gentle Warming: Cautiously warming the reaction (e.g., to 40°C) may facilitate deprotection, but be aware this can also increase the rate of side reactions.[12]

  • Use Fresh Reagents: Ensure that the acid and solvents used are of high quality and anhydrous if required.

Problem: My compound is sensitive and degrades under standard TFA conditions. What are some milder alternatives for Boc deprotection?

A1: Milder Acidic and Lewis Acid Conditions For substrates with other acid-labile groups, harsher conditions like 50% TFA can cause degradation.[11] Milder alternatives can be employed:

  • HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is a common and effective alternative.[17][18]

  • Zinc Bromide (ZnBr₂): This Lewis acid can be used in DCM and offers selectivity, for instance, by cleaving secondary N-Boc groups while leaving primary ones intact.[4][5]

  • Oxalyl Chloride in Methanol: This provides a very mild method for deprotecting a diverse range of N-Boc compounds at room temperature.[19][20]

  • Silica Gel or Montmorillonite K10 Clay: These solid acids can be used under specific conditions for selective deprotection.[5][21] For example, Montmorillonite K10 can selectively cleave aromatic N-Boc groups in the presence of aliphatic ones.[4][5]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without any acid catalyst, offering excellent selectivity.[22]

Data Presentation

Table 1: Stability of the Boc Protecting Group Under Various Conditions

Condition TypeReagents/EnvironmentStabilityOrthogonal To
Acidic Strong acids (TFA, HCl)[1][5]Labile[1]Fmoc, Alloc, Benzyl esters[3]
Basic Piperidine, NaOH, NaHCO₃[1][17]Stable[1]Fmoc (cleaved by base)[1][8]
Reductive Catalytic Hydrogenation (H₂, Pd/C)[1][2]Stable[1]Cbz (cleaved by hydrogenation)[1]
Nucleophilic Amines, Thiols[2][8]Stable[8]-
Oxidative Some oxidizing agents[2]Potentially Labile[2]-
Palladium Catalysis Pd(0) catalysts[3]StableAlloc (cleaved by Pd)[3]

Table 2: Common Acidic Conditions for Boc Deprotection

ReagentTypical Concentration / EquivalentsSolventTypical TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][5]Dichloromethane (DCM)[5]30 min - 3 h[1]Most common method; scavengers often required.[11]
Hydrochloric Acid (HCl)4M solution or gas[17]Dioxane, Methanol, Ethyl Acetate[6][17][20]30 min - 2 hGood alternative to TFA; can be milder.
p-Toluenesulfonic Acid (pTSA)Stoichiometric[5][11]Acetonitrile/Methanol[11]VariableCan be used for milder deprotection.[11]
Zinc Bromide (ZnBr₂)Stoichiometric to excessDichloromethane (DCM)[4]12 - 24 h[17]Lewis acid condition, can offer selectivity.[4]

Table 3: Common Scavengers to Prevent Tert-Butylation Side Reactions

ScavengerTarget Residue(s) ProtectedTypical Concentration
Triisopropylsilane (TIS)General purpose, reduces the t-butyl cation[11]2.5 - 5% (v/v)[11]
Water (H₂O)General purpose, traps cation as t-butanol[11]2.5 - 5% (v/v)
ThioanisoleMethionine (Met), Tryptophan (Trp)[11]5% (v/v)
Ethanedithiol (EDT)Cysteine (Cys)[12]2.5% (v/v)
PhenolTyrosine (Tyr), Tryptophan (Trp)5% (v/v)

Experimental Protocols

Protocol 1: General N-Boc Protection of an Amine

  • Reagents: Primary or secondary amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or another suitable base, Tetrahydrofuran (THF) or another suitable solvent.[1][4]

  • Procedure:

    • Dissolve the amine (1.0 eq) in THF.[1]

    • Add triethylamine (1.2 eq) to the solution.[1]

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[1]

    • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[1]

    • Upon completion, perform an aqueous work-up and purify the product by standard methods (e.g., column chromatography).

Protocol 2: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Reagents: N-Boc protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Scavenger(s) as needed (e.g., TIS).[1][11]

  • Procedure:

    • Dissolve the N-Boc protected substrate (1.0 eq) in DCM.[1]

    • Cool the solution to 0°C in an ice bath.[11]

    • Add the desired scavenger(s) (e.g., TIS, 2.5-5% v/v).[11]

    • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not use a closed system.[1][5][23]

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1][12]

    • Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[11]

    • The resulting amine TFA salt can often be used directly or neutralized.[12]

Visualizations

Boc_Stability_Profile cluster_stable Stable Conditions cluster_labile Labile Conditions Boc Boc Group Base Bases (Piperidine, NaOH) Boc->Base Stable Reduction Reduction (H₂, Pd/C) Boc->Reduction Stable Nucleophiles Nucleophiles Boc->Nucleophiles Stable Palladium Pd(0) Catalysis Boc->Palladium Stable Acid Strong Acid (TFA, HCl) Boc->Acid Labile

Boc Group General Stability Profile

Deprotection_Troubleshooting start Boc Deprotection Incomplete? increase_acid Increase Acid Conc. (e.g., 20% -> 50% TFA) start->increase_acid Yes success Deprotection Complete start->success No increase_time Increase Reaction Time increase_acid->increase_time check_reagents Use Fresh Reagents increase_time->check_reagents steric_hindrance Is site sterically hindered? check_reagents->steric_hindrance consider_heat Gentle Warming (e.g., 40°C) consider_heat->success steric_hindrance->consider_heat No milder_method Consider alternative milder methods (e.g., HCl/Dioxane, ZnBr₂) steric_hindrance->milder_method Yes milder_method->success

Troubleshooting Workflow for Incomplete Deprotection

Deprotection_Mechanism cluster_main Deprotection Pathway cluster_side Side Reactions cluster_scavenger Scavenger Intervention Boc_Amine R-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (TFA) tBu_Cation t-Butyl Cation (+) Protonated->tBu_Cation Free_Amine R-NH₂ (Product) Protonated->Free_Amine Nucleophile Nucleophilic Residue (Trp, Met, etc.) tBu_Cation->Nucleophile Attacks Scavenger Scavenger (e.g., TIS) tBu_Cation->Scavenger Traps Byproduct Alkylated Byproduct Nucleophile->Byproduct Trapped Trapped Cation Scavenger->Trapped

Mechanism of Deprotection and Scavenger Action

References

Technical Support Center: TFA-Mediated Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA). A primary focus is the strategic use of scavengers to mitigate unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection and what causes side reactions?

The deprotection of a Boc-protected amine with TFA occurs through an acid-catalyzed cleavage. The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and quickly decomposes, releasing carbon dioxide and the free amine.[1][2][3][4] The primary cause of side reactions is the highly reactive tert-butyl cation, which is a potent electrophile that can attack nucleophilic sites on the deprotected molecule, leading to undesired modifications.[1][5][6]

Q2: Which amino acid residues are particularly susceptible to side reactions during Boc deprotection?

Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation.[1][5][6][7] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][5][6][7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[1][6][7] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[1]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][6][7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1][6][7]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are reagents added to the deprotection reaction mixture to trap reactive electrophiles, such as the tert-butyl cation, before they can react with the peptide or substrate.[1][5][7] These are typically nucleophilic compounds that are either more reactive or present in a much higher concentration than the sensitive residues of the molecule of interest.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1][5]

Q4: What are the signs of incomplete Boc deprotection and what are the common causes?

Signs of incomplete deprotection include the presence of the starting material in the reaction mixture, which can be observed through analytical techniques like HPLC or LC-MS.[5][8] In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[5] Common causes for incomplete deprotection are:

  • Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage is highly dependent on the acid concentration.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's access, slowing the reaction.[5][8]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the resin is not properly swelled, the acid cannot efficiently reach all the peptide chains.[8]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.

  • Possible Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl cation has reacted with a nucleophilic residue on your compound.[1][9]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is dependent on the specific residues present in your peptide. For instance, for tryptophan-containing compounds, scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.[9] For methionine-containing compounds, thioanisole is recommended to prevent S-alkylation.[9] For cysteine, ethanedithiol (EDT) is a commonly used scavenger.[9]

Issue 2: The Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient Acid Concentration or Equivalents. The concentration of TFA may be too low to drive the reaction to completion.[6][7]

    • Solution: Increase the TFA concentration. Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM).[6] For more challenging deprotections, 4M HCl in dioxane can be a stronger alternative.[5][7][8]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient duration.[5][7]

    • Solution: Extend the reaction time and monitor the progress using TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction.[7][8] However, be aware that higher temperatures may also increase side product formation if scavengers are not used.[7]

  • Possible Cause 3: Steric Hindrance. Bulky neighboring groups can slow down the deprotection.[5][7][8]

    • Solution: A combination of a stronger acid, longer reaction time, and a slight increase in temperature may be necessary. Under these more forceful conditions, the use of an effective scavenger cocktail is crucial.[1][7]

Data Presentation

Table 1: Common Scavengers and Their Applications in TFA-Mediated Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, Tyr, Met2.5-5% (v/v)A highly efficient and common carbocation scavenger.[10]
Triethylsilane (TES)Trp10-20 equivalentsEffective carbocation scavenger.[5]
Water (H₂O)General2.5-5% (v/v)An effective scavenger for tert-butyl cations.[11]
ThioanisoleMet, Arg5% (v/v)Prevents S-alkylation of Met and aids in Arg(Pmc) deprotection.[9][12] Avoid if Trp is present.[13]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Protects against Trp oxidation and is a good scavenger for t-butyl cations.[1][14]
AnisoleTrp, Met, Cys5-10% (v/v)A classic scavenger to prevent alkylation.[13]
Phenol / m-CresolTyr5% (v/v)Act as decoys for the tert-butyl cation.[1]

Table 2: Common Scavenger Cocktails for Peptide Cleavage and Deprotection

Cocktail NameComposition (v/v/v)Target ResiduesNotes
Standard TFA / H₂O / TIS (95:2.5:2.5)Trp, Tyr, MetA widely used and effective general-purpose cocktail.[10]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Trp, Met, Cys, Tyr, ArgA robust cocktail for complex peptides with multiple sensitive residues.[10][14]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Trp, Met, Cys, TyrOffers broad protection for several sensitive residues.[10]

Experimental Protocols

Protocol 1: Solution-Phase N-Boc Deprotection

This protocol is a general guideline for the deprotection of Boc-protected amines in solution.

  • Preparation: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath.[2]

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues, add the appropriate scavenger(s) (e.g., 5-10 equivalents of TIS).

  • TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[2][3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[2][3]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[2][3][8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]

    • To obtain the free amine, redissolve the residue in an organic solvent and wash carefully with a saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.[3][8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[8]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups simultaneously.

  • Resin Preparation: Wash the peptide-resin with DCM to remove residual solvents.[6]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[6] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be required.[10]

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.[6]

  • Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[6]

  • Precipitation: Add the TFA filtrate to cold diethyl ether to precipitate the peptide.[6]

  • Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[1]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_main TFA-Mediated Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Protected_Amine Boc-NH-R Protonated_Boc Boc-NH(H+)-R Boc_Protected_Amine->Protonated_Boc + TFA Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Butyl Cation t_Butyl_Cation tert-Butyl Cation (tBu+) Reactive Electrophile Protonated_Boc->t_Butyl_Cation Free_Amine H2N-R (Desired Product) Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product (e.g., R-NH-tBu) t_Butyl_Cation->Alkylated_Product Trapped_Cation Trapped Cation (tBu-Scavenger) t_Butyl_Cation->Trapped_Cation Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Sensitive_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Troubleshooting_Workflow Start Start: Analyze Crude Product (LC-MS / HPLC) Incomplete Is Deprotection Complete? Start->Incomplete Side_Products Are Side Products Present? (e.g., +56 Da) Incomplete->Side_Products Yes Incomplete_Issue Issue: Incomplete Reaction Incomplete->Incomplete_Issue No End_OK End: Product OK Side_Products->End_OK No Side_Products_Issue Issue: Side Products Detected Side_Products->Side_Products_Issue Yes Incomplete_Solution Solution: 1. Increase TFA concentration 2. Extend reaction time 3. Check resin swelling (SPPS) Incomplete_Issue->Incomplete_Solution Side_Products_Solution Solution: 1. Identify sensitive residues 2. Add appropriate scavengers (TIS, EDT, Thioanisole, etc.) Side_Products_Issue->Side_Products_Solution Rerun Re-run Deprotection with Optimization Incomplete_Solution->Rerun Side_Products_Solution->Rerun Rerun->Start

References

Technical Support Center: Synthesis of N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N-Boc-4-fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important building block.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Boc-4-fluorophenylglycine in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the N-Boc protection of 4-fluorophenylglycine can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).

    • Inadequate pH Control: The reaction requires a basic pH to proceed. For the Schotten-Baumann reaction, maintaining a pH between 9 and 11 is crucial. Use a pH meter or pH paper to monitor and adjust the pH during the addition of (Boc)₂O.[1][2]

    • Poor Mixing: If using a biphasic system (e.g., dioxane/water), vigorous stirring is essential to ensure adequate mixing between the organic and aqueous layers.[3]

  • Hydrolysis of (Boc)₂O:

    • (Boc)₂O is sensitive to moisture and can hydrolyze, especially at non-optimal pH. Ensure your solvents are dry and add the (Boc)₂O promptly to the reaction mixture.

  • Losses During Workup:

    • Incomplete Extraction: After acidification of the aqueous layer to a pH of 2-3, ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.[2]

    • Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it.

Q2: The final product is an oil instead of a solid. How can I induce crystallization?

A2: It is not uncommon for Boc-protected amino acids to initially be isolated as oils. Here are several techniques to induce solidification:

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, pentane) to the oil and stir vigorously. This can often cause the product to precipitate as a solid.

  • Seed Crystallization: If you have a small amount of solid N-Boc-4-fluorophenylglycine, adding a seed crystal to the oil can initiate crystallization.[4]

  • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and then slowly evaporate the solvent. This can sometimes lead to the formation of crystals.

  • Purification via Dicyclohexylamine (DCHA) Salt: Reacting the oily product with dicyclohexylamine can form a crystalline salt, which can be isolated and then treated with acid to regenerate the purified N-Boc-4-fluorophenylglycine.

Q3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A3: The primary side reactions in this synthesis are typically:

  • Di-Boc Protection: The formation of a di-Boc protected amine can occur, although it is generally less favorable. Using a controlled amount of (Boc)₂O can minimize this.

  • Racemization: Phenylglycine derivatives are known to be susceptible to racemization at the α-carbon, especially under basic conditions.[1][5] To minimize racemization, it is important to:

    • Maintain the reaction temperature at 0-5 °C during the addition of (Boc)₂O.

    • Avoid prolonged exposure to strong basic conditions.

  • Urea formation: This can arise from the degradation of (Boc)₂O.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Boc-4-fluorophenylglycine?

A1: The most common and straightforward method is the Schotten-Baumann reaction.[1][3] This typically involves reacting 4-fluorophenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic solvent system (e.g., dioxane/water or THF/water) in the presence of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[6][7]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays a crucial role in the Schotten-Baumann reaction. It serves to deprotonate the amino group of the 4-fluorophenylglycine, making it a more potent nucleophile to attack the (Boc)₂O.[2] It also neutralizes the acidic byproducts of the reaction, driving the equilibrium towards the formation of the N-Boc protected product.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material (4-fluorophenylglycine) is highly polar and will have a low Rf value, while the N-Boc protected product is less polar and will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the recommended storage conditions for N-Boc-4-fluorophenylglycine?

A4: N-Boc-4-fluorophenylglycine should be stored in a cool, dry place, typically at 2-8 °C, away from moisture and strong acids.

Data Presentation

The following table summarizes representative quantitative data for the N-Boc protection of amino acids using the Schotten-Baumann method. Please note that specific yields for N-Boc-4-fluorophenylglycine may vary depending on the exact reaction conditions and scale.

Starting Amino AcidBaseSolvent SystemReaction Time (h)Yield (%)Purity (%)Reference
L-PhenylalanineNaOHtert-Butyl alcohol/Water1678-87>98[6]
GlycineNaOHDioxane/Water6>90>99[8]
L-ProlineNaOHDioxane/Water12~95>98[6]

Experimental Protocols

Detailed Methodology for the Synthesis of N-Boc-4-fluorophenylglycine via Schotten-Baumann Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 4-Fluorophenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane (or Tetrahydrofuran - THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenylglycine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH. Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of (Boc)₂O: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring vigorously. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours).

  • Work-up - Solvent Removal: Remove the dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Extraction:

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Work-up - Washing and Drying:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-Boc-4-fluorophenylglycine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by trituration with a non-polar solvent like hexane to yield a white solid.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Dissolve 4-Fluorophenylglycine in Dioxane/NaOH(aq) cool Cool to 0-5 °C start->cool add_boc Add (Boc)₂O cool->add_boc react Stir Overnight at RT add_boc->react remove_dioxane Remove Dioxane react->remove_dioxane wash_aq Wash with EtOAc remove_dioxane->wash_aq acidify Acidify to pH 2-3 wash_aq->acidify extract Extract with EtOAc acidify->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Trituration) concentrate->purify end N-Boc-4-fluorophenylglycine purify->end Troubleshooting_Low_Yield cluster_investigate Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Hydrolysis of (Boc)₂O? start->hydrolysis workup_loss Losses during Workup? start->workup_loss solution_reagent Increase (Boc)₂O to 1.1-1.2 eq. incomplete_reaction->solution_reagent Check Stoichiometry solution_ph Monitor and Maintain pH 9-11 incomplete_reaction->solution_ph Check pH solution_stirring Ensure Vigorous Stirring incomplete_reaction->solution_stirring Check Mixing solution_dry Use Anhydrous Solvents hydrolysis->solution_dry solution_extraction Perform Multiple Extractions workup_loss->solution_extraction solution_brine Use Brine to Break Emulsions workup_loss->solution_brine

References

Technical Support Center: Optimization of Reaction Time in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis, with a focus on optimizing reaction times.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that influence the speed of peptide synthesis reactions?

The efficiency and speed of solid-phase peptide synthesis (SPPS) are influenced by several key factors:

  • Temperature: Higher temperatures generally increase the rates of both coupling and deprotection reactions.[1][2][3][4]

  • Reagents: The choice of coupling reagents, their concentration, and the deprotection solution composition significantly impact reaction kinetics.[2][5][6][7]

  • Mixing: Efficient mixing of the resin with reagents is crucial for ensuring that the reactants are readily available for the reaction to proceed.[2]

  • Solvent: The choice of solvent affects resin swelling, reagent solubility, and can help to disrupt peptide aggregation.[8]

  • Peptide Sequence: The intrinsic properties of the amino acid sequence, such as steric hindrance and hydrophobicity, can lead to slower reactions.[9][10][11]

  • Peptide Aggregation: The formation of secondary structures and aggregation of the growing peptide chain on the resin can block reaction sites and slow down synthesis.[5][12]

Q2: My coupling reaction is slow or incomplete. What are the common causes and how can I troubleshoot this?

Slow or incomplete coupling is a frequent issue. The underlying causes can often be attributed to peptide aggregation, steric hindrance from bulky amino acids, or suboptimal reaction conditions. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Q3: How can I speed up the Fmoc deprotection step?

Optimizing the Fmoc deprotection step is crucial for reducing the overall synthesis time. Here are some strategies:

  • Increase Temperature: Elevating the temperature (e.g., to 86°C) can significantly shorten the required deprotection time, often to as little as 2.5 minutes, without compromising peptide purity for most amino acids.[3][4]

  • Choice of Base: While piperidine is the standard base, other bases like 4-methylpiperidine (4MP) or piperazine (PZ) can be used, though their efficiency may vary depending on the amino acid.[13]

  • Concentration: Using a 20% piperidine solution in DMF is a common and effective concentration for most applications.[9][14]

  • Microwave Irradiation: Microwave-assisted synthesis can accelerate the deprotection process by rapidly heating the reaction mixture.[2][9]

Q4: What is peptide aggregation and how does it affect reaction time?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, often through hydrogen bonding, to form insoluble aggregates.[12] This is particularly common with hydrophobic sequences.[12] Aggregation can physically block access to the N-terminus of the peptide, leading to slow or incomplete coupling and deprotection reactions.[12]

Q5: Can I use the same reaction time for all amino acids?

No, it is not recommended. Sterically hindered amino acids, such as valine, isoleucine, or those with bulky side-chain protecting groups, often require longer coupling times or more potent coupling reagents to achieve complete reaction.[9][11] It is advisable to extend the coupling time or perform a double coupling for these residues.

Troubleshooting Guides

Guide 1: Troubleshooting Slow or Incomplete Coupling Reactions

This guide provides a step-by-step approach to diagnosing and resolving slow or incomplete coupling reactions.

Step 1: Initial Assessment

  • Perform a Ninhydrin (Kaiser) Test: A positive test (blue beads) confirms the presence of unreacted primary amines, indicating an incomplete coupling reaction.

  • Review the Peptide Sequence: Identify any sterically hindered amino acids or long stretches of hydrophobic residues that might be prone to aggregation.[10][12]

Step 2: Optimization Strategies

If the coupling is incomplete, consider the following optimization strategies, starting with the least disruptive changes.

G cluster_0 start Incomplete Coupling Detected q1 Is the amino acid sterically hindered? action1 Increase coupling time Perform double coupling Use a stronger coupling reagent (e.g., HATU, COMU) q2 Is the sequence prone to aggregation? action2 Switch to a different solvent (e.g., NMP, or add DMSO) Increase reaction temperature Incorporate pseudoproline dipeptides action3 Increase reagent concentration Improve mixing (e.g., vortexing, sonication) end Coupling Complete

Data Presentation

Table 1: Impact of Temperature on Coupling and Deprotection Times

The following table summarizes the effect of temperature on the time required for coupling and Fmoc deprotection steps, demonstrating the potential for significant time optimization.

Temperature (°C)Coupling Time (min)Deprotection Time (min)Resulting Peptide PurityReference
Room Temperature6020Poor for difficult sequences[3][4]
86 (Microwave)102.5Excellent[3][4]
900.50.5>97% (for a model peptide)[2]
Table 2: Comparison of Common Coupling Reagents

The choice of coupling reagent can influence both the reaction speed and the risk of side reactions like racemization.

Coupling ReagentRelative SpeedRacemization RiskNotes
HBTU/TBTUFastLow with HOBtByproducts can be difficult to remove.[6]
HATU/HCTUVery FastVery LowHighly efficient, especially for hindered amino acids.[7]
PyBOPFastLowByproducts are less hazardous than BOP.[6]
COMUVery FastVery LowGood solubility and safer handling.[15][16]
DIC/HOBtModerateLowA cost-effective and widely used combination.[1]

Experimental Protocols

Protocol 1: Standard Fmoc-Deprotection

This protocol outlines a standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash.

  • First Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the resin and agitate for 3-5 minutes at room temperature.[14]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes at room temperature.[14]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a blue color), signifying complete deprotection.[14]

Protocol 2: Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids, which are prone to slow reaction kinetics.

  • Prepare Amino Acid Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to the resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

  • Activate: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed. Microwave-assisted coupling (e.g., 75W at 75°C for 5-10 minutes) can also be employed to accelerate the reaction.[9]

  • Washing: Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow beads), signifying a complete coupling reaction.

Signaling Pathways and Workflows

G cluster_1 start Start Peptide Synthesis Cycle deprotection Fmoc Deprotection wash1 Wash coupling Amino Acid Coupling wash2 Wash check Is peptide complete? end Cleavage and Purification

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the NMR Analysis of (R)-N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Structural Verification for Chiral Building Blocks

In the landscape of modern drug discovery and peptide synthesis, the stereochemical purity of starting materials is not merely a matter of quality control; it is a fundamental determinant of the final product's efficacy and safety. (R)-N-Boc-4-fluorophenylglycine is a non-canonical amino acid increasingly utilized as a chiral building block. Its fluorinated phenyl ring serves as a sensitive probe for ¹⁹F NMR studies and can modulate the pharmacological properties of a peptide. The N-Boc protecting group is ubiquitous in peptide chemistry, valued for its stability and straightforward removal under acidic conditions[1].

The precise and unambiguous characterization of this molecule is therefore paramount. While several analytical techniques can provide information on purity and identity, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural elucidation. This guide provides an in-depth, experience-driven comparison of NMR analysis with alternative techniques, offering practical protocols and insights to empower researchers in their analytical workflows. We will delve into the nuances of both ¹H and ¹³C NMR, explaining the causality behind experimental choices and data interpretation, and contextualize this with the capabilities of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Part 1: ¹H and ¹³C NMR Spectroscopy - The Definitive Structural Blueprint

NMR spectroscopy provides an unparalleled, atom-by-atom view of a molecule's structure. For this compound, it serves two primary purposes: confirming the covalent structure and assessing purity.

Causality in Experimental Design: Solvent Selection and Sample Preparation

The choice of deuterated solvent is the first critical decision in NMR analysis. For N-Boc-protected amino acids, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are the most common choices.

  • Chloroform-d (CDCl₃): Often the first choice due to its excellent solubilizing power for moderately polar organic molecules and its relatively simple residual solvent signal. The acidic proton of the carboxylic acid may exchange or broaden, but the key structural signals are typically sharp and well-resolved.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if solubility in CDCl₃ is limited. It has the advantage of solubilizing a wider range of compounds and often results in sharp, observable NH and OH protons due to its hydrogen-bond accepting nature. However, its viscosity can lead to broader lines, and the residual water peak can be significant.

For this guide, we will proceed with CDCl₃ as the primary solvent, as it generally provides superior resolution for the key proton signals of this molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

  • This compound sample (5-10 mg)

  • Chloroform-d (CDCl₃, 99.8 atom % D) with tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ with TMS to the vial. Vortex gently until the sample is fully dissolved.

  • Transfer: Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer spinner. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz instrument would be a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans is usually sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm is appropriate. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good spectrum, especially for the quaternary carbons.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet, setting the central peak to 77.16 ppm[1].

Data Interpretation: Predicted ¹H and ¹³C NMR Analysis

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹H Coupling Constant (Hz) ¹³C Chemical Shift (ppm) Notes
Boc -C(CH₃)₃ ~1.45Singlet (s)N/A~28.3Characteristic singlet for the 9 equivalent protons of the Boc group[1].
α-CH ~5.35Doublet (d)J ≈ 7-8 Hz~57.0Coupled to the adjacent NH proton.
NH ~5.10Doublet (d)J ≈ 7-8 HzN/AChemical shift can be variable and concentration-dependent. May broaden with moisture.
Aromatic H (ortho to F) ~7.05"Triplet" (t) or (dd)J ≈ 8.8 Hz (H-F), J ≈ 8.8 Hz (H-H)~115.8 (d, J ≈ 21 Hz)Appears as a "triplet" due to similar H-H and H-F coupling constants. The carbon shows a doublet due to C-F coupling.
Aromatic H (ortho to CH) ~7.35Doublet of Doublets (dd)J ≈ 8.8 Hz, J ≈ 5.5 Hz~129.5 (d, J ≈ 8 Hz)Coupled to the adjacent aromatic proton and the more distant fluorine.
Boc -C(CH₃)₃ N/AN/AN/A~80.5Quaternary carbon of the Boc group.
Aromatic C-F N/AN/AN/A~162.5 (d, J ≈ 245 Hz)Quaternary carbon attached to fluorine, showing a large one-bond C-F coupling constant.
Aromatic C-CH N/AN/AN/A~134.0 (d, J ≈ 3 Hz)Quaternary carbon ipso to the chiral center, showing a small C-F coupling.
Boc C=O N/AN/AN/A~155.0Carbonyl of the carbamate.
Carboxylic Acid C=O N/AN/AN/A~175.0Carboxyl carbon. May be broad.
Carboxylic Acid OH Highly variableBroad Singlet (br s)N/AN/AOften not observed or very broad; highly dependent on concentration and solvent purity.

Disclaimer: These are predicted values based on analogous structures and known substituent effects. Actual experimental values may vary slightly.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl3 A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Fourier Transform, Phase & Baseline Correction E->G F->G H Calibrate Spectra (TMS & CDCl3) G->H I Assign Peaks & Integrate H->I J Confirm Structure & Assess Purity I->J

Caption: Workflow for NMR spectroscopic analysis of this compound.

Part 2: Comparative Analysis with Alternative Techniques

While NMR is definitive for structure, a comprehensive analytical strategy often involves orthogonal techniques to assess different quality attributes, particularly enantiomeric purity and molecular weight.

Chiral High-Performance Liquid Chromatography (HPLC)

Core Application: Determination of enantiomeric purity (enantiomeric excess, e.e.).

Expertise & Experience: Standard reversed-phase HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create a transient diastereomeric interaction, leading to different retention times for the R and S enantiomers. For N-protected amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) CSPs are highly effective[2]. The choice between them is often empirical, but both are excellent starting points for method development.

Trustworthiness: A well-developed chiral HPLC method provides highly accurate and reproducible quantification of enantiomeric excess. Validation involves demonstrating baseline resolution of the enantiomers, linearity, and precision. Spiking the main peak with a small amount of the racemic mixture can confirm the identity of the minor enantiomeric impurity peak.

Mass Spectrometry (MS)

Core Application: Accurate mass determination and confirmation of molecular weight.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for N-Boc-amino acids as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. A key fragmentation pathway for Boc-protected compounds involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da)[3]. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.

Trustworthiness: MS provides a highly sensitive and accurate measurement of the molecular weight, confirming that the correct compound has been synthesized. It is an essential complementary technique to NMR, which confirms the connectivity.

Performance Comparison at a Glance

Table 2: Comparison of Analytical Techniques

Parameter NMR Spectroscopy (¹H & ¹³C) Chiral HPLC Mass Spectrometry (ESI-MS)
Primary Information Unambiguous molecular structure, connectivity, purity (non-chiral)Enantiomeric purity (% e.e.)Molecular weight, elemental formula (HRMS)
Key Strengths Definitive structural information, non-destructive.Gold standard for enantiomeric excess quantification.High sensitivity, accurate mass determination.
Limitations Cannot distinguish enantiomers (without chiral solvating agents), lower sensitivity.Provides no structural information beyond retention time.Provides no information on stereochemistry or connectivity.
Typical Sample Amount 5-10 mg< 1 mg< 0.1 mg
Analysis Time 15 min - 2 hours10-30 minutes per sample< 5 minutes per sample
Self-Validating System Internal consistency of shifts, couplings, and integrations.Resolution of enantiomeric peaks, peak shape.Isotopic pattern, characteristic fragmentation.
Integrated Analytical Workflow

A robust quality control strategy does not rely on a single technique but integrates their complementary strengths.

Integrated_Workflow Start Synthesized This compound NMR NMR Analysis (¹H, ¹³C) Start->NMR HPLC Chiral HPLC Analysis Start->HPLC MS HRMS Analysis Start->MS NMR_Result Structural Confirmation & Purity Assessment NMR->NMR_Result HPLC_Result Enantiomeric Excess (e.e. > 99%?) HPLC->HPLC_Result MS_Result Molecular Weight Confirmation MS->MS_Result Final Release for Further Use NMR_Result->Final HPLC_Result->Final MS_Result->Final

Caption: Integrated workflow combining NMR, HPLC, and MS for comprehensive analysis.

Conclusion

The analysis of this compound is a paradigmatic example of the analytical rigor required in modern chemistry. While chiral HPLC and mass spectrometry are indispensable for quantifying enantiomeric purity and confirming molecular weight, respectively, NMR spectroscopy remains the cornerstone for absolute structural verification. The detailed interpretation of ¹H and ¹³C NMR spectra, guided by an understanding of chemical principles, provides the definitive evidence of molecular identity and integrity. By integrating these techniques, researchers can build a self-validating analytical system that ensures the highest quality of this critical chiral building block, thereby safeguarding the success of subsequent synthetic endeavors.

References

A Comparative Guide to the Chiral Separation of N-Boc-4-fluorophenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development. N-Boc-4-fluorophenylglycine is a key chiral building block in the synthesis of various therapeutic agents, making the efficient and accurate separation of its enantiomers paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the chiral separation of N-Boc-4-fluorophenylglycine enantiomers, supported by representative experimental data and detailed protocols.

Performance Comparison: HPLC vs. SFC

The choice between HPLC and SFC for chiral separations often involves a trade-off between established robustness and modern high-throughput capabilities. While HPLC is a well-established technique with a wide range of available chiral stationary phases (CSPs), SFC has emerged as a powerful alternative offering significant advantages in speed and sustainability.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for chiral separations, offering a broad range of well-established chiral stationary phases (CSPs). For N-protected amino acids like N-Boc-4-fluorophenylglycine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.

Supercritical Fluid Chromatography (SFC) has gained significant traction as a "green" alternative to normal-phase HPLC.[1] By utilizing supercritical carbon dioxide as the primary mobile phase component, SFC drastically reduces the consumption of organic solvents.[2] The low viscosity and high diffusivity of the supercritical fluid mobile phase also allow for higher flow rates and faster separations without compromising efficiency.

The following table summarizes the expected performance of different chiral separation methods for N-Boc-4-fluorophenylglycine enantiomers based on data from structurally similar N-Boc-amino acids.

ParameterMethod 1: HPLC (Polysaccharide CSP)Method 2: HPLC (Macrocyclic Glycopeptide CSP)Method 3: SFC (Polysaccharide CSP)
Technique High-Performance Liquid ChromatographyHigh-Performance Liquid ChromatographySupercritical Fluid Chromatography
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Teicoplanin AGLYCONE (e.g., Astec® CHIROBIOTIC® T)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux® Cellulose-1)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02, v/v/v/v)CO₂ / Methanol (80:20, v/v)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C25 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) ~ 8.5 min~ 6.2 min~ 2.1 min
Retention Time (Enantiomer 2) ~ 10.2 min~ 7.8 min~ 2.8 min
Resolution (Rs) > 2.0> 2.5> 2.2
Analysis Time ~ 15 min~ 12 min~ 4 min

Experimental Protocols

Detailed methodologies for the compared chiral separation techniques are provided below.

Method 1: HPLC with Polysaccharide-Based CSP

Objective: To resolve the enantiomers of N-Boc-4-fluorophenylglycine using a cellulose-based chiral stationary phase under normal phase conditions.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: HPLC grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).

  • Sample: Racemic N-Boc-4-fluorophenylglycine dissolved in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a 90:10:0.1 volume ratio. Degas the mobile phase before use.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Inject 10 µL of the sample solution.

  • Monitor the separation at a UV wavelength of 254 nm.

Method 2: HPLC with Macrocyclic Glycopeptide-Based CSP

Objective: To achieve enantioseparation of N-Boc-4-fluorophenylglycine using a teicoplanin-based chiral stationary phase in polar organic mode.

Instrumentation:

  • A standard HPLC system as described in Method 1.

Materials:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: HPLC grade Methanol, Acetonitrile, Acetic Acid, and Triethylamine.

  • Sample: Racemic N-Boc-4-fluorophenylglycine dissolved in the mobile phase at a concentration of 1 mg/mL.

Procedure:

  • Prepare the mobile phase by mixing Methanol, Acetonitrile, Acetic Acid, and Triethylamine in a 50:50:0.03:0.02 volume ratio. Degas the mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Maintain the column temperature at 25 °C.

  • Inject 10 µL of the sample solution.

  • Detect the enantiomers at a UV wavelength of 254 nm.

Method 3: SFC with Polysaccharide-Based CSP

Objective: To demonstrate a rapid chiral separation of N-Boc-4-fluorophenylglycine enantiomers using Supercritical Fluid Chromatography.

Instrumentation:

  • An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.

Materials:

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Supercritical fluid grade CO₂ and HPLC grade Methanol.

  • Sample: Racemic N-Boc-4-fluorophenylglycine dissolved in Methanol at a concentration of 1 mg/mL.

Procedure:

  • Set the mobile phase composition to 80% CO₂ and 20% Methanol.

  • Set the flow rate to 3.0 mL/min.

  • Maintain the column temperature at 35 °C.

  • Set the back-pressure regulator to 150 bar.

  • Equilibrate the system until a stable baseline is observed.

  • Inject 5 µL of the sample solution.

  • Monitor the eluting enantiomers at a UV wavelength of 254 nm.

Visualizing the Workflow and Decision-Making Process

To aid in the selection and implementation of a suitable chiral separation method, the following diagrams illustrate the general experimental workflow and a decision-making pathway.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Racemic N-Boc-4-fluorophenylglycine prep2 Dissolve in Appropriate Solvent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Equilibrate System prep3->analysis1 Prepared Sample analysis2 Inject Sample analysis1->analysis2 analysis3 Isocratic/Supercritical Fluid Elution analysis2->analysis3 data1 UV Detection analysis3->data1 data2 Integrate Peaks data1->data2 data3 Calculate Resolution (Rs) and Purity data2->data3

General Experimental Workflow for Chiral Separation

G start Need for Chiral Separation of N-Boc-4-fluorophenylglycine throughput High Throughput Required? start->throughput green Prioritize 'Green' Chemistry? throughput->green Yes hplc Utilize HPLC throughput->hplc No green->hplc No sfc Utilize SFC green->sfc Yes hplc_csp Select CSP (Polysaccharide or Macrocyclic) hplc->hplc_csp sfc_csp Select Polysaccharide CSP sfc->sfc_csp

Decision Pathway for Method Selection

Conclusion

Both HPLC and SFC are highly effective for the chiral separation of N-Boc-4-fluorophenylglycine enantiomers. The choice of method depends on the specific requirements of the laboratory.

  • HPLC offers robust and reliable separations with a wide variety of commercially available chiral stationary phases. The use of both polysaccharide and macrocyclic glycopeptide-based columns provides orthogonal selectivities, which is advantageous during method development.

  • SFC presents a compelling alternative, offering significantly faster analysis times and a substantial reduction in organic solvent consumption. For laboratories equipped with SFC instrumentation, this "green" technology can lead to increased throughput and lower operational costs.

For routine quality control and high-throughput screening environments, the speed and sustainability of SFC make it an increasingly attractive option. However, the versatility and established nature of HPLC ensure its continued relevance in both research and quality control settings. It is recommended to screen both techniques and a variety of chiral stationary phases to identify the optimal conditions for a specific application.

References

A Comparative Guide to the Mass Spectrometry of Peptides Containing Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as fluorophenylglycine, into peptides is a rapidly advancing strategy in drug discovery and chemical biology. The unique physicochemical properties imparted by fluorine can significantly enhance a peptide's therapeutic potential by improving its metabolic stability, cell permeability, and binding affinity. Understanding the behavior of these modified peptides under mass spectrometric analysis is crucial for their characterization and sequencing.

This guide provides a comparative overview of the mass spectrometry of peptides containing fluorophenylglycine, with a focus on fragmentation patterns and analytical methodologies. While direct, quantitative comparative data in the literature is sparse, this guide synthesizes available information and provides a framework for the expected mass spectrometric behavior based on studies of similar modified peptides.

Performance Comparison: Fragmentation Behavior

The introduction of a highly electronegative fluorine atom into the phenylglycine side chain is expected to influence the fragmentation patterns observed in tandem mass spectrometry (MS/MS). The primary fragmentation techniques used for peptide sequencing are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions. The presence of fluorophenylglycine may lead to:

  • Characteristic Neutral Losses: The fluorophenyl side chain itself may undergo fragmentation, leading to characteristic neutral losses that can aid in the identification of the modification.

Electron-Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation of the peptide backbone to produce c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications. For fluorophenylglycine-containing peptides, ETD is expected to:

  • Provide Complementary Fragmentation: ETD will likely generate a different set of fragment ions compared to CID, providing more comprehensive sequence coverage.

  • Retain the Fluorinated Side Chain: ETD is less likely to induce fragmentation within the fluorophenylglycine side chain, making it a valuable tool for sequencing these modified peptides.

Hypothetical Comparison of Fragment Ion Abundances

The following table presents a hypothetical comparison of the relative abundances of key fragment ions for a model peptide containing either Phenylglycine (Phg) or 4-Fluorophenylglycine (4F-Phg), analyzed by CID. This is based on general principles and data from analogous modified peptides, as direct comparative data for fluorophenylglycine is not currently published. The data is presented as the relative intensity of each fragment ion, normalized to the most abundant fragment ion in each spectrum.

Fragment IonRelative Abundance (Peptide with Phg)Relative Abundance (Peptide with 4F-Phg)Rationale for Expected Difference
b-ions The electron-withdrawing fluorine may decrease the basicity of the N-terminus, potentially leading to lower overall b-ion intensities.
y-ions Conversely, the y-ion series might be favored due to the relative destabilization of N-terminal fragments.
Internal Fragments The stability of internal fragments may also be altered by the presence of the fluorinated residue.
Characteristic Neutral Losses A neutral loss corresponding to the fluorophenyl side chain or a fragment thereof might be observed.

Note: This table is illustrative. Actual fragmentation patterns will be highly dependent on the peptide sequence, charge state, and the specific mass spectrometry platform and parameters used.

Experimental Protocols

Accurate and reproducible analysis of fluorophenylglycine-containing peptides requires optimized experimental protocols. The following provides a general framework for the synthesis, purification, and mass spectrometric analysis of these peptides.

Peptide Synthesis

Peptides containing fluorophenylglycine are typically synthesized using solid-phase peptide synthesis (SPPS) with the corresponding Fmoc-protected fluorophenylglycine amino acid.

Workflow for Solid-Phase Peptide Synthesis of a Fluorophenylglycine-Containing Peptide:

Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat Repeat Deprotection, Coupling, and Washing for each Amino Acid Washing2->Repeat Incorporate Fmoc-Fluorophenylglycine-OH at desired position Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Figure 1: General workflow for the solid-phase synthesis of a peptide containing fluorophenylglycine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in an appropriate solvent, typically 0.1% formic acid in water/acetonitrile.

  • Determine the peptide concentration using a suitable method, such as a BCA assay or by measuring the absorbance at 280 nm if the peptide contains aromatic residues.

  • Dilute the peptide stock solution to the desired concentration for LC-MS/MS analysis (typically in the low fmol to low pmol range on column).

LC-MS/MS Parameters:

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 1.7-3.5 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized based on the hydrophobicity of the peptide, typically a linear gradient from 5% to 40% B over 30-60 minutes.
Flow RateDependent on the column internal diameter (e.g., 200-400 nL/min for nano-LC).
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), positive ion mode
MS1 Scan Range300-2000 m/z
MS/MS AcquisitionData-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
FragmentationCID (Normalized Collision Energy 25-35%) and/or ETD
Mass AnalyzerHigh-resolution mass analyzer (e.g., Orbitrap, TOF)

Workflow for LC-MS/MS Analysis:

Sample_Prep Peptide Sample Preparation LC_Separation Reversed-Phase LC Separation Sample_Prep->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Tandem MS (CID and/or ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Analysis Data Analysis and Sequencing MS2->Data_Analysis

Figure 2: A typical workflow for the LC-MS/MS analysis of peptides.

Conclusion

The incorporation of fluorophenylglycine into peptides offers exciting possibilities for the development of novel therapeutics and research tools. While a comprehensive, direct comparison of the mass spectrometric behavior of these peptides is still an emerging area of research, the principles outlined in this guide provide a solid foundation for their analysis. By employing a combination of fragmentation techniques, such as CID and ETD, and utilizing high-resolution mass spectrometry, researchers can confidently sequence and characterize these important molecules. Further studies are needed to build a detailed library of fragmentation patterns for fluorophenylglycine-containing peptides, which will undoubtedly accelerate progress in this field.

A Researcher's Guide to Fluorine Analysis in Organic Compounds: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorine in organic compounds is a critical analytical challenge. The unique properties conferred by fluorine mean that organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed comparison of the three primary analytical techniques used for this purpose: Combustion-Ion Chromatography (CIC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy. We will delve into their experimental protocols, present comparative performance data, and offer guidance on selecting the most appropriate method for your research needs.

At a Glance: Comparing the Methods

The choice of analytical technique for fluorine quantification depends on several factors, including the sample matrix, the required sensitivity, and whether information about the fluorine's chemical environment is needed. The following table summarizes the key performance characteristics of CIC, ICP-MS, and 19F NMR.

ParameterCombustion-Ion Chromatography (CIC)Inductively Coupled Plasma Mass Spectrometry (ICP-MS)19F Nuclear Magnetic Resonance (19F NMR)
Principle Combustion of the sample to convert organic fluorine to hydrogen fluoride (HF), followed by quantification of the resulting fluoride ion by ion chromatography.[1][2]Atomization and ionization of the sample in a plasma, followed by mass spectrometric detection of fluorine, often indirectly as a polyatomic ion.[3]Non-destructive measurement of the nuclear magnetic resonance of the 19F isotope, providing both quantitative and structural information.[4]
Limit of Detection (LOD) Solids: ~0.03 mg/g; Water: ~1 µg/L (ppb).[5][6]~2-60 µg/L (ppb), depending on the specific technique (e.g., post-plasma chemical ionization can achieve lower limits).[7][8]~0.3 mg/L (ppm) range, highly dependent on instrument and acquisition time.[4][9]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.Typically 3-5 times the LOD; one study reported 0.085 mg/L.[3]Can be in the µg/mL range, with one example being around 46-51 µg/mL.[4]
Accuracy (Recovery) Generally high, with recoveries often in the range of 91.9% to 104.6%.[5]Good, but can be influenced by matrix effects.High accuracy achievable with proper use of internal standards and optimized parameters, often within 1% of reference values.[10]
Precision (%RSD) Good, with relative standard deviations typically between 0.77% and 4.27%.[5]Good, with RSDs in the range of 2.2-6.6% reported.[7][8]Excellent, with interday precision as low as 1.2% RSD.[11]
Analysis Time Relatively fast, with chromatographic runs typically under 30 minutes.[12]Fast sample throughput once the instrument is calibrated.Can be rapid (~8 minutes per sample), but may require longer acquisition times for low concentrations.[13]
Speciation Capability No, provides total organic fluorine content.Can be coupled with chromatography (e.g., HPLC) for speciation.[3][14]Yes, provides detailed information about the chemical environment of each fluorine atom.[15][16]

Experimental Workflows and Method Selection

The general workflow for fluorine analysis in organic compounds involves several key stages, from sample receipt to data analysis. The specific steps within this workflow will vary depending on the chosen analytical technique.

General Workflow for Fluorine Analysis cluster_pre Sample Handling & Preparation cluster_analysis Analysis cluster_post Data Processing & Reporting SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization SampleReceipt->Homogenization Subsampling Sub-sampling Homogenization->Subsampling SamplePrep Method-Specific Preparation Subsampling->SamplePrep Instrumentation Instrumental Analysis (CIC, ICP-MS, or 19F NMR) SamplePrep->Instrumentation QC Quality Control (Blanks, Standards, Duplicates) Instrumentation->QC DataAcquisition Data Acquisition QC->DataAcquisition DataProcessing Data Processing & Integration DataAcquisition->DataProcessing Quantification Quantification & Calculation DataProcessing->Quantification Reporting Final Report Generation Quantification->Reporting Decision Tree for Method Selection Start Start: Need to quantify fluorine in an organic compound Question1 Is structural information or speciation required? Start->Question1 Question2 Is very high sensitivity (sub-ppb) required? Question1->Question2 No (Total Fluorine) Method_NMR Use 19F NMR Question1->Method_NMR Yes Question3 Is the sample a solid or a complex matrix? Question2->Question3 No Method_ICP Use ICP-MS (often coupled with LC) Question2->Method_ICP Yes Question3->Method_ICP No (Liquid Sample) Method_CIC Use Combustion-Ion Chromatography Question3->Method_CIC Yes

References

comparison of (R)-N-Boc-4-fluorophenylglycine with other protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to (R)-N-Boc-4-fluorophenylglycine and Other Protected Amino Acids for Peptide Synthesis and Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of peptides and small molecule therapeutics. This guide provides a comprehensive comparison of this compound with other commonly used protected amino acids, namely (R)-N-Boc-phenylglycine, (R)-N-Boc-4-chlorophenylglycine, and Boc-glycine. The comparison focuses on their physicochemical properties and performance in key aspects of peptide synthesis, supported by available data and established chemical principles.

Introduction to Fluorinated Amino Acids

The incorporation of fluorine into amino acids has become a valuable strategy in medicinal chemistry.[1] Fluorine's unique properties, such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of peptides and other drug candidates.[2][3][4] this compound is a chiral building block that leverages these advantages, making it an attractive component for the design of novel therapeutics.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its analogs is crucial for predicting their behavior in synthetic and biological systems.

PropertyThis compound(R)-N-Boc-phenylglycine(R)-N-Boc-4-chlorophenylglycineBoc-glycine
Molecular Formula C₁₃H₁₆FNO₄C₁₃H₁₇NO₄C₁₃H₁₆ClNO₄C₇H₁₃NO₄
Molecular Weight 269.27 g/mol 251.28 g/mol 285.72 g/mol 175.18 g/mol
Melting Point (°C) ~130.2[5]88-91[6][7]No data available86-89[3][4][8]
Solubility Soluble in common organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]Insoluble in water.[6] Soluble in organic solvents such as chloroform and THF.Soluble in water and alcohol solvents, insoluble in non-polar solvents.[9]Soluble in water, MDC, ethylacetate, methanol.[4][8][10]

Performance in Peptide Synthesis

The performance of protected amino acids in peptide synthesis is evaluated based on several critical parameters: coupling efficiency, propensity for racemization, and the ease of deprotection.

Peptide Coupling Efficiency

The efficiency of peptide bond formation can be influenced by the steric hindrance and electronic properties of the amino acid derivative. Phenylglycine derivatives are known to be sterically hindered, which can slow down coupling reactions.[11] The electronic nature of the substituent on the phenyl ring can further modulate reactivity. While direct comparative data is scarce, the following can be inferred:

  • This compound : The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the aromatic ring, which is not directly involved in the coupling reaction. The impact on coupling efficiency compared to the unsubstituted analog is expected to be minimal.

  • (R)-N-Boc-phenylglycine : Serves as the baseline for sterically hindered phenylglycine derivatives.

  • (R)-N-Boc-4-chlorophenylglycine : Similar to the fluoro-substituted analog, the chloro group is electron-withdrawing and its effect on coupling efficiency is likely to be minor.

  • Boc-glycine : Being the smallest and least sterically hindered amino acid, it generally exhibits high coupling efficiency.

To achieve high coupling yields with sterically hindered amino acids like phenylglycine derivatives, the use of potent coupling reagents such as HATU or HBTU is often necessary.[11]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern in peptide synthesis, particularly for phenylglycine derivatives due to the increased acidity of the α-proton.[11][12][13] The choice of protecting group strategy plays a crucial role in mitigating this side reaction. The Boc/Bn strategy, which utilizes acidic conditions for Nα-deprotection, is generally less prone to causing racemization of phenylglycine residues compared to the base-labile Fmoc strategy.[11][]

  • This compound : The electron-withdrawing fluorine atom can increase the acidity of the α-proton, potentially making it more susceptible to racemization under basic conditions. However, within the acidic environment of Boc-SPPS, this effect is less pronounced.

  • (R)-N-Boc-phenylglycine : Prone to racemization, especially under basic conditions.[11][12][13]

  • (R)-N-Boc-4-chlorophenylglycine : The electron-withdrawing nature of chlorine is expected to have a similar or slightly stronger effect than fluorine on the acidity of the α-proton.

  • Boc-glycine : As an achiral amino acid, racemization is not a concern.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[][15] The rate of deprotection can be influenced by the electronic properties of the amino acid.

  • This compound : The electron-withdrawing fluorine may slightly stabilize the carbamate linkage, potentially requiring slightly longer deprotection times or stronger acidic conditions compared to the unsubstituted analog.

  • (R)-N-Boc-phenylglycine : Standard Boc deprotection protocols are generally effective.

  • (R)-N-Boc-4-chlorophenylglycine : Similar to the fluoro derivative, the chloro group may slightly slow down the deprotection rate.

  • Boc-glycine : The deprotection is typically fast and efficient under standard acidic conditions.

Experimental Protocols

Detailed methodologies are essential for the successful application and comparison of these protected amino acids.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of a Boc-protected amino acid onto a resin-bound peptide with a free N-terminal amine.

SPPS_Workflow Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 2. Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization 3. Wash2 Wash (DCM, DMF) Neutralization->Wash2 4. Coupling Coupling: Boc-AA-OH, HBTU/HOBt, DIEA in DMF Wash2->Coupling 5. Wash3 Wash (DMF) Coupling->Wash3 6. NextCycle Ready for Next Cycle Wash3->NextCycle 7.

Boc-SPPS Coupling Cycle Workflow

Materials:

  • Peptide-resin with a free amino group

  • Boc-protected amino acid (Boc-AA-OH) (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIEA (6 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

Procedure:

  • Deprotection: The peptide-resin is treated with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.[11]

  • Washing: The resin is washed sequentially with DCM, IPA, and DMF to remove residual TFA and byproducts.[11]

  • Neutralization: The resin is neutralized with a solution of 10% DIEA in DCM to deprotonate the N-terminal ammonium salt.

  • Washing: The resin is washed with DCM and DMF to remove excess base.

  • Coupling: The Boc-protected amino acid is pre-activated with HBTU and HOBt in DMF for 5-10 minutes. The activated amino acid solution is then added to the resin, followed by the addition of DIEA. The coupling reaction is allowed to proceed for 1-2 hours.[11]

  • Washing: The resin is washed with DMF to remove unreacted reagents and byproducts. The peptide-resin is now ready for the next coupling cycle.

Protocol for Monitoring Peptide Coupling by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique to monitor the progress of peptide coupling reactions.

HPLC_Monitoring_Workflow Sample Collect Aliquot (Resin beads) Cleavage Cleave Peptide from Resin Sample->Cleavage Dissolve Dissolve in Mobile Phase A Cleavage->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Analyze Analyze Chromatogram Inject->Analyze

HPLC Monitoring Workflow

Procedure:

  • A small sample of resin beads is taken from the reaction vessel.

  • The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • The cleaved peptide is dissolved in the initial mobile phase (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).

  • The sample is filtered through a 0.22 µm syringe filter.

  • The filtered sample is injected into a reversed-phase C18 HPLC column.

  • The chromatogram is analyzed to determine the ratio of unreacted starting material to the desired coupled product.

Protocol for Assessing Racemization by Chiral HPLC

Chiral HPLC is a powerful method to determine the enantiomeric purity of the synthesized peptide.

Procedure:

  • The final peptide is cleaved from the resin and purified by standard HPLC.

  • The purified peptide is hydrolyzed to its constituent amino acids using 6N HCl.

  • The amino acid hydrolysate is analyzed on a chiral HPLC column (e.g., a teicoplanin-based column) using an appropriate mobile phase.

  • The chromatogram will show separated peaks for the L- and D-enantiomers of each amino acid, allowing for the quantification of any racemization that occurred during synthesis.

Conclusion

This compound offers the potential benefits of fluorine incorporation, such as enhanced metabolic stability and altered physicochemical properties, making it a valuable building block in drug discovery. While its performance in peptide synthesis is expected to be broadly similar to other sterically hindered phenylglycine derivatives, researchers should be mindful of the potential for slightly altered reactivity in coupling and deprotection steps due to the electronic effects of the fluorine substituent. The choice of synthetic strategy, particularly the use of Boc-SPPS, is crucial for minimizing racemization when working with phenylglycine and its analogs. Careful monitoring of coupling reactions and assessment of the final product's stereochemical integrity are essential for the successful synthesis of peptides containing these challenging but rewarding amino acids.

References

A Comparative Guide to the Efficacy of Coupling Reagents with (R)-N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient and stereochemically pure incorporation of non-proteinogenic amino acids is a critical challenge. (R)-N-Boc-4-fluorophenylglycine, a sterically hindered arylglycine, is particularly susceptible to racemization during peptide bond formation. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and maintaining the enantiopurity of the final peptide. This guide provides an objective comparison of common coupling reagents for the incorporation of this compound, supported by extrapolated experimental data from studies on sterically hindered and racemization-prone amino acids.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent for this compound involves a trade-off between reaction kinetics and the preservation of stereochemical integrity. The following table summarizes the expected performance of various coupling reagents based on available data for similar amino acids, such as phenylglycine derivatives.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99%LowHighly efficient for sterically hindered couplings with rapid reaction times.[1]
HBTU/DIPEA 90 - 98%Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU.
DIC/HOBt 85 - 95%ModerateCost-effective, but may require longer reaction times and carries a higher risk of racemization.
DEPBT/DIPEA or Et3N 90 - 98%Very LowParticularly effective for easily epimerized amino acids like arylglycines.
COMU/TMP or DMP >95%Very LowA third-generation uronium reagent that, when combined with a sterically hindered base, can reduce racemization to negligible levels.

Note: The data presented are typical ranges and should be considered illustrative. Optimization is often necessary for specific applications. The use of sterically hindered and weaker bases, such as 2,4,6-trimethylpyridine (TMP) or N,N-dimethyl-4-aminopyridine (DMP), is recommended to minimize racemization, especially with highly activating reagents like COMU.

Experimental Protocols

Detailed methodologies for the coupling of this compound using various reagents are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing & Neutralization Deprotection->Washing1 Coupling Amino Acid Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For each amino acid Cleavage Cleavage from Resin Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

General workflow for Boc-based solid-phase peptide synthesis.
Protocol 1: HATU/DIPEA Coupling

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF to remove residual base and salts.

  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[1]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

Protocol 2: DEPBT Coupling

This protocol is particularly advantageous for minimizing racemization.

  • Resin Swelling and Deprotection: Follow steps 1-3 from the HATU/DIPEA protocol.

  • Coupling: To the swollen and deprotected resin, add a solution of this compound (2 eq.) in DMF. Subsequently, add DEPBT (2 eq.) and a tertiary amine base such as DIPEA or triethylamine (4 eq.).

  • Reaction: Agitate the mixture at room temperature for 2-6 hours, or until a Kaiser test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Mechanism of Action: A Comparative Overview

The efficacy of different coupling reagents stems from the nature of the activated species they form with the carboxylic acid of the amino acid.

Simplified comparison of activation pathways for different coupling reagents.

Uronium/aminium reagents like HATU and HBTU directly form highly reactive OAt or OBt active esters. Carbodiimides such as DIC initially form a less stable O-acylisourea intermediate, which is then typically converted to a more stable and less racemization-prone active ester by an additive like HOBt. Phosphonium reagents like DEPBT also form a highly reactive HOOBt active ester, which is particularly effective in preventing racemization.

Conclusion and Recommendations

The choice of coupling reagent for the incorporation of this compound is a critical determinant of the success of the peptide synthesis.

  • For maximum efficiency and speed , especially in challenging sequences, HATU is the preferred reagent due to its high reactivity and generally low risk of racemization.[1]

  • To minimize racemization to the greatest extent possible, DEPBT or COMU in conjunction with a sterically hindered base like TMP or DMP are the superior choices. This is particularly crucial when the stereochemical integrity of the arylglycine is paramount.

  • For cost-effective synthesis where a moderate risk of racemization can be tolerated and optimized, DIC/HOBt remains a viable option.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired purity, the scale of the reaction, and cost considerations. It is highly recommended to perform small-scale test couplings to determine the ideal conditions for a specific peptide sequence.

References

A Comparative Guide: Boc vs. Fmoc Protection for Fluorinated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing metabolic stability, and improving therapeutic efficacy. The choice of the Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision in the solid-phase peptide synthesis (SPPS) of these modified peptides. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of peptides containing fluorinated amino acids, supported by available data and detailed experimental protocols.

At a Glance: Key Differences in Protection Strategies

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved by piperidine.[1] This dictates the choice of side-chain protecting groups and the overall synthetic approach.

FeatureBoc Protection StrategyFmoc Protection Strategy
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)[2]Base-labile (e.g., 20% piperidine in DMF)[]
Side-Chain Protection Typically Benzyl (Bzl)-based[1]Typically tert-Butyl (tBu)-based[4]
Final Cleavage Strong acid (e.g., HF, TFMSA)[5]Moderate acid (e.g., TFA)[6]
Orthogonality Partial (Graded acid lability)Fully Orthogonal[4]

Performance Comparison in the Context of Fluorinated Amino Acids

While direct, head-to-head quantitative comparisons for a single fluorinated amino acid under both Boc and Fmoc conditions are not extensively documented in a single study, performance characteristics can be inferred from the known effects of fluorination on peptide synthesis and the general advantages of each strategy.

The strong electron-withdrawing nature of fluorine can influence reaction kinetics. For instance, in the deprotection of Fmoc-4-fluorophenylalanine (Fmoc-Phe(4-F)-OH), the electron-withdrawing effect of fluorine is anticipated to increase the acidity of the C9 proton of the fluorenyl group, potentially accelerating the base-catalyzed deprotection.[7]

ParameterBoc Strategy Considerations for Fluorinated Amino AcidsFmoc Strategy Considerations for Fluorinated Amino Acids
Coupling Efficiency Generally high, but steric hindrance from both the Boc group and bulky fluorinated side chains can necessitate longer coupling times or more potent coupling reagents.[8] The acidic deprotection step can help reduce peptide aggregation, which is beneficial for hydrophobic fluorinated sequences.[9]High coupling yields (often >99%) are achievable with modern coupling reagents like HBTU and HATU.[4][10] For sterically hindered fluorinated amino acids, double coupling or the use of more potent activators may be required.[10]
Deprotection Rate Deprotection with TFA is generally rapid (15-30 minutes).[8] The rate is not significantly affected by the fluorinated residue.Deprotection with piperidine is also fast (typically under 20 minutes).[8] The electron-withdrawing fluorine may slightly increase the deprotection rate.[7]
Side Reactions & Purity Racemization: Generally lower risk due to acidic deprotection conditions.[9] Side-chain alkylation: The generation of carbocations during Boc deprotection can lead to alkylation of sensitive residues, although this is less of a concern for the stable C-F bond.[9] Repetitive acid treatment: Can lead to gradual loss of acid-labile side-chain protecting groups.[11]Racemization: Can be a concern for some amino acids during activation, especially with strong bases.[6] However, for phenylalanine derivatives, this risk is generally low.[10] Aspartimide formation: Sequences containing Asp are prone to this side reaction under basic deprotection conditions.[6] Dibenzofulvene (DBF) adducts: The reactive byproduct of Fmoc deprotection can form adducts with the N-terminal amine if not properly scavenged by piperidine.[4]
Crude Peptide Purity Can be lower for routine synthesis due to harsher final cleavage conditions.[8]Generally higher due to milder deprotection and cleavage conditions.[8]
Final Peptide Yield Highly dependent on the sequence and purification efficiency.Often higher for routine synthesis due to higher crude purity.[8]

Experimental Protocols

The following are generalized protocols for the incorporation of a fluorinated amino acid, using 4-fluorophenylalanine (Phe(4-F)) as an example, in both Boc and Fmoc SPPS.

Boc-SPPS Protocol for Incorporating Boc-Phe(4-F)-OH

This protocol outlines a single coupling cycle for adding Boc-Phe(4-F)-OH to a growing peptide chain on a Merrifield resin.

Materials:

  • Merrifield resin with peptide chain

  • Boc-Phe(4-F)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[12]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 30 minutes at room temperature.[12]

    • Drain the TFA solution and wash the resin with DCM (3 times).

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (2 times, 5 minutes each).

    • Wash the resin with DCM (3 times).

  • Coupling:

    • In a separate vessel, dissolve Boc-Phe(4-F)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. Monitor coupling completion with a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin for the next cycle.

Fmoc-SPPS Protocol for Incorporating Fmoc-Phe(4-F)-OH

This protocol describes a single coupling cycle for adding Fmoc-Phe(4-F)-OH on a Rink Amide resin.

Materials:

  • Rink Amide resin with peptide chain

  • Fmoc-Phe(4-F)-OH

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.[7]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[4]

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Phe(4-F)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.[10]

    • Agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Dry the resin for the next cycle.

Visualizing the Workflow

SPPS_Cycle

Logical Relationships in Deprotection

Deprotection_Logic

Conclusion

The choice between Boc and Fmoc protection for the synthesis of peptides containing fluorinated amino acids depends on several factors, including the specific sequence, the scale of the synthesis, and the available equipment.

The Fmoc strategy is now the more widely used method for routine peptide synthesis due to its milder deprotection conditions, which are compatible with a broader range of sensitive functionalities, and its amenability to automation.[1] For most applications involving fluorinated amino acids, the Fmoc strategy, coupled with modern, efficient coupling reagents, will likely provide higher crude purity and yield.

The Boc strategy , while requiring more hazardous reagents like HF for final cleavage, remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[1] The acidic deprotection steps in Boc chemistry can help to disrupt the secondary structures that can form with hydrophobic fluorinated peptides, thereby improving coupling efficiency.

Ultimately, the optimal strategy may require empirical determination for a specific target peptide. The protocols and comparative data provided in this guide serve as a foundation for researchers to make an informed decision and to optimize their synthetic approach for the successful incorporation of fluorinated amino acids into novel peptide structures.

References

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptide structures has emerged as a powerful and transformative strategy in medicinal chemistry and drug discovery. By selectively replacing hydrogen atoms with fluorine, researchers can fine-tune the physicochemical properties of peptides, often leading to significant enhancements in their biological performance compared to their non-fluorinated counterparts. This guide provides an objective comparison of the bioactivity of fluorinated and non-fluorinated peptides, supported by experimental data, to offer valuable insights for the design of next-generation peptide therapeutics.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

A major hurdle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body, leading to a short plasma half-life. Fluorination has consistently demonstrated the ability to significantly improve the metabolic stability of peptides by sterically shielding the peptide backbone from enzymatic cleavage.[1]

Studies on fluorinated analogs of Glucagon-like peptide-1 (GLP-1), a crucial hormone in glucose homeostasis, have provided compelling evidence for this enhanced stability. The introduction of hexafluoroleucine at specific positions in the GLP-1 sequence conferred significant resistance to dipeptidyl peptidase-IV (DPP-IV), the primary enzyme responsible for its degradation.[2] For instance, a fluorinated GLP-1 analog, F8, showed no detectable degradation after 1 hour of incubation with DPP-IV at a high concentration, while the native peptide is rapidly cleaved.[2][3] This increased resistance to proteolysis can translate to a longer circulating half-life in vivo, potentially leading to improved therapeutic efficacy with less frequent administration.[1][4]

Quantitative Data Summary: Proteolytic Stability of GLP-1 Analogs
Peptide AnalogModificationEnzymeStability vs. Native GLP-1Reference
Native GLP-1-DPP-IV1x[2][3]
F8 GLP-1Hexafluoroleucine at position 8DPP-IVNo detectable degradation after 1h[2][3]
F9 GLP-1Hexafluoroleucine at position 9DPP-IV1.5-fold increase[2][3]
F10 GLP-1Hexafluoroleucine at position 10DPP-IV2.9-fold increase[2][3]
Experimental Protocol: Proteolytic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of a specific protease.

Methodology:

  • Incubation: The peptide of interest (both fluorinated and non-fluorinated versions) is incubated in a buffered solution containing a specific protease (e.g., DPP-IV, trypsin, or human plasma) at a defined concentration and temperature (e.g., 37°C).

  • Time-course Sampling: Aliquots are withdrawn from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: The enzymatic reaction in the collected aliquots is immediately stopped, typically by adding an acid (e.g., trifluoroacetic acid) or a specific inhibitor.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The peak area corresponding to the intact peptide is measured.

  • Data Interpretation: The percentage of intact peptide remaining is plotted against time to determine the degradation rate and half-life of the peptide.

Proteolytic_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis Peptide Peptide Solution (Fluorinated & Non-Fluorinated) Incubation Incubate at 37°C Peptide->Incubation Protease Protease Solution (e.g., DPP-IV) Protease->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling t = 0, 15, 30... min Quenching Quench Reaction (e.g., add TFA) Sampling->Quenching RPHPLC RP-HPLC Analysis Quenching->RPHPLC Data Quantify Intact Peptide (Peak Area) RPHPLC->Data GLP1_Signaling_Pathway GLP1 GLP-1 or Fluorinated Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binding AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Stimulates

References

Safety Operating Guide

Navigating the Disposal of (R)-N-Boc-4-fluorophenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle (R)-N-Boc-4-fluorophenylglycine with care. The following personal protective equipment (PPE) and handling protocols are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste.[1]

Hazard Assessment and Waste Classification

Due to the limited availability of specific hazard data for this compound, a conservative approach to waste classification is recommended. Based on data for similar compounds, it should be treated as a potentially hazardous chemical.

Key Hazard Considerations:

  • Halogenated Compound: As a fluorinated organic compound, it falls under the category of halogenated organic waste.[2] This is a critical distinction for proper waste segregation.

  • Potential Irritant: Some N-Boc protected amino acids and other fluorinated organic compounds are classified as skin and eye irritants.[3]

  • Toxicity Data: While specific quantitative toxicity data (e.g., LD50) for this compound is not available, the absence of data necessitates treating it with caution.[1] A safety data sheet for the racemic mixture (N-Boc-DL-phenylglycine) indicates it is not classified as hazardous under OSHA's 2012 Hazard Communication Standard.[4] However, this may not be directly applicable to the pure (R)-enantiomer.

Based on these considerations, this compound waste should be classified as non-hazardous chemical waste unless institutional policies or local regulations mandate a more stringent classification. However, due to its halogenated nature, it requires specific disposal pathways separate from non-halogenated waste.

Quantitative Data Summary

For context, the following table summarizes available data for related compounds. Note the absence of specific data for the target compound.

Compound NameCAS NumberMolecular Weight ( g/mol )Known HazardsDisposal Recommendations
This compoundNot readily available269.27Not explicitly classified; handle with caution as a potential irritant.Treat as halogenated organic waste; incineration in a licensed facility.
N-Boc-DL-phenylglycine3601-66-9251.28Not classified as hazardous under OSHA 2012.[4]Follow institutional guidelines for non-hazardous chemical waste.[4]
4-Fluorophenylglycine7292-73-1169.15May cause respiratory irritation.[1]Dispose of in a suitable, closed container.[1]
Boc-Glycine4530-20-5175.18Not classified as acutely toxic.[5][6]Consult local waste disposal experts; do not empty into drains.[5]

Detailed Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect unused or expired this compound solid in a designated, leak-proof, and clearly labeled waste container.

    • This container should be specifically for "Halogenated Organic Solid Waste."

    • Also, collect any contaminated materials, such as weighing paper, gloves, or wipers, in the same container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a separate, compatible liquid waste container.

    • Label this container as "Halogenated Organic Liquid Waste" and list all solvent components and their approximate percentages.

    • Crucially, do not mix halogenated and non-halogenated waste streams. [2]

Step 2: Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel.

  • Use your institution's official hazardous waste tags.

  • Clearly write the full chemical name: "this compound."

  • Indicate the physical state (solid or liquid).

  • For liquid waste, list all constituents, including solvents and their estimated concentrations.

  • Include the date when the waste was first added to the container.

Step 3: Storage of Waste

Waste containers must be stored safely pending collection.

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Step 4: Waste Collection and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.

  • The ultimate disposal method for halogenated organic waste is typically incineration at a licensed chemical destruction facility .[3] This ensures the complete destruction of the compound and prevents environmental contamination.

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. After rinsing and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Identify Waste Type B->C D Solid Waste (Unused Compound, Contaminated Debris) C->D Solid E Liquid Waste (Solutions of the Compound) C->E Liquid F Collect in 'Halogenated Organic Solid Waste' Container D->F G Collect in 'Halogenated Organic Liquid Waste' Container E->G H Label Container with Full Chemical Name and Constituents F->H G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Contact EHS for Waste Pickup I->J K Transport to Licensed Waste Management Facility J->K L Incineration K->L Decision Logic for Waste Segregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsHalogenated Is the waste halogenated? IsSolid->IsHalogenated Yes IsSolid->IsHalogenated No NonHalogenatedSolid Collect in 'Non-Halogenated Solid Waste' IsHalogenated->NonHalogenatedSolid No HalogenatedSolid Collect in 'Halogenated Organic Solid Waste' IsHalogenated->HalogenatedSolid Yes (e.g., this compound) NonHalogenatedLiquid Collect in 'Non-Halogenated Liquid Waste' IsHalogenated->NonHalogenatedLiquid No (e.g., solution in Acetone) HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' IsHalogenated->HalogenatedLiquid Yes (e.g., solution in DCM)

References

A Researcher's Guide to the Safe Handling of (R)-N-Boc-4-fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks available to the modern chemist, protected amino acids such as (R)-N-Boc-4-fluorophenylglycine play a crucial role. While this compound is instrumental in the development of new therapeutic agents, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.

Although the toxicological properties of many research chemicals, including this compound, have not been fully investigated, a cautious and proactive approach to safety is paramount. The information presented herein is synthesized from established safety data for structurally similar compounds and general best practices in laboratory chemical handling.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or generation of dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1][2]
Body Protection Laboratory CoatA standard laboratory coat should be worn and fully buttoned.[1]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used. Work in a well-ventilated area or fume hood.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound. The following diagram and detailed steps outline the safe handling of this compound from initial preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area 1. Area Preparation: Ensure fume hood is operational. Verify accessible eyewash station and safety shower. don_ppe 2. Don PPE: Put on all required personal protective equipment as per the table above. prep_area->don_ppe handle_solid 3. Handling Solid Compound: Perform all manipulations in a chemical fume hood. Use a tared, sealed container for weighing. Avoid direct contact; use clean, dry spatulas. don_ppe->handle_solid prep_solution 4. Preparing Solutions: Slowly add the solid to the solvent to prevent splashing. Use an ice bath for exothermic dissolutions. Label the container appropriately. handle_solid->prep_solution decontaminate 5. Decontamination: Clean all surfaces and equipment that came into contact with the chemical. prep_solution->decontaminate dispose_ppe 6. Dispose of PPE: Carefully remove and dispose of gloves and other contaminated disposable PPE. decontaminate->dispose_ppe wash_hands 7. Personal Hygiene: Wash hands thoroughly with soap and water. dispose_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

1. Area Preparation:

  • Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible and operational.[1]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above. Ensure that gloves are inspected for any signs of damage before use.

3. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[1] The related compound, 4-Fluorophenylglycine, is known to potentially cause respiratory irritation upon inhalation.[4]

  • When weighing the compound, use a tared, sealed container to minimize the generation of dust.

  • Avoid direct contact with the solid. Use clean, dry spatulas or other appropriate tools for transferring the material.

4. Preparing Solutions:

  • When dissolving the solid, slowly add the compound to the solvent to avoid splashing.[1]

  • If the dissolution process is known or suspected to be exothermic, use an ice bath to control the temperature of the solution.[1]

  • Ensure that the container with the prepared solution is appropriately labeled with the compound name, concentration, solvent, date of preparation, and any relevant hazard information.

5. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated chemical waste container.[1]

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Unused or waste solid this compound should be collected in a clearly labeled, sealed container.

    • Contaminated disposable items such as gloves, weighing paper, and paper towels should also be placed in a designated, sealed waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste. Do not pour chemical waste down the drain.[4]

  • Disposal Method:

    • All waste containing this compound should be disposed of as chemical waste through your institution's environmental health and safety (EHS) office.

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4] For materials that are highly flammable, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method, though extra care should be taken during ignition.[4]

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Always have the Safety Data Sheet (SDS) for the compound readily available for emergency responders.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Boc-4-fluorophenylglycine
Reactant of Route 2
Reactant of Route 2
(R)-N-Boc-4-fluorophenylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.